C14-SPM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C94H194N4O6 |
|---|---|
Poids moléculaire |
1476.6 g/mol |
Nom IUPAC |
1-[3-[bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol |
InChI |
InChI=1S/C94H194N4O6/c1-7-13-19-25-31-37-43-49-55-61-71-89(99)83-95(79-69-81-97(85-91(101)73-63-57-51-45-39-33-27-21-15-9-3)86-92(102)74-64-58-52-46-40-34-28-22-16-10-4)77-67-68-78-96(84-90(100)72-62-56-50-44-38-32-26-20-14-8-2)80-70-82-98(87-93(103)75-65-59-53-47-41-35-29-23-17-11-5)88-94(104)76-66-60-54-48-42-36-30-24-18-12-6/h89-94,99-104H,7-88H2,1-6H3 |
Clé InChI |
WIDGAQNJZVOCPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CN(CCCCN(CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Resolution Revolution: A Technical Guide to C14-Labeled Specialized Pro-Resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating the Path to Resolution
The resolution of inflammation is no longer considered a passive process but an active, coordinated return to homeostasis orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[1][2] These molecules, including lipoxins, resolvins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids (PUFAs) and signal through specific G-protein coupled receptors to terminate the inflammatory response, promote the clearance of cellular debris, and initiate tissue repair.[1][3][4] Understanding the precise mechanisms of SPM biosynthesis, trafficking, and metabolism is paramount for the development of novel therapeutics for a wide range of inflammatory diseases.
Carbon-14 (¹⁴C) radiolabeling is a powerful and well-established technique for tracing the fate of molecules in complex biological systems.[4][5] Its long half-life (5,730 years) and the fact that carbon is the backbone of all organic molecules make it an ideal tracer for long-term studies without altering the chemical or biological behavior of the labeled compound.[5][6] By incorporating a ¹⁴C label into the structure of SPMs, researchers can meticulously track their absorption, distribution, metabolism, and excretion (ADME), providing invaluable insights into their pharmacokinetics and pharmacodynamics.
This technical guide provides a comprehensive overview of C14-labeled SPMs, focusing on their biosynthesis, proposed methodologies for their preparation, and detailed experimental protocols for their application in research and drug development.
Biosynthesis of Specialized Pro-Resolving Mediators: The Foundation for Radiolabeling
SPMs are generated through a series of enzymatic reactions involving lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 monooxygenases.[2] The biosynthesis is often a transcellular process, where an intermediate produced by one cell type is converted to the final active SPM by a neighboring cell. Understanding these pathways is critical for designing strategies to produce C14-labeled SPMs from their C14-labeled precursors.
The major families of SPMs and their biosynthetic origins are:
-
Lipoxins (LXs): Derived from the omega-6 fatty acid, arachidonic acid (AA). Key enzymes include 15-LOX and 5-LOX. A notable pathway involves aspirin-acetylated COX-2, which produces 15(R)-HETE, a precursor to aspirin-triggered lipoxins (ATLs).
-
E-series Resolvins (RvEs): Biosynthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The pathway often involves aspirin-acetylated COX-2 or cytochrome P450 to form an 18-HEPE intermediate, which is then converted by 5-LOX.
-
D-series Resolvins (RvDs), Protectins (PDs), and Maresins (MaRs): All derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). RvDs and PDs are typically initiated by 15-LOX, while MaRs are initiated by 12-LOX in macrophages.[7][8]
The incorporation of a ¹⁴C label is most readily achieved by starting with a commercially available ¹⁴C-labeled PUFA precursor, such as [¹⁴C]-arachidonic acid, [¹⁴C]-EPA, or [¹⁴C]-DHA. The label can then be traced through the biosynthetic cascade into the final SPM product.
Quantitative Data on SPM Precursors and Activity
Table 1: Biological Activity of Key Specialized Pro-Resolving Mediators
| SPM Family | Representative Mediator | Precursor PUFA | Key Receptor(s) | Reported Potency (in vitro/in vivo) |
| Lipoxins | Lipoxin A₄ (LXA₄) | Arachidonic Acid | ALX/FPR2 | Nanomolar range |
| E-series Resolvins | Resolvin E1 (RvE1) | Eicosapentaenoic Acid | ChemR23, BLT1 | Picomolar to nanomolar range |
| D-series Resolvins | Resolvin D1 (RvD1) | Docosahexaenoic Acid | GPR32, ALX/FPR2 | Picomolar to nanomolar range |
| Protectins | Protectin D1 (PD1) | Docosahexaenoic Acid | GPR37 | Nanomolar range |
| Maresins | Maresin 1 (MaR1) | Docosahexaenoic Acid | LGR6 | Nanomolar range |
Table 2: Commercially Available C14-Labeled SPM Precursors
| Radiolabeled Precursor | Typical Specific Activity | Common Labeling Position | Supplier Examples |
| [1-¹⁴C]-Arachidonic Acid | 40-60 mCi/mmol | Carboxyl carbon | PerkinElmer, Moravek |
| [U-¹⁴C]-Arachidonic Acid | >100 mCi/mmol | Uniformly labeled | American Radiolabeled Chemicals |
| [1-¹⁴C]-Eicosapentaenoic Acid | 40-60 mCi/mmol | Carboxyl carbon | On request from custom synthesis providers |
| [1-¹⁴C]-Docosahexaenoic Acid | 40-60 mCi/mmol | Carboxyl carbon | On request from custom synthesis providers |
Experimental Protocols
Protocol 1: Biosynthesis and Purification of C14-Labeled Lipoxin A₄ from [¹⁴C]-Arachidonic Acid
This protocol describes a method for generating C14-labeled Lipoxin A₄ (LXA₄) using human leukocytes and [¹⁴C]-arachidonic acid.
Materials:
-
Human polymorphonuclear neutrophils (PMNs), isolated from whole blood.
-
[1-¹⁴C]-Arachidonic Acid (specific activity ~50 mCi/mmol).
-
15-Hydroxyeicosatetraenoic acid (15-HETE).
-
Calcium ionophore A23187.
-
Hanks' Balanced Salt Solution (HBSS).
-
Methanol (B129727), water, ethyl acetate (B1210297) (HPLC grade).
-
Solid Phase Extraction (SPE) C18 cartridges.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radiodetector.
-
Liquid Scintillation Counter.
Methodology:
-
Cell Preparation: Isolate human PMNs from fresh venous blood using density gradient centrifugation. Resuspend the cells in HBSS at a concentration of 50 x 10⁶ cells/mL.
-
Incubation: In a polypropylene (B1209903) tube, combine 1 mL of the PMN suspension with 15-HETE (final concentration 5 µM).
-
Labeling: Add [1-¹⁴C]-Arachidonic Acid to the cell suspension (final concentration to be optimized based on specific activity, typically in the nanomolar to low micromolar range).
-
Stimulation: Initiate the biosynthesis by adding calcium ionophore A23187 (final concentration 5 µM). Incubate for 20 minutes at 37°C with gentle agitation.
-
Termination and Extraction: Stop the reaction by adding 2 volumes of cold methanol. Acidify the mixture to pH 3.5 with 0.1 M HCl. Extract the lipids twice with 2 volumes of ethyl acetate.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the extracted sample. Wash the cartridge with water and then with hexane (B92381) to remove nonpolar lipids. Elute the lipoxins with methyl formate (B1220265) or ethyl acetate.
-
Purification by HPLC: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase (e.g., methanol/water/acetic acid gradient). Inject the sample onto a reverse-phase HPLC column (e.g., C18). Monitor the elution profile using a UV detector (at wavelengths characteristic for lipoxins, e.g., 301 nm) and a flow-through radiodetector.
-
Fraction Collection and Quantification: Collect the fractions corresponding to the radioactive peak that co-elutes with a synthetic LXA₄ standard. Determine the amount of C14-LXA₄ by liquid scintillation counting. The purity should be confirmed by LC-MS/MS.
Protocol 2: In Vitro Macrophage Phagocytosis Assay with C14-Labeled SPMs
This protocol details how to assess the pro-resolving activity of a C14-labeled SPM by measuring its effect on macrophage phagocytosis.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., J774A.1).
-
C14-labeled SPM (e.g., C14-Resolvin D1), purified.
-
Fluorescently labeled zymosan particles or apoptotic cells.
-
Cell culture medium (e.g., RPMI-1640).
-
Phosphate Buffered Saline (PBS).
-
Fluorometer or fluorescence microscope.
-
Liquid Scintillation Counter.
Methodology:
-
Cell Culture: Plate macrophages in a 96-well plate and culture until adherent.
-
SPM Treatment: Pre-incubate the macrophages with varying concentrations of the C14-labeled SPM (e.g., 0.1 pM to 10 nM) for 15 minutes at 37°C. Include a vehicle control.
-
Phagocytosis: Add fluorescently labeled zymosan particles or apoptotic neutrophils to the wells at a specified ratio (e.g., 10:1 particles to cells). Incubate for 60 minutes at 37°C to allow for phagocytosis.
-
Washing and Quenching: Gently wash the cells with cold PBS to remove non-phagocytosed particles. Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of extracellular particles.
-
Quantification of Phagocytosis: Measure the intracellular fluorescence using a fluorometer or by imaging with a fluorescence microscope.
-
Quantification of Cell-Associated SPM: After the phagocytosis measurement, lyse the cells in each well. Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter to determine the amount of C14-SPM associated with the cells.
-
Data Analysis: Correlate the increase in phagocytosis with the concentration and cell-associated amount of the C14-labeled SPM.
Protocol 3: In Vivo Murine Peritonitis Model for Tracking C14-Labeled SPMs
This protocol outlines an in vivo experiment to track the distribution and metabolism of a C14-labeled SPM in a mouse model of resolving inflammation.
Materials:
-
8-10 week old mice (e.g., C57BL/6).
-
Zymosan A.
-
C14-labeled SPM (e.g., C14-Maresin 1).
-
Saline solution.
-
Anesthetics.
-
Equipment for intraperitoneal injection and peritoneal lavage.
-
Liquid Scintillation Counter.
-
LC-MS/MS system.
Methodology:
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 1 mg of zymosan A suspended in 1 mL of sterile saline to induce peritonitis.
-
Administration of this compound: At the peak of inflammation (e.g., 4 hours post-zymosan injection), administer the C14-labeled SPM (e.g., 10 ng in 100 µL saline) via intravenous (i.v.) or i.p. injection.
-
Time-Course Sample Collection: At various time points (e.g., 15 min, 1h, 4h, 12h, 24h), euthanize cohorts of mice.
-
Peritoneal Lavage: Collect the peritoneal exudate by washing the peritoneal cavity with 5 mL of cold PBS.
-
Blood and Tissue Collection: Collect blood via cardiac puncture and harvest relevant organs (e.g., liver, spleen, kidneys, lungs).
-
Sample Processing:
-
Exudate: Centrifuge the lavage fluid to separate cells from the supernatant. Lyse the cell pellet.
-
Blood: Separate plasma from blood cells.
-
Tissues: Homogenize the tissues.
-
-
Radioactivity Measurement: Measure the total ¹⁴C content in the exudate supernatant, cell pellets, plasma, and tissue homogenates using a liquid scintillation counter.
-
Metabolite Profiling: Extract lipids from the samples (especially the exudate and plasma) using the methods described in Protocol 1. Analyze the extracts by radio-HPLC and LC-MS/MS to identify and quantify the parent this compound and any C14-labeled metabolites.
-
Data Analysis: Plot the distribution of radioactivity over time in the different compartments to understand the pharmacokinetics and biodistribution of the C14-labeled SPM.
Visualizations: Pathways and Workflows
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of C14-labeled SPMs from their respective C14-labeled fatty acid precursors.
Caption: Simplified signaling pathway of Lipoxin A4 via the ALX/FPR2 receptor.
Caption: Experimental workflow for an in vivo study using C14-labeled SPMs in a murine peritonitis model.
References
- 1. Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 4. Radioactivity in the life sciences - Wikipedia [en.wikipedia.org]
- 5. moravek.com [moravek.com]
- 6. moravek.com [moravek.com]
- 7. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Frontier of Resolution: A Technical Guide to the Discovery and Characterization of Novel C14-Specialized Pro-Resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation, once viewed as a passive process, is now understood to be an active, orchestrated phenomenon driven by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). Among these, the C14-SPMs, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), represent a burgeoning area of research with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, characterization, and biological activities of novel C14-SPMs, offering a comprehensive resource for researchers in inflammation biology and drug development.
While Maresin 1 (MaR1) is a well-characterized C14-SPM, recent investigations have unveiled a growing family of related structures with unique biosynthetic pathways and biological functions. These novel mediators, including the Maresin Conjugates in Tissue Regeneration (MCTRs) and various dihydroxy-docosahexaenoic acid (diHDHA) stereoisomers, exhibit potent pro-resolving, anti-inflammatory, and tissue-regenerative properties. This guide will delve into the intricacies of their biosynthesis, their signaling mechanisms, and the experimental methodologies crucial for their study.
Novel C14-SPMs: Biosynthesis and Structure
The biosynthesis of C14-SPMs originates from the enzymatic oxygenation of DHA at the C14 position, primarily by 12-lipoxygenase (12-LOX) in macrophages. This initial step leads to the formation of the key intermediate 14(S)-hydroperoxy-DHA (14S-HpDHA), which is then further metabolized to a variety of bioactive molecules.
Maresin Conjugates in Tissue Regeneration (MCTRs)
A significant recent discovery has been the identification of a series of sulfido-conjugated C14-SPMs, termed Maresin Conjugates in Tissue Regeneration (MCTRs). These molecules are formed through the conjugation of the epoxide intermediate 13S,14S-epoxy-maresin with glutathione (B108866) and subsequent enzymatic processing.[1]
-
MCTR1 (13R-glutathionyl, 14S-hydroxy-DHA): Formed by the action of leukotriene C4 (LTC4) synthase or glutathione S-transferase mu 4 (GSTM4) on the 13S,14S-epoxy-maresin intermediate.[2][3]
-
MCTR2 (13R-cysteinylglycinyl, 14S-hydroxy-DHA): Generated from MCTR1 by the enzyme γ-glutamyl transferase (GGT).[2][3]
-
MCTR3 (13R-cysteinyl, 14S-hydroxy-DHA): Produced from MCTR2 via the action of a dipeptidase.[2][3]
These MCTRs have been identified in human serum, lymph nodes, and plasma, highlighting their physiological relevance.[1]
Novel Dihydroxy-Docosahexaenoic Acids (diHDHAs)
Beyond the MCTR family, several novel dihydroxy-DHA isomers with a C14 hydroxylation have been characterized, each with distinct biosynthetic origins and stereochemistry.
-
7S,14S-diHDHA: This isomer is biosynthesized through the sequential action of lipoxygenases. One proposed pathway involves the initial oxygenation of DHA by 5-LOX to form 7(S)-HDHA, followed by oxidation at the C14 position by 12-LOX or 15-LOX-1.[4][5]
-
7S,14R-diHDHA: This maresin-1 stereoisomer is produced in leukocytes. Its biosynthesis is thought to involve the conversion of DHA to 14R-HDHA by a cytochrome P450 enzyme, followed by 5-LOX-mediated hydroxylation at the C7 position.[6][7][8]
-
13R,14S-diHDHA (Maresin 2): This mediator is also generated from the 13S,14S-epoxy-maresin intermediate, but through the action of a soluble epoxide hydrolase (sEH).[9]
The diverse enzymatic pathways leading to these novel C14-SPMs underscore the complexity and fine-tuning of the resolution process.
Signaling Pathways of Novel C14-SPMs
The pro-resolving actions of these novel C14-SPMs are mediated through their interaction with specific cell surface receptors, initiating intracellular signaling cascades that ultimately dampen inflammation and promote tissue repair.
MCTR Signaling
Emerging evidence suggests that MCTRs exert their effects, at least in part, by interacting with G protein-coupled receptors.
-
Cysteinyl Leukotriene Receptor 1 (CysLT1): MCTR1, MCTR2, and MCTR3 have been shown to functionally interact with CysLT1.[6] While they compete with the pro-inflammatory ligand LTD4 for binding, they do not stimulate pro-inflammatory signaling. Instead, they appear to act as partial agonists or antagonists, effectively dampening LTD4-induced vascular leakage and promoting macrophage phagocytosis.[6][9]
-
ALX/FPR2: MCTR3 has been implicated in signaling through the ALX/FPR2 receptor, a known receptor for other SPMs like Lipoxin A4 and Resolvin D1. This interaction appears to be linked to the downregulation of the PINK1 pathway, which is involved in mitophagy, thereby protecting against acute lung injury.[10]
The signaling pathways for MCTRs are still under active investigation, but their ability to co-opt and modulate existing receptor systems highlights a sophisticated mechanism of action.
Signaling of Novel diHDHAs
The specific receptors and downstream signaling pathways for 7S,14S-diHDHA, 7S,14R-diHDHA, and 13R,14S-diHDHA are not yet fully elucidated and represent an active area of research. However, their observed biological activities, such as the anti-platelet aggregation effects of 7S,14S-diHDHA, strongly suggest the involvement of specific receptor-mediated mechanisms.[10][11] For 7S,14R-diHDHA, it has been shown to enhance mesenchymal stem cell function through the PI3K/AKT signaling pathway, leading to increased secretion of trophic factors like VEGF and HGF.[8][12]
Quantitative Bioactivity of Novel C14-SPMs
A critical aspect of characterizing novel SPMs is the quantitative assessment of their biological potency. The following tables summarize the available quantitative data for the novel C14-SPMs discussed in this guide.
Table 1: Quantitative Bioactivity of Maresin Conjugates in Tissue Regeneration (MCTRs)
| Mediator | Assay | Species | Concentration | Effect | Citation(s) |
| MCTR1, MCTR2 | Vascular Leakage (in vivo) | Mouse | 0.15 nmol/mouse | >75% reduction of LTD4-induced leakage | [6][9] |
| MCTR1, MCTR2, MCTR3 | Macrophage Phagocytosis (in vitro) | Human | 0.1 - 10 nM | Stimulation of E. coli phagocytosis | [6][9] |
| MCTR1, MCTR2, MCTR3 | Neutrophil Phagocytosis (in vitro) | Human | 1 - 100 nM | Increased bacterial phagocytosis (~15-50%) | [13][14] |
| MCTR1, MCTR2, MCTR3 | Neutrophil Infiltration (in vivo) | Mouse | 100 ng/mouse | ~20-50% reduction | [13] |
| MCTR3 | Acute Lung Injury (in vivo) | Mouse | 2 ng/g | Significant reduction in inflammatory markers | [10] |
Table 2: Quantitative Bioactivity of Novel Dihydroxy-Docosahexaenoic Acids (diHDHAs)
| Mediator | Assay | Species | Concentration | Effect | Citation(s) |
| 7S,14S-diHDHA | Platelet Aggregation (in vitro) | Human | 10 µM | Complete inhibition of collagen-induced aggregation | [10] |
| 7S,14R-diHDHA | Mesenchymal Stem Cell Secretion (in vitro) | Human | 250 nM | Increased secretion of VEGF and HGF | [15] |
Detailed Experimental Protocols
The successful discovery and characterization of novel C14-SPMs rely on a suite of specialized experimental techniques. The following sections provide detailed methodologies for key experiments.
Isolation and Purification of C14-SPMs from Biological Samples
A common workflow for the isolation and purification of C14-SPMs from biological matrices such as plasma or cell culture supernatants involves solid-phase extraction (SPE).
Detailed Protocol for Solid-Phase Extraction (SPE) of C14-SPMs from Plasma:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add 3 mL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Add an internal standard (e.g., a deuterated this compound) to the supernatant.
-
Acidify the supernatant to approximately pH 3.5 with a dilute acid (e.g., 0.1 M HCl).
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water.
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Elute the lipids, including C14-SPMs, with 5 mL of methanol into a clean collection tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Structural Elucidation of Novel C14-SPMs
The definitive identification of novel C14-SPMs requires a combination of analytical techniques to determine their chemical structure, including the position and stereochemistry of hydroxyl groups and the geometry of double bonds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the detection and initial characterization of SPMs. By using multiple reaction monitoring (MRM), specific parent-daughter ion transitions for known and putative SPMs can be monitored with high sensitivity and selectivity.
-
Chiral Chromatography: To determine the stereochemistry of the hydroxyl groups (R or S configuration), chiral chromatography is employed. This technique uses a chiral stationary phase that differentially interacts with the enantiomers, leading to their separation and allowing for their individual identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For completely novel structures, NMR spectroscopy is essential for de novo structural elucidation. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.
Functional Characterization Assays
To understand the biological relevance of novel C14-SPMs, a variety of in vitro and in vivo functional assays are employed.
Macrophage Phagocytosis Assay:
This assay measures the ability of a this compound to enhance the phagocytic capacity of macrophages.
-
Cell Culture: Culture primary macrophages or a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-incubate the macrophages with the novel this compound at various concentrations for a specified time (e.g., 15-30 minutes).
-
Phagocytic Challenge: Add fluorescently labeled particles (e.g., zymosan, E. coli, or apoptotic cells) to the macrophage cultures.
-
Incubation: Allow phagocytosis to proceed for a defined period (e.g., 30-60 minutes).
-
Quenching and Washing: Stop phagocytosis by adding a quenching agent (e.g., trypan blue to quench extracellular fluorescence) and wash the cells to remove non-ingested particles.
-
Quantification: Analyze the uptake of fluorescent particles by the macrophages using flow cytometry or fluorescence microscopy.
Neutrophil Chemotaxis Assay:
This assay assesses the ability of a this compound to modulate neutrophil migration towards a chemoattractant.
-
Neutrophil Isolation: Isolate primary neutrophils from fresh whole blood.
-
Chemotaxis Chamber Setup: Use a Boyden chamber or a similar microfluidic device with a porous membrane separating two compartments.
-
Loading: Add the novel this compound and a known chemoattractant (e.g., fMLP or LTB4) to the lower chamber. Place the isolated neutrophils in the upper chamber.
-
Incubation: Incubate the chamber to allow neutrophils to migrate through the pores towards the chemoattractant gradient.
-
Quantification: After a set time, count the number of neutrophils that have migrated to the lower chamber, typically by staining and microscopy or by using a cell viability assay.
Conclusion and Future Directions
The discovery of novel C14-SPMs, including the MCTRs and various diHDHA isomers, has significantly expanded our understanding of the molecular mechanisms governing the resolution of inflammation. These molecules, with their potent pro-resolving and tissue-regenerative activities, represent promising new avenues for therapeutic intervention in a wide range of inflammatory diseases.
Future research in this field will likely focus on several key areas:
-
Receptor Identification: A major priority is the identification of the specific receptors for the novel diHDHA isomers. This will be crucial for elucidating their precise mechanisms of action and for the development of targeted therapeutics.
-
In Vivo Validation: While many of the initial characterizations have been performed in vitro, further in vivo studies in relevant disease models are needed to fully understand the physiological roles and therapeutic potential of these novel C14-SPMs.
-
Structure-Activity Relationship Studies: The synthesis and biological evaluation of analogs of these novel C14-SPMs will provide valuable insights into their structure-activity relationships, which can guide the design of more potent and stable therapeutic agents.
-
Translational Studies: Ultimately, the goal is to translate these fundamental discoveries into clinical applications. This will involve preclinical toxicology and pharmacokinetic studies, followed by clinical trials to evaluate the safety and efficacy of these novel C1_4-SPMs in human diseases.
The continued exploration of the this compound family holds immense promise for the development of a new generation of pro-resolving therapies that harness the body's own mechanisms to restore tissue homeostasis and promote healing.
References
- 1. lonzabio.jp [lonzabio.jp]
- 2. Novel 14,21-dihydroxy-docosahexaenoic acids: structures, formation pathways, and enhancement of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel lipid mediator 7S,14R-docosahexaenoic acid: biogenesis and harnessing mesenchymal stem cells to ameliorate diabetic mellitus and retinal pericyte loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Novel lipid mediator 7S,14R-docosahexaenoic acid: biogenesis and harnessing mesenchymal stem cells to ameliorate diabetic mellitus and retinal pericyte loss [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
The In Vivo Fate of C14-Labeled Resolvins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected outcomes related to studying the in vivo fate of Carbon-14 (C14) labeled resolvins. Resolvins, a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, are of significant interest in drug development due to their potent anti-inflammatory and pro-resolving properties. Understanding their pharmacokinetics, distribution, metabolism, and excretion (ADME) is critical for their translation into therapeutic agents. While direct and detailed public data on the in vivo tracing of C14-labeled resolvins is limited, this guide synthesizes available knowledge on resolvin metabolism and pharmacokinetics with established principles of radiolabeling studies to provide a robust framework for researchers in this field.
Introduction to Resolvins and the Importance of In Vivo Fate Studies
Resolvins are biosynthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) and are key players in the active resolution of inflammation.[1] Unlike traditional anti-inflammatory drugs that block the initial phases of inflammation, resolvins promote the natural cessation of the inflammatory response, clearance of inflammatory debris, and tissue regeneration.[2] However, native resolvins have a short biological half-life, as they are rapidly metabolized in vivo.[3]
To develop effective resolvin-based therapeutics, it is imperative to understand their ADME profile. Radiolabeling with C14 is a gold-standard technique for these studies, allowing for sensitive and quantitative tracking of the parent compound and its metabolites throughout the body.
Data Presentation: Expected Quantitative Outcomes
Table 1: Hypothetical Biodistribution of a C14-Labeled Resolvin (e.g., RvD1) in Rodents Following Intravenous Administration (% of Administered Dose)
| Tissue | 1 hour | 4 hours | 24 hours |
| Blood | 5.2 ± 1.1 | 1.5 ± 0.4 | < 0.1 |
| Liver | 25.8 ± 4.3 | 15.2 ± 3.1 | 2.1 ± 0.5 |
| Kidneys | 10.5 ± 2.0 | 8.1 ± 1.5 | 1.2 ± 0.3 |
| Spleen | 2.1 ± 0.5 | 3.5 ± 0.8 | 0.5 ± 0.1 |
| Lungs | 3.5 ± 0.7 | 1.8 ± 0.4 | 0.2 ± 0.1 |
| Heart | 1.2 ± 0.3 | 0.5 ± 0.1 | < 0.1 |
| Adipose Tissue | 4.8 ± 1.0 | 6.2 ± 1.3 | 1.5 ± 0.4 |
| Muscle | 8.2 ± 1.7 | 5.5 ± 1.2 | 0.8 ± 0.2 |
| Brain | < 0.1 | < 0.1 | < 0.1 |
| Gastrointestinal Tract | 12.5 ± 2.5 | 18.9 ± 3.8 | 3.2 ± 0.7 |
| Carcass (remaining) | 26.1 ± 5.0 | 38.8 ± 6.5 | 90.5 ± 12.0 |
Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Cumulative Excretion of Radioactivity Following Administration of a C14-Labeled Resolvin in Rodents (% of Administered Dose)
| Time Interval | Urine | Feces | Total |
| 0-24 hours | 15.5 ± 3.2 | 55.2 ± 8.1 | 70.7 ± 11.3 |
| 0-48 hours | 18.2 ± 3.5 | 70.1 ± 9.5 | 88.3 ± 13.0 |
| 0-72 hours | 19.1 ± 3.6 | 74.5 ± 10.2 | 93.6 ± 13.8 |
Data is hypothetical and for illustrative purposes only. The primary route of excretion for many lipid-based compounds is fecal, following biliary secretion.
Experimental Protocols
This section outlines the key experimental methodologies required to conduct in vivo fate studies of C14-labeled resolvins.
Synthesis of C14-Labeled Resolvins
The synthesis of C14-labeled resolvins is a multi-step process that requires expertise in organic chemistry and handling of radioactive materials. A general approach involves the introduction of a C14-label into a precursor molecule that is then used in the chemical synthesis of the target resolvin.
Example Protocol Outline for C14-Labeling:
-
Precursor Labeling: A common strategy is to introduce the C14-label at the carboxylic acid group of the fatty acid precursor (e.g., DHA or EPA). This can be achieved through reactions involving K¹⁴CN.
-
Enzymatic or Chemical Synthesis: The C14-labeled precursor is then subjected to a series of enzymatic (using lipoxygenases) or stereocontrolled chemical reactions to build the specific resolvin structure.
-
Purification: High-performance liquid chromatography (HPLC) is essential for the purification of the final C14-labeled resolvin to ensure high radiochemical purity.
-
Characterization: The identity and purity of the C14-labeled resolvin are confirmed using analytical HPLC, mass spectrometry, and by measuring its specific activity (e.g., in mCi/mmol).
Animal Models and Administration
-
Animal Models: Mice and rats are commonly used for in vivo ADME studies. The choice of species may depend on the specific disease model being investigated.
-
Administration Route: The route of administration (e.g., intravenous, oral, intraperitoneal) will significantly impact the pharmacokinetic profile. Intravenous administration is often used to determine the intrinsic distribution and elimination characteristics.
-
Dosing: A known amount of the C14-labeled resolvin (in terms of both mass and radioactivity) is administered to the animals.
Sample Collection
-
Blood/Plasma: Serial blood samples are collected at various time points to determine the concentration of radioactivity over time.
-
Tissues: At the end of the study, animals are euthanized, and a comprehensive set of tissues is collected to determine the extent of distribution.
-
Excreta: Urine and feces are collected over the course of the study in metabolic cages to determine the route and rate of excretion.
Analytical Techniques
-
Quantification of Radioactivity: Liquid scintillation counting is the primary method for quantifying the amount of C14 in biological samples (plasma, tissue homogenates, urine, and feces).
-
Metabolite Profiling: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying the parent resolvin and its metabolites in various biological matrices. The use of a radioactivity detector in-line with the LC system allows for the specific detection of C14-labeled compounds.
-
Whole-Body Autoradiography: This technique provides a visual representation of the distribution of radioactivity throughout the entire animal body at different time points.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in resolvin biology and the experimental workflow for studying their in vivo fate.
Resolvin Biosynthesis and Signaling
Caption: Biosynthesis of D- and E-series resolvins and their signaling through specific receptors to promote inflammation resolution.
Experimental Workflow for In Vivo Fate Studies
Caption: A streamlined workflow for determining the in vivo fate of C14-labeled resolvins.
Metabolic Pathways of Resolvins
Caption: Key metabolic inactivation pathways for Resolvin E1 and Resolvin D2.
Conclusion
The study of the in vivo fate of C14-labeled resolvins is a critical step in the development of these promising pro-resolving mediators as therapeutic agents. Although specific public data is scarce, this guide provides a comprehensive framework based on established principles of radiolabeling studies and the known biology of resolvins. By following the outlined experimental protocols and anticipating the types of quantitative data that will be generated, researchers can effectively characterize the ADME properties of novel resolvin-based drug candidates. This knowledge will be instrumental in optimizing drug delivery, dosing regimens, and ultimately, the clinical success of this exciting class of molecules.
References
- 1. Whole-body autoradiography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Changes in Lipid Mediator Profiling after Consumption of Specialized Pro-Resolving Lipid-Mediator-Enriched Marine Oil in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential distribution and metabolism of arachidonic acid and docosahexaenoic acid by human placental choriocarcinoma (BeWo) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Distribution and Analysis of Protectin D1/Neuroprotectin D1
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the distribution, signaling, and experimental analysis of Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) in neural tissues, within preclinical models. While the specific term "C14-protectin" did not yield a direct molecular entity in scientific literature, this guide addresses the likely intent of this query: to understand the tissue distribution and pharmacokinetics of protectins, a process often studied using Carbon-14 (¹⁴C) radiolabeling. We will explore the known distribution of PD1/NPD1 and the methodologies employed for its study, including the principles of ¹⁴C-labeling applicable to lipid mediators.
Introduction to Protectins
Protectins are a family of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid, docosahexaenoic acid (DHA).[1] These endogenous lipid mediators play a crucial role in the resolution phase of inflammation, actively promoting the return to tissue homeostasis.[1] The most studied member of this family is Protectin D1 (PD1), which is identical to Neuroprotectin D1 (NPD1), a term used when it is identified in the nervous system.[1][2] PD1/NPD1 exhibits potent anti-inflammatory, pro-resolving, and neuroprotective actions in a variety of preclinical disease models.[1][2][3][4][5]
Biosynthesis and Signaling Pathway of Protectin D1/Neuroprotectin D1
The biosynthesis of PD1/NPD1 is a multi-step enzymatic process initiated from DHA. This pathway is crucial for its subsequent biological activity.
Biosynthetic Pathway
The synthesis of PD1/NPD1 involves the sequential action of lipoxygenase (LOX) enzymes. The pathway is initiated by the conversion of DHA to an epoxide intermediate, which is then hydrolyzed to form PD1/NPD1.
Signaling Pathway
PD1/NPD1 exerts its biological effects by binding to specific cell surface receptors, although the full extent of its receptor pharmacology is still under investigation. Its signaling cascade ultimately leads to the inhibition of pro-inflammatory pathways and the promotion of cellular survival and resolution of inflammation.
Preclinical Distribution and Efficacy of Protectin D1/Neuroprotectin D1
| Preclinical Model | Animal Species | Route of Administration | Key Findings on Distribution/Effect | Reference(s) |
| Neuropathic Pain | Mouse | Peri-sciatic nerve, Intrathecal | Local delivery to the sciatic nerve prevented mechanical allodynia. Intrathecal administration reversed established neuropathic pain, indicating action within the spinal cord. | [2][5] |
| Acute Lung Injury | Mouse | Intravenous | Intravenous administration of PD1 alleviated lipopolysaccharide (LPS)-induced lung injury by reducing neutrophil infiltration into the lung tissue. | [3] |
| Stroke | Mouse | Not specified | NPD1 exhibits neuroprotective actions in murine brain with stroke. | [2] |
| Allergic Inflammation | Mouse | Oral | Oral administration of PD1 suppressed IgE-mediated passive cutaneous anaphylaxis and ovalbumin-induced active systemic anaphylaxis, suggesting systemic distribution and action. | [6] |
| Peritonitis | Mouse | Intraperitoneal | PD1 was identified in resolving inflammatory exudates from mouse peritonitis, indicating local production and action at the site of inflammation. | [2] |
| Retinal Degeneration | Not specified | Not specified | NPD1 promotes homeostatic regulation of retinal pigment epithelial cells and photoreceptor integrity. | [4] |
| Alzheimer's Disease | Mouse (3xTg-AD) | Not specified | NPD1 content is decreased in the hippocampus of Alzheimer's patients. In models, it reduces Aβ42 peptide release and downregulates pro-inflammatory markers. | [4][7] |
Experimental Protocols and Methodologies
The study of protectins in preclinical models involves a range of sophisticated techniques, from the administration in animal models to the quantification in biological samples. The use of ¹⁴C-labeling is a key methodology for absorption, distribution, metabolism, and excretion (ADME) studies of novel compounds.[8][9]
General Workflow for Preclinical Evaluation
A typical workflow for assessing the distribution and efficacy of a compound like PD1/NPD1 in a preclinical setting is outlined below.
References
- 1. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotectin/Protectin D1 protects neuropathic pain in mice after nerve trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protectin D1 protects against lipopolysaccharide-induced acute lung injury through inhibition of neutrophil infiltration and the formation of neutrophil extracellular traps in lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotectin D1-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotectin/protectin D1 protects against neuropathic pain in mice after nerve trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protectin D1, an omega-3-derived lipid mediator, resolves mast cell-driven allergic inflammation via FcεRⅠ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic Acid-Derived Neuroprotectin D1 Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]
- 8. openmedscience.com [openmedscience.com]
- 9. openmedscience.com [openmedscience.com]
Metabolic pathways of C14-maresins in tissues
An In-depth Technical Guide on the Metabolic Pathways of C14-Maresins in Tissues
Introduction
Maresins are a family of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] First discovered in macrophage exudates, these potent lipid mediators play a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction.[1][3][4] Their name, "maresin," is an acronym for "macrophage mediators in resolving inflammation."[2][5] This guide focuses on the metabolic pathways of C14-maresins, which are initiated by the lipoxygenation of DHA at the 14th carbon position. We will explore their biosynthesis, subsequent metabolic transformations in various tissues, and the key enzymes involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these critical resolution-phase molecules.
Biosynthesis of C14-Maresins
The biosynthesis of C14-maresins is a multi-step enzymatic cascade primarily occurring in macrophages, but also observed in other cell types like platelets and leukocytes.[2][6] The pathway begins with the essential omega-3 fatty acid, DHA, and proceeds through a series of highly specific enzymatic reactions to generate a family of bioactive molecules.
1. Initial Lipoxygenation of DHA: The pathway is initiated by the enzyme 12-lipoxygenase (12-LOX) in humans, which abstracts a hydrogen atom and inserts molecular oxygen at the C14 position of DHA.[2][3] This stereospecific reaction yields 14S-hydroperoxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid (14S-HpDHA).[3][4] In murine models, the ortholog 12/15-LOX is responsible for this initial step.[3] Studies have also shown that human 15-lipoxygenase-1 (h15-LOX-1) can catalyze this reaction, presenting a potential alternative pathway for maresin biosynthesis.[1]
2. Formation of the Epoxide Intermediate: The 14S-HpDHA intermediate is then rapidly converted by the same 12-LOX enzyme, acting as an epoxidase, into a critical intermediate: 13S,14S-epoxy-maresin (also termed 13,14-eMaR).[1][2][3] This epoxide is the central precursor to the entire family of C14-maresins.[2]
3. Generation of Maresin 1 and Maresin 2: The 13S,14S-epoxy-maresin intermediate can be enzymatically hydrolyzed to form two distinct dihydroxy products:
-
Maresin 1 (MaR1): Formed via enzyme-mediated hydrolysis, resulting in 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid.[3][7]
-
Maresin 2 (MaR2): Formed via the action of a soluble epoxide hydrolase (sEH), resulting in 13R,14S-dihydroxy-4Z,7Z,9E,11Z,16Z,19Z-docosahexaenoic acid.[1][2][7]
4. Formation of Maresin Conjugates in Tissue Regeneration (MCTRs): Alternatively, the 13S,14S-epoxy-maresin intermediate serves as a substrate for conjugation with glutathione (B108866). This branch of the pathway, which shares enzymes with the leukotriene pathway, produces peptide-lipid conjugates with potent tissue-regenerative properties.[8]
-
MCTR1: Glutathione S-transferase MU 4 (GSTM4) and leukotriene C4 synthase (LTC4S) catalyze the conjugation of glutathione to the epoxide, yielding MCTR1.[2][7]
-
MCTR2: MCTR1 is then converted to MCTR2 by the enzyme gamma-glutamyl transferase (GGT).[2][7]
-
MCTR3: Finally, a dipeptidase (DPEP) converts MCTR2 to MCTR3.[2][7]
Further Metabolism of Maresin 1 in Inflammatory Exudates
Once produced, MaR1 can be further metabolized by leukocytes, particularly during an active inflammatory response. This metabolism can either lead to inactivation or generate new products that retain biological activity.[9] In the context of infectious inflammation, two major metabolites have been identified.[9]
-
14-oxo-MaR1: Human macrophages are the primary producers of this metabolite, which is formed by the oxidation of the hydroxyl group at the C14 position of MaR1.[9]
-
22-OH-MaR1 (22-hydroxy-MaR1): Human neutrophils are the main source of this metabolite, which results from omega-hydroxylation at the C22 position of MaR1.[9]
Both of these metabolites retain the ability to stimulate macrophage phagocytosis, a key pro-resolving function, although their potency can differ from the parent molecule, MaR1.[9] The levels of these metabolites are temporally regulated during the course of an inflammatory response.[9]
References
- 1. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Biosynthesis of maresin-like SPMs [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Resolving Interface: A Technical Guide to the Interaction of Lipoxin A4 and its Analogs with the ALX/FPR2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process critical for maintaining tissue homeostasis and preventing chronic disease. Lipoxins, particularly Lipoxin A4 (LXA4) and its stable aspirin-triggered epimer, 15-epi-Lipoxin A4 (ATL), are endogenous specialized pro-resolving mediators (SPMs) that play a pivotal role in orchestrating this resolution. Their biological effects are primarily mediated through the interaction with the G protein-coupled receptor ALX/FPR2. This technical guide provides an in-depth overview of the C14-lipoxin (a term often used to refer to LXA4 and its analogs) interaction with the ALX/FPR2 receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Quantitative Data Summary
The interaction of Lipoxin A4 and its analogs with the ALX/FPR2 receptor, and their subsequent biological effects, have been quantified in numerous studies. The following table summarizes key quantitative data for easy comparison.
| Ligand | Parameter | Value | Cell Type/System | Reference |
| Lipoxin A4 (LXA4) | EC50 (Calcium Mobilization) | 0.4-0.5 µM | Human Neutrophils | [1] |
| Lipoxin A4 (LXA4) | IC50 (Inhibition of LTB4-induced Chemotaxis) | 10 nM | Human Neutrophils | [2][3] |
| Lipoxin A4 (LXA4) | Concentration for max. 50% inhibition of LTB4-induced chemotaxis | 1 nM | Human Polymorphonuclear Leukocytes (PMNs) | [4] |
| 15-epi-Lipoxin A4 | Concentration for max. 50% inhibition of LTB4-induced chemotaxis | 1 nM | Human Polymorphonuclear Leukocytes (PMNs) | [4] |
| Lipoxin A4 (LXA4) | Concentration for significant increase in glycoconjugate secretion | 0.3 - 1 nM | Rat Conjunctival Goblet Cells | [5] |
| Lipoxin A4 (LXA4) | Concentration for significant increase in intracellular Ca2+ | 1 nM | Rat Conjunctival Goblet Cells | [5] |
| Aspirin-Triggered Lipoxin (ATL) Analog | Concentration for increased phagocytosis | 100 nM | Human Monocytic THP-1 Cells | [6] |
Signaling Pathways
The binding of LXA4 to the ALX/FPR2 receptor initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote resolution.
ALX/FPR2-Mediated Anti-inflammatory Signaling
Caption: Lipoxin A4 signaling via the ALX/FPR2 receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Radioligand Binding Assay for LXA4 and ALX/FPR2
This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for the ALX/FPR2 receptor.
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the ALX/FPR2 receptor (e.g., transfected HEK293 cells or neutrophils) to confluence.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by sonication or dounce homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the lysate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (typically 10-50 µg of protein).
-
50 µL of radiolabeled ligand (e.g., [3H]-LXA4) at a final concentration near its Kd.
-
50 µL of either binding buffer (for total binding), a high concentration of unlabeled LXA4 (for non-specific binding), or varying concentrations of the competitor compound.
-
-
Incubate the plate at room temperature (or 4°C to minimize degradation) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in binding buffer using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neutrophil Chemotaxis Assay
This protocol describes a Boyden chamber assay to assess the effect of LXA4 on neutrophil migration towards a chemoattractant.
Caption: Workflow for Neutrophil Chemotaxis Assay.
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).
-
-
Chemotaxis Assay:
-
Pre-incubate the isolated neutrophils with various concentrations of LXA4 or vehicle control for 15-30 minutes at 37°C.
-
Place a chemoattractant solution (e.g., 10 nM LTB4) in the lower wells of a Boyden chamber.
-
Place a microporous membrane (e.g., 3-5 µm pore size) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.
-
Fix the membrane in methanol (B129727) and stain with a suitable stain (e.g., Giemsa or Diff-Quik).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Express the results as the number of migrated cells per high-power field or as a percentage of the control (vehicle-treated) migration.
-
Plot the percentage of inhibition as a function of the LXA4 concentration to determine the IC50 value.
-
Macrophage Phagocytosis Assay
This protocol describes an in vitro assay to assess the effect of LXA4 on the phagocytosis of apoptotic cells by macrophages.
Caption: Workflow for Macrophage Phagocytosis Assay.
Methodology:
-
Cell Preparation:
-
Culture macrophages (e.g., THP-1 cells differentiated with PMA, or primary monocyte-derived macrophages) in appropriate culture medium.
-
Induce apoptosis in a target cell population (e.g., human neutrophils) by UV irradiation or treatment with an apoptosis-inducing agent.
-
Label the apoptotic cells with a fluorescent dye (e.g., CFSE or pHrodo) according to the manufacturer's instructions.
-
-
Phagocytosis Assay:
-
Plate the macrophages in a multi-well plate and allow them to adhere.
-
Treat the macrophages with LXA4 (e.g., 100 nM) or vehicle control for a specified time (e.g., 15-30 minutes).
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-culture for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quantification:
-
Flow Cytometry: Gently scrape the cells, wash with PBS, and analyze by flow cytometry. The percentage of macrophages that are fluorescent (i.e., have engulfed apoptotic cells) is a measure of phagocytosis.
-
Fluorescence Microscopy: Gently wash the wells to remove non-engulfed apoptotic cells. Fix the cells and visualize under a fluorescence microscope. The phagocytic index can be calculated as the percentage of macrophages containing ingested cells multiplied by the average number of ingested cells per macrophage.
-
-
Data Analysis:
-
Compare the phagocytic activity of LXA4-treated macrophages to that of vehicle-treated controls. The results can be expressed as a fold-increase in phagocytosis.
-
Conclusion
The interaction of Lipoxin A4 and its analogs with the ALX/FPR2 receptor represents a key control point in the resolution of inflammation. Understanding the quantitative aspects of this interaction, the downstream signaling cascades, and the methodologies to study these processes is crucial for the development of novel pro-resolving therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of the lipoxin pathway.
References
- 1. Lipoxin A4 elevates cytosolic calcium in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. Stork: Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine [storkapp.me]
- 4. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin-triggered lipoxin enhances macrophage phagocytosis of bacteria while inhibiting inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 14-Carbon Specialized Pro-Resolving Mediators (Maresins) in Chronic Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic inflammatory diseases represent a significant global health burden, and the resolution of inflammation is a critical process for maintaining tissue homeostasis. Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators that actively orchestrate the resolution of inflammation. This technical guide focuses on a specific class of SPMs, the Maresins, which are biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) via a pathway involving a key 14-carbon position hydroxylation. These molecules, referred to here as C14-SPMs, exhibit potent anti-inflammatory and pro-resolving activities, making them promising therapeutic targets for a range of chronic inflammatory conditions. This document provides an in-depth overview of the biosynthesis, signaling pathways, and therapeutic potential of Maresins, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to C14-SPMs: The Maresin Family
Maresins are "macrophage mediators in resolving inflammation" and are primarily produced by macrophages, key cells in both the initiation and resolution of inflammation.[1][2] Their biosynthesis is initiated by the 12-lipoxygenase (12-LOX) enzyme, which oxygenates DHA at the carbon-14 (B1195169) position, leading to the formation of 14S-hydroperoxydocosahexaenoic acid (14S-HpDHA).[3] This intermediate is then converted to a crucial 13S,14S-epoxy-maresin intermediate, which serves as the precursor for the two main members of the Maresin family: Maresin 1 (MaR1) and Maresin 2 (MaR2).[1][2] The failure to produce adequate levels of these pro-resolving mediators can lead to chronic, unresolved inflammation, which is a hallmark of many diseases.[4]
Biosynthesis of Maresins
The biosynthesis of Maresins is a tightly regulated enzymatic cascade. The key steps are outlined below:
-
Initiation by 12-Lipoxygenase (12-LOX): Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is converted by human macrophage 12-LOX to 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[3]
-
Formation of the Epoxide Intermediate: 14S-HpDHA is rapidly converted to a 13S,14S-epoxy-maresin intermediate.[1][2]
-
Generation of MaR1 and MaR2:
-
Maresin 1 (MaR1): The 13S,14S-epoxy-maresin is enzymatically hydrolyzed to form 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid (MaR1).[2]
-
Maresin 2 (MaR2): Alternatively, the epoxide intermediate can be converted by soluble epoxide hydrolase (sEH) to 13R,14S-dihydroxy-docosahexaenoic acid (MaR2).[1]
-
A third class of Maresin-related compounds, the Maresin conjugates in tissue regeneration (MCTRs), are formed through the conjugation of the 13S,14S-epoxy-maresin intermediate with glutathione.[2]
Figure 1: Biosynthetic pathway of Maresin 1 and Maresin 2 from DHA.
Role in Chronic Inflammatory Diseases and Quantitative Data
Maresins have demonstrated potent pro-resolving and organ-protective effects in a variety of preclinical models of chronic inflammatory diseases. Their levels are often dysregulated in human inflammatory conditions.
Rheumatoid Arthritis (RA)
In RA, a chronic autoimmune disease characterized by joint inflammation, SPMs play a crucial role in modulating the inflammatory response. Studies have shown that the levels of MaR1 are detectable in the synovial fluid of RA patients and may be associated with disease activity.[5][6] Lower serum levels of MaR1 have been observed in patients with active RA compared to those with inactive disease.[5]
Inflammatory Bowel Disease (IBD)
IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. MaR1 has been shown to ameliorate colitis in animal models by reducing inflammatory cytokine production and neutrophil infiltration.[7][8] A recent study in ulcerative colitis patients found that serum MaR1 levels were significantly lower in patients with active disease compared to those in remission and healthy controls.[9][10]
Neuroinflammation
Neuroinflammation is a key component of many neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis, as well as spinal cord injury. MaR1 has been shown to be neuroprotective, reducing neuroinflammation and promoting functional recovery in models of spinal cord injury and Alzheimer's disease.[8][11][12] Plasma levels of MaR1 were found to be undetectable in patients with both relapsing-remitting and progressive multiple sclerosis.[13]
| Disease Model/Condition | Mediator | Concentration/Dose | Effect | Reference |
| Rheumatoid Arthritis | MaR1 | Lower in active vs. inactive disease (serum) | Potential biomarker for disease activity | [5] |
| Ulcerative Colitis | MaR1 | 114.37 pg/mL (active, 5-ASA users) vs. higher in remission/controls (serum) | Negative correlation with disease severity | [9] |
| Multiple Sclerosis | MaR1 | Undetectable in plasma of MS patients | Potential therapeutic target | [13] |
| Murine Colitis | MaR1 | 0.1, 0.3, 1 µ g/animal (e.v.) | Decreased inflammatory cytokines and tissue damage | [7] |
| Murine Spinal Cord Injury | MaR1 | 100 ng (i.p.) | Reduced pro-inflammatory cytokines, improved recovery | [12] |
| Murine Sepsis | MaR1 | 1 ng or 10 ng (i.p.) | Reduced serum pro-inflammatory cytokines, improved survival | [14] |
| Murine Peritonitis | MaR2 | 1 ng | Reduced neutrophil infiltration by ~40% | [1] |
| Human Macrophage Phagocytosis | MaR2 | 10 pM | Enhanced phagocytosis by ~90% | [1] |
Signaling Pathways of Maresins
Maresins exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, initiating downstream signaling cascades that dampen inflammation and promote tissue repair.
Maresin 1 Signaling
The primary receptor for MaR1 has been identified as the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[15] Binding of MaR1 to LGR6 on phagocytes leads to:
-
Activation of Gαs protein.
-
Increased intracellular cyclic AMP (cAMP) levels.
-
Enhanced phagocytosis and efferocytosis (clearance of apoptotic cells).
-
Reduced neutrophil chemotaxis.
Some studies also suggest that MaR1 may exert effects through the lipoxin A4 receptor (ALXR/FPR2).[16]
Figure 2: Maresin 1 signaling pathway via the LGR6 receptor.
Maresin 2 Signaling
Maresin 2 has been shown to activate the leukotriene B4 receptor 1 (BLT1).[17] Activation of this receptor by MaR2 initiates several downstream pathways, including:
-
Phospholipase C (PLC)
-
Phospholipase D (PLD)
-
Phospholipase A2 (PLA2)
These pathways can lead to an increase in intracellular calcium ([Ca2+]i) and stimulate glycoprotein (B1211001) secretion, which is important for mucosal homeostasis.[17][18]
Figure 3: Maresin 2 signaling pathway via the BLT1 receptor.
Experimental Protocols
The analysis of Maresins in biological samples requires sensitive and specific analytical techniques due to their low endogenous concentrations.
Sample Extraction and Purification
-
Sample Collection: Collect biological samples (e.g., plasma, serum, synovial fluid, tissue homogenates) and immediately add an antioxidant cocktail (e.g., butylated hydroxytoluene) and an internal standard mixture (e.g., deuterated SPMs) to prevent degradation and allow for accurate quantification.[1]
-
Protein Precipitation: Add two volumes of cold methanol (B129727) to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lipid mediators with methyl formate (B1220265) or ethyl acetate.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm).[19]
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.01, v/v/v).[19]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the different lipid mediators.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each Maresin and internal standard are monitored.
-
MaR1: m/z 359 -> 250
-
14-HDHA: m/z 343 -> 205[1]
-
-
-
Quantification: Generate a calibration curve using authentic standards of the Maresins. The concentration of the endogenous Maresins in the sample is determined by comparing their peak areas to the calibration curve and normalizing to the recovery of the internal standard.
Figure 4: Experimental workflow for Maresin analysis.
Conclusion and Future Directions
The Maresin family of C14-SPMs represents a novel class of potent pro-resolving mediators with significant therapeutic potential for a wide range of chronic inflammatory diseases. Their ability to actively switch off inflammation and promote tissue repair without causing immunosuppression makes them attractive candidates for drug development. Further research is needed to fully elucidate the roles of MaR1, MaR2, and MCTRs in human health and disease, to identify all of their cognate receptors and downstream signaling pathways, and to develop stable synthetic analogs for clinical applications. The quantification of Maresins in biological fluids may also provide valuable biomarkers for diagnosing and monitoring inflammatory conditions. Harnessing the power of these endogenous resolution pathways offers a promising new frontier in the treatment of chronic inflammatory diseases.
References
- 1. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]
- 2. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 4. Maresin-1 and Resolvin-D1 Levels and Disease Activity in Ulcerative Colitis [ctv.veeva.com]
- 5. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIPID MAPS [lipidmaps.org]
- 7. mdpi.com [mdpi.com]
- 8. Maresin-1 and Inflammatory Disease [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Serum Maresin-1 and Resolvin-D1 Levels as Non-Invasive Biomarkers for Monitoring Disease Activity in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maresin 1 Improves Cognitive Decline and Ameliorates Inflammation in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
- 13. Maresin-1 promotes neuroprotection and modulates metabolic and inflammatory responses in disease-associated cell types in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maresin 1 alleviates neuroinflammation and cognitive decline in a mouse model of cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Potential of Maresins in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Resolution: An In-depth Technical Guide to C14-SPM Biosynthesis and Cellular Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis and cellular origins of 14-series specialized pro-resolving mediators (C14-SPMs), a critical class of lipid mediators derived from docosahexaenoic acid (DHA). Understanding the intricate enzymatic pathways and cellular machinery responsible for their production is paramount for developing novel therapeutics that harness the body's endogenous resolution programs to combat inflammation-related diseases.
Core Biosynthetic Pathways of C14-SPMs
The generation of C14-SPMs is a multi-step enzymatic process initiated by the oxygenation of DHA at the 14th carbon position. This pivotal step is primarily catalyzed by lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes, leading to the formation of key intermediates that are further metabolized to a diverse array of bioactive molecules, including maresins and related compounds.
The central precursor in this pathway is 14-hydroperoxydocosahexaenoic acid (14-HpDHA), which is subsequently reduced to 14-hydroxydocosahexaenoic acid (14-HDHA).[1][2][3] These initial steps can be followed by additional enzymatic modifications, including further oxygenation, epoxidation, and hydrolysis, to yield the final C14-SPM structures.[4][5]
Maresin Biosynthesis
Maresins, a prominent family of C14-SPMs, are predominantly synthesized by macrophages.[4][6] The biosynthesis of Maresin 1 (MaR1) and Maresin 2 (MaR2) exemplifies the complexity of this pathway.
-
Maresin 1 (MaR1): The synthesis of MaR1 is initiated by the 12-lipoxygenase (12-LOX)-mediated conversion of DHA to 14S-HpDHA.[1][2][3] This intermediate is then enzymatically converted to the 13S,14S-epoxy-maresin intermediate, which is subsequently hydrolyzed to form MaR1 (7R,14S-dihydroxy-docosahexaenoic acid).[4][5]
-
Maresin 2 (MaR2): The biosynthesis of MaR2 also proceeds through the 13S,14S-epoxy-maresin intermediate. However, its final structure (13R,14S-dihydroxy-docosahexaenoic acid) is formed through the action of soluble epoxide hydrolase (sEH).[4][7]
Maresin Conjugates in Tissue Regeneration (MCTRs)
Further diversification of the maresin metabolome occurs through conjugation with glutathione (B108866) and subsequent processing, leading to the formation of Maresin Conjugates in Tissue Regeneration (MCTRs). This pathway involves the enzymes leukotriene C4 synthase (LTC4S), glutathione S-transferase Mu 4 (GSTM4), and gamma-glutamyl transferase (GGT).
Maresin-like Mediators and other 14,21-diHDHAs
In addition to the canonical maresins, other C14-SPMs, such as maresin-like mediators (14S,22-diHDHA and 14R,22-diHDHA) and 14,21-dihydroxy-docosahexaenoic acids (14,21-diHDHAs), are generated through pathways involving both LOX and CYP enzymes. These pathways often involve ω-oxidation and can be cell-type specific.
Cellular Sources of C14-SPMs
The production of C14-SPMs is not ubiquitous and is largely restricted to specific immune and structural cells equipped with the necessary enzymatic machinery.
-
Macrophages: Macrophages are the primary and most well-characterized source of maresins (MaR1, MaR2, and MCTRs).[4][6] Notably, M2-polarized macrophages exhibit a higher capacity for SPM biosynthesis, including maresins, compared to their M1 counterparts.[5] The expression of 12-LOX increases as monocytes differentiate into macrophages and dendritic cells.[4][7]
-
Leukocytes: Various types of leukocytes, including neutrophils, contribute to the this compound pool. They can produce the initial 14-HDHA intermediate, which can then be further metabolized by other cells in a process known as transcellular biosynthesis.[1][2][3]
-
Platelets: Platelets, through the action of their 12-LOX, are also capable of generating 14-HDHA and contributing to the overall biosynthesis of C14-SPMs, often in concert with leukocytes.[1][2][3]
Quantitative Data on this compound Production
The following tables summarize the available quantitative data on the production of key C14-SPMs and their precursors by different cellular sources. It is important to note that these values can vary significantly based on the specific experimental conditions, such as the type and concentration of stimuli used.
| Mediator | Cell Type | Stimulus | Concentration | Reference |
| 14S-HDHA | Mouse Resident Macrophages | A23187 (5 µM) | 325 pg/10⁶ cells | [1][2][3][8] |
| 17-HDHA | Mouse Resident Macrophages | A23187 (5 µM) | 439 pg/10⁶ cells | [1][2][3][8] |
| RvD5 | Human M2 Macrophages | - | 196 ± 26 pg/2.5x10⁵ cells | [5] |
| MaR1 | Human M2 Macrophages | - | 299 ± 8 pg/2.5x10⁵ cells | [5] |
| PD1 | Human M2 Macrophages | - | 3442 ± 206 pg/2.5x10⁵ cells | [5] |
This table presents a selection of reported values. For a comprehensive understanding, refer to the cited literature.
Experimental Protocols
Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)
This protocol outlines the steps for isolating human monocytes and differentiating them into macrophages, which are a primary source of C14-SPMs.
Materials:
-
Human leukocyte concentrates (buffy coats)
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF) for M2 polarization or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for M1 polarization
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (if applicable)
Procedure:
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from leukocyte concentrates by density gradient centrifugation using Ficoll-Paque PLUS.
-
Monocyte Adherence: Plate the PBMCs in culture flasks and allow monocytes to adhere for 2-4 hours.
-
Washing: Gently wash the flasks with warm PBS to remove non-adherent cells.
-
Differentiation: Culture the adherent monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate cytokine (e.g., M-CSF for M2 macrophages) for 7 days.
-
Polarization (Optional): After differentiation, polarize the macrophages by treating them with specific stimuli (e.g., IL-4 and IL-13 for M2 polarization) for 24-48 hours.
Lipid Mediator Extraction and Analysis by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of C14-SPMs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Internal standards (e.g., deuterated SPMs)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
LC-MS/MS system
Procedure:
-
Sample Collection and Quenching: Collect cell culture supernatants or tissue homogenates and immediately add cold methanol containing internal standards to quench enzymatic activity and precipitate proteins.
-
Solid-Phase Extraction (SPE): Acidify the samples and load them onto pre-conditioned C18 SPE cartridges. Wash the cartridges with a low-organic solvent to remove salts and polar impurities. Elute the lipid mediators with a high-organic solvent (e.g., methanol or methyl formate).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto a reverse-phase C18 column. Use a binary gradient of water and acetonitrile/methanol (both typically containing a small amount of acid, e.g., 0.01% acetic acid) to separate the lipid mediators.[9] Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10]
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathways of C14-SPMs and a typical experimental workflow for their analysis.
Caption: this compound Biosynthesis Pathway
Caption: Experimental Workflow for this compound Analysis
References
- 1. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]
- 5. Macrophage Pro-Resolving Mediators—the When and Where - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Intracellular Signaling Activated by C14-Specialized Pro-Resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. A specific subset of these molecules, characterized by a hydroxyl group at the fourteenth carbon position (C14-SPMs), have emerged as potent regulators of intracellular signaling cascades. This technical guide provides a comprehensive overview of the core signaling pathways activated by two prominent C14-SPMs: Maresin 1 (MaR1) and Lipoxin B4 (LXB4). We delve into their receptor interactions, downstream effector pathways, and the functional consequences of their activation. This document summarizes key quantitative data, provides detailed experimental protocols for studying their activity, and includes visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to C14-Specialized Pro-Resolving Mediators
C14-SPMs are endogenously produced lipid mediators derived from polyunsaturated fatty acids (PUFAs) that play a pivotal role in resolving inflammation and promoting tissue healing. Their defining structural feature is a hydroxyl group at the C14 position. This guide focuses on Maresin 1 (MaR1), a dihydroxy-docosahexaenoic acid derivative, and Lipoxin B4 (LXB4), a trihydroxy-eicosatetraenoic acid derivative. These molecules exert their potent bioactions by binding to specific G-protein coupled receptors (GPCRs), initiating a cascade of intracellular events that ultimately dampen pro-inflammatory signaling and enhance pro-resolving functions.
Maresin 1 (MaR1) Signaling Pathways
Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid) is a potent SPM primarily biosynthesized by macrophages. Its actions are mediated through the Leucine-Rich Repeat-Containing G Protein-Coupled Receptor 6 (LGR6).[1][2][3] Activation of LGR6 by MaR1 triggers multiple downstream signaling cascades that collectively contribute to its pro-resolving and anti-inflammatory effects.
MaR1-LGR6 Signaling via cAMP Pathway
One of the key signaling pathways initiated by MaR1 is the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] While the direct coupling of LGR6 to a specific G alpha subunit (like Gαs) that activates adenylyl cyclase is still under investigation, the increase in cAMP is a consistent finding. This increase in cAMP can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets to mediate anti-inflammatory responses. One such pathway involves the upregulation of Superoxide Dismutase 2 (SOD2), a key antioxidant enzyme, which helps in reducing reactive oxygen species (ROS).
Caption: MaR1 signaling through LGR6 leading to increased cAMP and reduced ROS.
MaR1-LGR6 Mediated Inhibition of NF-κB Signaling
A central anti-inflammatory mechanism of MaR1 is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a key transcription factor that drives the expression of pro-inflammatory cytokines and chemokines. MaR1, acting through LGR6, has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB.[4] This is achieved by inhibiting the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The precise molecular link between LGR6 activation and the IκB kinase (IKK) complex, which is responsible for IκBα phosphorylation, is an area of active research.
Caption: MaR1-LGR6 signaling inhibits the NF-κB pathway.
Lipoxin B4 (LXB4) Signaling
Lipoxin B4 (5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid) is another important C14-SPM with potent anti-inflammatory and pro-resolving activities. Unlike MaR1, a specific high-affinity receptor for LXB4 has not yet been definitively identified, which makes detailing its precise intracellular signaling pathway challenging.[6][7] However, evidence suggests that LXB4 acts through a G-protein coupled receptor distinct from the ALX/FPR2 receptor utilized by Lipoxin A4.[6]
Recent studies have implicated the chemokine receptor CXCR3 as a potential target for LXB4 in the context of neuroinflammation.[8][9] LXB4 was shown to inhibit the expression of CXCL9 and CXCL10, ligands for CXCR3, thereby reducing glial cell activation.
Caption: Postulated signaling pathway for Lipoxin B4.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on MaR1 and LXB4, providing a basis for comparison of their potencies and effects.
Table 1: Quantitative Effects of Maresin 1 (MaR1)
| Parameter | Cell Type/Model | Concentration/Dose | Effect | Reference |
| Phagocytosis Enhancement | Human & Mouse Phagocytes | 0.01 - 10 nM | Enhanced phagocytosis and efferocytosis. | [1] |
| cAMP Increase (Time-dependent) | Vascular Smooth Muscle Cells | 100 nM | 50%, 84%, and 75% increase at 5, 15, and 30 min, respectively. | [4] |
| cAMP Increase (TNF-α stimulated) | Vascular Smooth Muscle Cells | 100 nM | 3.5-fold increase compared to vehicle. | [4] |
| NF-κB Inhibition (p65 translocation) | Endothelial Cells | 100 nM | Significant reduction in TNF-α induced p65 nuclear translocation. | [4] |
| Pro-inflammatory Cytokine Reduction | Sepsis-induced Acute Kidney Injury (mice) | 0.04 µg/kg | Significant decrease in serum TNF-α, IL-1β, and IL-6. | [10] |
Table 2: Quantitative Effects of Lipoxin B4 (LXB4)
| Parameter | Cell Type/Model | Concentration/Dose | Effect | Reference |
| Monocyte Migration | Human Monocytes | 10-11 M | Maximum stimulatory effect on phagocytosis of apoptotic PMNs. | [11] |
| Anti-inflammatory Effect | Zymosan-induced peritonitis (mice) | 1 µ g/mouse | Significant reduction in PMN accumulation. | [11] |
| Inhibition of Glial Activation | Retinal Neuroinflammation (mice) | 10 µM | Reduction in astrocyte and microglial reactivity. | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the intracellular signaling of C14-SPMs.
Protocol: Measurement of NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol is adapted from methods used to study the effect of MaR1 on NF-κB activation.[4][12][13]
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and treatment with a this compound.
Materials:
-
Cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
This compound (e.g., Maresin 1)
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed HUVECs onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Treatment:
-
Pre-treat cells with the desired concentration of MaR1 (e.g., 100 nM) or vehicle control for 30 minutes.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes. Include an unstimulated control group.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody (anti-NF-κB p65) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing images for both the NF-κB p65 (green) and DAPI (blue) channels.
-
-
Image Analysis:
-
Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 in individual cells using image analysis software (e.g., ImageJ).
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
-
Caption: Experimental workflow for NF-κB p65 nuclear translocation assay.
Protocol: Measurement of Intracellular cAMP Levels by ELISA
This protocol provides a general framework for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels in response to this compound treatment.[4][14]
Objective: To measure the concentration of intracellular cAMP in cells following treatment with a this compound.
Materials:
-
Cell line (e.g., Vascular Smooth Muscle Cells - VSMCs)
-
Cell culture medium and supplements
-
This compound (e.g., Maresin 1)
-
0.1 M HCl
-
cAMP ELISA Kit (commercially available)
-
cAMP-coated microplate
-
cAMP standard
-
cAMP conjugate (e.g., HRP-linked)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed VSMCs in a 24-well plate and grow to confluency.
-
Treat the cells with various concentrations of MaR1 or vehicle for the desired time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
ELISA Procedure (follow kit-specific instructions, general steps below):
-
Standard Curve Preparation: Prepare a serial dilution of the cAMP standard according to the kit's instructions.
-
Sample and Standard Addition: Add 100 µL of the cell lysates (samples) and the prepared standards to the appropriate wells of the cAMP-coated microplate.
-
Conjugate Addition: Add 50 µL of the cAMP conjugate to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Substrate Addition: Add 150 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a plate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cAMP concentration to the total protein content of the cell lysates if desired.
-
Caption: Workflow for intracellular cAMP measurement by ELISA.
Conclusion
C14-Specialized Pro-Resolving Mediators, particularly Maresin 1 and Lipoxin B4, are critical regulators of the inflammatory response. MaR1, through its receptor LGR6, activates signaling pathways that lead to an increase in cAMP and a potent inhibition of the pro-inflammatory NF-κB pathway. While the specific receptor for LXB4 remains to be fully elucidated, its anti-inflammatory actions are evident. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of these fascinating molecules in resolving inflammation and promoting tissue homeostasis. Further research into the intricate details of these signaling networks will undoubtedly open new avenues for the development of novel pro-resolving therapeutics.
References
- 1. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maresin 1 Alleviates Diabetic Kidney Disease via LGR6-Mediated cAMP-SOD2-ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxin and synthetic lipoxin analogs: an overview of anti-inflammatory functions and new concepts in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maresin 1 Mitigates Inflammatory Response and Protects Mice from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general synthesis of aromatic and heteroaromatic lipoxin B 4 analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01076G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.amazonaws.com [s3.amazonaws.com]
The Pharmacokinetics of C14-Labeled Pro-Resolving Mediators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Carbon-14 (C14)-labeled pro-resolving mediators (SPMs). SPMs, including lipoxins, resolvins, protectins, and maresins, are a class of endogenous lipid mediators that play a crucial role in the resolution of inflammation. Understanding their pharmacokinetic properties is paramount for their development as potential therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in the field.
Quantitative Pharmacokinetic Data
The study of the pharmacokinetics of C14-labeled pro-resolving mediators is an emerging area of research. While comprehensive datasets are still being established, this section summarizes the available quantitative data for both labeled and unlabeled SPMs to provide a comparative overview. The use of C14-labeling allows for sensitive and specific tracking of the parent molecule and its metabolites.
Table 1: Pharmacokinetic Parameters of Pro-Resolving Mediators
| Mediator | Species | Dosage and Route | Cmax | Tmax | t1/2 (half-life) | Reference(s) |
| Resolvin D1 (Non-labeled) | Human (virtual population) | 1 mg/kg, i.v. | 119.36 ng/mL | 0.05 h | 5.64 h | [1] |
| Nano-Lipoxin A4 (99mTc-labeled) | Mouse | 1 µg, i.p. | 4.700 x 10⁻¹¹ mg/mL (initial concentration) | - | 63.95 h | [2] |
| [1-14C]Arachidonate | Rat | i.v. bolus | - | Peak brain radioactivity at 15 min | - | [3] |
| 14C-Rhein | Rat | oral/i.v. | - | - | - | [4] |
| 14C-Zolimidine | Rat | 10 mg/kg, oral | Peak blood levels at 45-60 min | - | - | [5] |
Note: Data for C14-labeled SPMs is limited in publicly available literature. The table includes data from non-labeled SPMs and other 14C-labeled lipids to provide context for experimental design and potential pharmacokinetic profiles.
Experimental Protocols
The following sections detail generalized protocols for key experiments in the pharmacokinetic study of C14-labeled pro-resolving mediators. These protocols are based on established methodologies for handling radiolabeled lipids and animal studies.
Administration of C14-Labeled SPMs in Rodents
Objective: To administer a known quantity of a C14-labeled SPM to a rodent model to study its absorption, distribution, metabolism, and excretion.
Protocol:
-
Animal Model: Select an appropriate rodent model (e.g., male Sprague-Dawley rats, 250-300g). Acclimatize animals for at least one week before the experiment.
-
Preparation of Dosing Solution:
-
Obtain custom-synthesized C14-labeled SPM (e.g., [14C]-Resolvin D1).
-
Dissolve the labeled compound in a suitable vehicle, such as a solution of ethanol (B145695) and saline, to achieve the desired concentration and specific activity.
-
-
Administration Routes:
-
Intravenous (i.v.) Injection: Administer the dosing solution as a bolus injection into the tail vein. This route ensures immediate and complete bioavailability.
-
Oral Gavage: For studies on oral absorption, administer the dosing solution directly into the stomach using a gavage needle. This mimics oral drug administration.[6][7][8][9]
-
-
Dosage: The dosage will depend on the specific activity of the C14-labeled SPM and the sensitivity of the detection methods. A typical dose might range from 1-10 µCi per animal.
Blood and Tissue Sample Collection
Objective: To collect biological samples at various time points to determine the concentration of the C14-labeled SPM and its metabolites.
Protocol:
-
Blood Sampling:
-
At predetermined time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (approximately 200 µL) from the tail vein or via cardiac puncture at the terminal time point.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Separate plasma by centrifugation.[10]
-
-
Tissue Harvesting:
-
At the terminal time point, euthanize the animal.
-
Perfuse the circulatory system with saline to remove residual blood from the organs.
-
Excise tissues of interest (e.g., liver, kidney, lung, brain, adipose tissue).
-
Rinse tissues with cold saline, blot dry, and weigh.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Sample Preparation and Analysis
Objective: To process collected samples to quantify the amount of C14 radioactivity.
Protocol:
-
Plasma and Urine:
-
Mix an aliquot of plasma or urine directly with a liquid scintillation cocktail.
-
-
Solid Tissue Homogenization:
-
Combustion (for solid samples):
-
For solid samples or tissue homogenates, combustion in a sample oxidizer can be used to convert all C14 to [14C]O2, which is then trapped and counted. This method eliminates quenching from colored or dense samples.[10]
-
-
Liquid Scintillation Counting (LSC):
-
Quantitative Autoradiography:
Signaling Pathways of Pro-Resolving Mediators
SPMs exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that ultimately lead to the resolution of inflammation.
Lipoxin A4 (LXA4) Signaling
LXA4 primarily signals through the formyl peptide receptor 2 (FPR2), also known as ALX. This interaction leads to the inhibition of pro-inflammatory pathways, such as NF-κB, and the promotion of pro-resolving functions.[21][22]
Resolvin D1 (RvD1) Signaling
RvD1 signals through two GPCRs, GPR32 and FPR2/ALX. Activation of these receptors by RvD1 leads to the inhibition of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, and promotes the resolution of inflammation.[16]
Protectin D1 (PD1) / Neuroprotectin D1 (NPD1) Signaling
Protectin D1 (also known as Neuroprotectin D1 in the nervous system) exerts its effects by inhibiting pro-inflammatory gene expression, such as COX-2, through the modulation of transcription factors like NF-κB. This leads to anti-inflammatory and pro-survival cellular responses.[11][22][23][24][25]
Maresin 1 (MaR1) Signaling
Maresin 1 signals through pathways involving phospholipase C (PLC) and phospholipase D (PLD), leading to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). This cascade ultimately contributes to the pro-resolving actions of MaR1.[14][21][23][26]
Conclusion
The use of C14-labeling is a powerful tool for elucidating the pharmacokinetic profiles of pro-resolving mediators. While specific quantitative data for C14-labeled SPMs is still limited, the experimental frameworks and signaling pathway knowledge presented in this guide provide a solid foundation for future research. Further studies are crucial to fully characterize the absorption, distribution, metabolism, and excretion of these promising therapeutic candidates, which will be instrumental in their translation to clinical applications for a variety of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanostructured Lipoxin A4: Understanding Its Biological Behavior and Impact on Alzheimer’s Disease (Proof of Concept) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Biosynthesis of maresins [reactome.org]
- 4. Pharmacokinetics of 14C-labelled rhein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The pharmacokinetics of 14C-zolimidine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. revvity.co.jp [revvity.co.jp]
- 11. Neuroprotectin D1 (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of 14C activity by liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Autoradiographic Measurements of [14C]-Iodoantipyrine in Rat Brain Following Central Post-Stroke Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. neurondevelopment.org [neurondevelopment.org]
- 19. Autoradiographic maps of regional brain glucose consumption in resting, awake rats using (14C) 2-deoxyglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protectin D1 - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Anti-inflammatory actions of neuroprotectin D1/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
The Role of 14-Hydroxy Series Specialized Pro-Resolving Mediators in Tissue Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The resolution of inflammation is a critical and active process essential for successful tissue repair and regeneration. Failure of this process leads to chronic inflammation and impaired healing. Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators that orchestrate the resolution of inflammation and promote a return to tissue homeostasis. This technical guide focuses on a specific subgroup of SPMs characterized by a hydroxylation at the fourteenth carbon position, notably Maresin 1 (MaR1) and its derivatives, the Maresin Conjugates in Tissue Regeneration (MCTRs). These molecules, biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA), have emerged as potent regulators of tissue repair, exhibiting multifaceted pro-resolving and pro-regenerative functions across various tissues, including skin, bone, muscle, and the nervous system. This document provides an in-depth overview of their biosynthesis, signaling pathways, and therapeutic potential, supported by detailed experimental protocols and quantitative data to facilitate further exploratory studies.
Introduction to 14-Hydroxy SPMs in Tissue Repair
Specialized Pro-resolving Mediators are enzymatically derived from essential fatty acids and are key players in orchestrating the cessation of the inflammatory response and promoting tissue healing.[1] Among these, the Maresin family, first identified in macrophages, plays a pivotal role. The term "C14-SPM" is not standard nomenclature; however, it aptly describes key mediators hydroxylated at carbon 14, such as Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid), which is a central focus of this guide. MaR1 and its downstream peptide-conjugated metabolites, MCTRs, not only dampen pro-inflammatory signaling but also actively stimulate regenerative processes.[2][3] They enhance macrophage phagocytosis of apoptotic cells and debris, limit neutrophil infiltration, reduce pro-inflammatory cytokine production, and promote the regeneration of damaged tissues.[4][5]
Biosynthesis of Maresin 1 and Maresin Conjugates in Tissue Regeneration (MCTRs)
The biosynthesis of MaR1 is initiated from the precursor docosahexaenoic acid (DHA). This pathway primarily occurs in macrophages, which are central to both the inflammatory and regenerative phases of wound healing.[6]
Key Enzymatic Steps:
-
12-Lipoxygenase (12-LOX) Action: Macrophage 12-LOX converts DHA into 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[5]
-
Epoxide Formation: The unstable 14S-HpDHA is rapidly converted to a 13S,14S-epoxy-maresin intermediate.[2]
-
Hydrolysis to MaR1: This epoxide intermediate is then enzymatically hydrolyzed to form Maresin 1 (MaR1).[2]
-
Formation of MCTRs: The 13S,14S-epoxy-maresin intermediate can also be conjugated with glutathione (B108866) by leukotriene C4 (LTC4) synthase, leading to the formation of MCTR1. Subsequent enzymatic processing yields MCTR2 and MCTR3.[2][7]
Signaling Pathways in Tissue Repair
Maresin 1 exerts its pro-resolving and pro-regenerative effects by activating specific cell surface and nuclear receptors, triggering downstream signaling cascades that modulate cellular functions.
3.1. LGR6 Receptor Signaling The primary cell surface receptor for MaR1 is the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[8] LGR6 is expressed on various cells, including phagocytes and stem cells.[2][8] Activation of LGR6 by MaR1 initiates several downstream events:
-
Increased cAMP: LGR6 is coupled to Gαs proteins, leading to an increase in intracellular cyclic AMP (cAMP).[8]
-
ERK Phosphorylation: MaR1 binding to LGR6 stimulates the phosphorylation of extracellular signal-regulated kinase (ERK).[8]
-
Enhanced Phagocytosis: This signaling cascade enhances the capacity of macrophages to clear apoptotic cells (efferocytosis) and pathogens.[8]
3.2. PI3K/Akt/mTOR Pathway In the context of nerve regeneration, MaR1 has been shown to promote neurite outgrowth through the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[9] This pathway is a central regulator of cell growth, proliferation, and survival.
3.3. Other Signaling Mechanisms
-
RORα Activation: MaR1 can also act as an endogenous ligand for the nuclear receptor Retinoic acid-related orphan receptor α (RORα), promoting the M2 (pro-resolving) phenotype in macrophages.[10]
-
Inhibition of NF-κB: MaR1 has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the production of cytokines like TNF-α and IL-6.[11][12]
Quantitative Data on the Effects of Maresin 1
The pro-resolving and regenerative actions of MaR1 have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Maresin 1
| Cell Type / Assay | Model System | Concentration | Observed Effect | Reference |
| Human Macrophages | Phagocytosis Assay | 0.01 - 10 nM | Enhanced phagocytosis and efferocytosis | [8] |
| Human PMNs & Macrophages | Phagocytosis Assay | 1 nM | Potently stimulated efferocytosis | [8] |
| Human PDL Stem Cells | Wound Healing/Migration | 1 - 100 nM | Accelerated wound closure and migration | [4] |
| Human PDL Stem Cells | Osteogenic Differentiation | 1 - 100 nM | Upregulated osteogenic markers | [4] |
| Rat Conjunctival Goblet Cells | Mucin Secretion | 10 nM | Stimulated glycoprotein (B1211001) secretion | [13] |
| Primary Mouse Myoblasts | Proliferation (EdU) | 10 nM | Increased myoblast proliferation | [2] |
| Rat Fibroblast-like Synoviocytes | MMP-13 Secretion | 10 - 1000 nM | Dose-dependently decreased IL-1β-induced MMP-13 | [9] |
Table 2: In Vivo Efficacy of Maresin 1
| Animal Model | Tissue/Injury Type | Dose / Administration | Key Quantitative Outcomes | Reference |
| Mouse | Zymosan-induced Peritonitis | 1 - 10 ng / mouse (i.p.) | Reduced PMN infiltration by ~50% | [14] |
| Rat | Tooth Extraction Socket | 0.05 µg/µL (local) | >72% wound closure at day 10 (vs 39% in vehicle); Increased alveolar ridge width (0.87mm to 1.23mm) | [6] |
| Aged Mouse | Tibial Fracture | 5 µg/kg (i.p.) | Increased bone volume; Decreased IL-6 (108.6 to 39.4 pg/mL), TNF-α (33.4 to 13.2 pg/mL) | [4][15] |
| Mouse | Sciatic Nerve Crush | 10 ng (local) | Reduced neuropathic pain | [12] |
| Mouse | Volumetric Muscle Loss | 1 µg/kg/day (i.p.) | Increased maximal tetanic force; Reduced fibrosis | [2] |
| Mouse | Sepsis (CLP model) | 100 ng / mouse (i.p.) | Decreased IL-6, TNF-α, and IL-1β by ~20-30% | [5][11] |
Note: The efficacy of SPMs can be highly context- and model-dependent. The doses and outcomes presented are for illustrative purposes and should be optimized for specific experimental designs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of MaR1 and related compounds in tissue repair.
5.1. Analysis of Maresins: Solid-Phase Extraction and LC-MS/MS
Accurate quantification of SPMs from biological matrices requires careful sample preparation and sensitive analytical techniques.
-
Objective: To extract and quantify MaR1 and its metabolites from plasma, tissue homogenates, or cell culture supernatants.
-
Principle: Lipids are extracted from the aqueous matrix using a C18 solid-phase extraction (SPE) column. The extracted lipids are then separated by liquid chromatography (LC) and identified and quantified by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).
Protocol:
-
Sample Preparation: To 1 mL of sample (e.g., plasma, cell supernatant), add 2 volumes of ice-cold methanol (B129727) containing deuterated internal standards (e.g., d5-RvD2, d5-LXA4, d8-5-HETE) to precipitate proteins and allow for quantification.
-
Protein Precipitation: Incubate samples at -20°C for at least 45 minutes, then centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., Sep-Pak C18) with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the lipids with 5 mL of methyl formate (B1220265) or methanol.
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 100 mm × 4.6 mm × 2.7 µm).
-
Mobile Phase: A typical gradient involves methanol, water, and acetic acid. For example, start with 20:80:0.01 (methanol/water/acetic acid, v/v/v) and ramp to 98:2:0.01 over ~15 minutes.[16]
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. Use MRM to detect specific parent-daughter ion transitions for MaR1 (e.g., Q1/Q3 = 359/250) and other targeted lipids.[7][14]
-
5.2. In Vitro Wound Healing (Scratch) Assay
-
Objective: To assess the effect of MaR1 on collective cell migration in a 2D culture.
-
Principle: A "scratch" or cell-free gap is created in a confluent cell monolayer. The rate at which cells migrate to close this gap is monitored over time.
Protocol:
-
Cell Seeding: Seed cells (e.g., fibroblasts, keratinocytes, or stem cells) in a multi-well plate (e.g., 12-well or 24-well) at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate cells until they reach 100% confluence. If proliferation is a confounding factor, serum-starve the cells for 12-24 hours prior to the assay.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to ensure complete removal of cells in the scratch path.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of MaR1 or vehicle control to each well.
-
Imaging (Time 0): Immediately place the plate on a microscope stage and capture images of the scratch in predefined locations for each well using a 4x or 10x objective.
-
Incubation and Time-Lapse Imaging: Incubate the plate under standard culture conditions. Capture images of the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch is closed in the control group.
-
Analysis: Quantify the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial (Time 0) area.
5.3. In Vivo Murine Excisional Wound Model
-
Objective: To evaluate the effect of MaR1 on cutaneous wound healing in a live animal model.
-
Principle: A full-thickness excisional wound is created on the dorsum of a mouse. The wound is then treated with MaR1, and the rate of closure and quality of repair are assessed over time.
Protocol:
-
Animal Preparation: Anesthetize an 8-12 week old mouse (e.g., C57BL/6) using an appropriate anesthetic (e.g., isoflurane). Shave the dorsal fur and disinfect the skin with povidone-iodine and 70% ethanol.
-
Wound Creation: Create one or two full-thickness wounds on the dorsum using a sterile 6-mm dermal biopsy punch. The underlying panniculus carnosus muscle should be included in the excised tissue.
-
Treatment Application: Apply MaR1 (e.g., 10-100 ng in a biocompatible vehicle like a gelatin sponge or saline) directly to the wound bed. Cover the wound with a semi-occlusive dressing (e.g., Tegaderm).
-
Monitoring Wound Closure: At specified time points (e.g., days 3, 5, 7, 10, 14), remove the dressing and photograph the wound with a ruler for scale. The wound area can be measured using image analysis software.
-
Tissue Harvesting: At the end of the experiment, euthanize the mice and harvest the entire wound, including a margin of surrounding unwounded skin.
-
Histological Analysis: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and perform histological staining (e.g., Hematoxylin & Eosin for overall morphology, Masson's Trichrome for collagen deposition) to assess re-epithelialization, granulation tissue formation, and collagen organization.
Conclusion
The Maresin family of specialized pro-resolving mediators, particularly Maresin 1 and the Maresin Conjugates in Tissue Regeneration, represent a promising frontier in tissue repair and regenerative medicine. Their unique ability to both resolve inflammation and actively promote tissue regeneration makes them attractive therapeutic candidates. This guide provides a foundational framework for researchers, offering insights into their biological roles and detailed protocols to facilitate further investigation. A deeper understanding of these C14-hydroxylated SPMs and their signaling pathways will be crucial for harnessing their full therapeutic potential to treat conditions characterized by impaired or chronic inflammatory responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Maresin 1 repletion improves muscle regeneration after volumetric muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin 1 Activates LGR6 signaling to Inhibit Smooth Muscle Cell Activation and Attenuate Murine Abdominal Aortic Aneurysm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review [mdpi.com]
- 5. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maresin 1 Promotes Wound Healing and Socket Bone Regeneration for Alveolar Ridge Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Protective Potential of Maresins in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maresin 1 Mitigates Inflammatory Response and Protects Mice from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maresin 1 resolves aged-associated macrophage inflammation to improve bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dysregulated Maresin Concentrations in Plasma and Nasal Secretions From Patients With Chronic Rhinosinusitis [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of C14-Labeled Specialized Pro-Resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators biosynthesized from polyunsaturated fatty acids (PUFAs) that actively regulate the resolution of inflammation. The study of their metabolic fate, distribution, and mechanism of action is greatly facilitated by the use of radiolabeled analogues. This document provides detailed application notes and protocols for the synthesis and purification of Carbon-14 (C14) labeled SPMs, including resolvins, protectins, and maresins. C14-labeling offers a robust method for tracing these molecules in complex biological systems due to its long half-life and the fact that carbon is a fundamental component of these organic molecules.[1]
The synthesis of C14-labeled SPMs involves a multi-step process beginning with the incorporation of a C14 label into the precursor fatty acids, eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA). These labeled precursors are then enzymatically converted into the desired SPMs. Subsequent purification is critical to isolate the C14-labeled SPMs from unreacted precursors and other reaction byproducts.
Synthesis of C14-Labeled Precursors: [1-14C]EPA and [1-14C]DHA
A plausible synthetic route can be adapted from established methods for synthesizing radiolabeled fatty acids.[2] This typically involves the Grignard reaction of a corresponding alkyl halide with [14C]CO2 to introduce the labeled carboxyl group. The resulting C14-labeled fatty acid would then be purified by chromatographic methods.
Enzymatic Synthesis of C14-Labeled SPMs
The biosynthesis of SPMs from their PUFA precursors is catalyzed by a series of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[3][4][5] This enzymatic approach offers high stereoselectivity, which is crucial for the biological activity of SPMs. The protocols below describe the enzymatic conversion of C14-labeled EPA and DHA to their respective SPMs.
Protocol 1: Enzymatic Synthesis of C14-Labeled E-series Resolvins from [1-14C]EPA
This protocol is adapted from the known biosynthetic pathways of E-series resolvins.[4][6]
Materials:
-
[1-14C]Eicosapentaenoic acid ([1-14C]EPA)
-
Aspirin-acetylated recombinant human COX-2
-
Recombinant human 5-lipoxygenase (5-LOX)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
ATP, CoA, and acyl-CoA synthetase (for potential in situ activation)[2]
-
Methanol (B129727) (for reaction termination)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[7]
Procedure:
-
Preparation of Aspirin-Acetylated COX-2: Incubate recombinant human COX-2 with aspirin (B1665792) to acetylate the enzyme, which alters its catalytic activity to produce 18R-HEPE.[6]
-
Reaction Setup: In a reaction vessel, combine the aspirin-acetylated COX-2 with [1-14C]EPA in the reaction buffer.
-
First Enzymatic Conversion: Incubate the mixture to allow the conversion of [1-14C]EPA to [1-14C]18R-hydroperoxyeicosapentaenoic acid (18R-HPEPE), which is subsequently reduced to [1-14C]18R-hydroxyeicosapentaenoic acid (18R-HEPE).
-
Second Enzymatic Conversion: Add recombinant human 5-LOX to the reaction mixture containing [1-14C]18R-HEPE to produce [1-14C]resolvin E1 and other E-series resolvins.
-
Reaction Termination: Stop the reaction by adding cold methanol.[6]
-
Purification: Proceed with the purification protocol as described below.
Protocol 2: Enzymatic Synthesis of C14-Labeled D-series Resolvins and Protectins from [1-14C]DHA
This protocol is based on the established biosynthetic pathways for D-series resolvins and protectins.[1][3]
Materials:
-
[1-14C]Docosahexaenoic acid ([1-14C]DHA)
-
Recombinant human 15-lipoxygenase (15-LOX)
-
Recombinant human 5-lipoxygenase (5-LOX)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Methanol
-
SPE cartridges (e.g., C18)[10]
Procedure:
-
Reaction Setup: Combine recombinant human 15-LOX with [1-14C]DHA in the reaction buffer.
-
First Enzymatic Conversion: Incubate the mixture to facilitate the conversion of [1-14C]DHA to [1-14C]17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). This intermediate is a precursor for both D-series resolvins and protectins.[3]
-
Second Enzymatic Conversion (for Resolvins): For the synthesis of D-series resolvins, add recombinant human 5-LOX to the reaction mixture containing [1-14C]17S-HpDHA.
-
Epoxide Formation and Hydrolysis (for Protectins): For the synthesis of protectin D1, the [1-14C]17S-HpDHA intermediate is converted to a [1-14C]16(17)-epoxide, which is then hydrolyzed to form [1-14C]protectin D1.[1] This may occur spontaneously or be facilitated by cellular hydrolases if using a cell-based system.
-
Reaction Termination: Terminate the reaction by adding cold methanol.
-
Purification: Proceed with the purification protocol outlined below.
Purification of C14-Labeled SPMs
A two-step purification process involving solid-phase extraction (SPE) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended for isolating C14-labeled SPMs.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is used for the initial cleanup and concentration of the synthesized C14-labeled SPMs.[7][10][12]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water
-
Ethyl acetate (B1210297) or Methyl formate
-
Nitrogen gas stream
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the reaction mixture (after termination with methanol and centrifugation to remove precipitated proteins) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then with hexane to remove highly nonpolar impurities.
-
Elution: Elute the C14-labeled SPMs from the cartridge using ethyl acetate or methyl formate.
-
Solvent Evaporation: Evaporate the solvent from the eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.
Protocol 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides high-resolution separation of the different SPM isomers.[8][9][11][13] The following is a general protocol that can be optimized for specific C14-labeled SPMs.
Instrumentation:
-
HPLC system with a UV detector and a radiodetector (or fraction collector for subsequent liquid scintillation counting).
-
C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 100 mm × 4.6 mm × 2.7 µm).[8]
Mobile Phase:
-
Mobile Phase A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v)
-
Mobile Phase B: Methanol/Acetic Acid (99.99:0.01, v/v)
Gradient Elution:
A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic SPMs. A representative gradient is as follows[8]:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 0.5 | 50 | 50 |
| 11.0 | 20 | 80 |
| 14.5 | 20 | 80 |
| 14.6 | 2 | 98 |
| 20.0 | 2 | 98 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.
-
Sample Injection: Inject the reconstituted sample from the SPE step.
-
Chromatographic Separation: Run the gradient program.
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 270 nm for conjugated triene systems in SPMs) and a radiodetector. Collect fractions corresponding to the radioactive peaks.
-
Purity and Quantification: Analyze the collected fractions for purity and quantify the amount of C14-labeled SPM using liquid scintillation counting.[14][15]
Quantitative Data
The following table summarizes estimated quantitative data for the synthesis and purification of C14-labeled SPMs. These values are estimates based on typical yields for similar biosynthetic and purification procedures and should be determined empirically for each specific synthesis.
| Parameter | Estimated Value | Notes |
| Synthesis | ||
| Starting material | [1-14C]EPA or [1-14C]DHA | Specific activity will depend on the initial radiolabeled precursor. |
| Enzymatic Conversion Yield | 10-30% | Highly dependent on enzyme activity and reaction conditions. |
| Purification | ||
| SPE Recovery | >80% | [10] |
| HPLC Purity | >95% | |
| Final Product | ||
| Overall Yield | 5-15% | |
| Radiochemical Purity | >98% | Determined by radio-HPLC. |
| Specific Activity | 50-60 mCi/mmol | This is a typical target specific activity for C14-labeled lipids. |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Resolvins and protectins: mediating solutions to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
Application Notes and Protocols for Radiolabeling Specialized Pro-Resolving Mediators (SPMs) with Carbon-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specialized Pro-Resolving Mediators (SPMs) are a class of lipid mediators biosynthesized from polyunsaturated fatty acids (PUFAs) that actively regulate the resolution of inflammation.[1][2] Key families of SPMs include lipoxins, resolvins, protectins, and maresins, which are derived from precursors such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1] Radiolabeling SPMs with Carbon-14 (¹⁴C) is a powerful technique for studying their metabolism, distribution, and target engagement in biological systems, providing critical data for drug development and research.[3] This document provides a detailed protocol for the biosynthetic labeling of SPMs with ¹⁴C, along with their signaling pathways and relevant quantitative data.
Data Presentation
The following tables summarize key quantitative data related to the biological activity of various SPMs. This information is crucial for designing and interpreting experiments using ¹⁴C-labeled SPMs.
Table 1: Receptor Binding and Functional Potency of Lipoxin A₄ (LXA₄)
| Parameter | Value | Cell Type/System | Reference |
| Receptor | FPR2/ALX, GPR32, cysLT₁, AhR | Human Neutrophils, Macrophages | [4][5][6][7][8] |
| Binding Affinity (Kd) for FPR2/ALX | ~0.5 nM | Human Neutrophils | [9] |
| EC₅₀ for [³H]TCDD displacement (AhR) | 100 nM | - | [10] |
| Inhibition of Neutrophil Chemotaxis | Nanomolar range | Human Neutrophils | [4] |
Table 2: Receptor Binding and Functional Potency of Resolvin D1 (RvD1)
| Parameter | Value | Cell Type/System | Reference |
| Receptor | GPR32, ALX/FPR2 | Human Phagocytes | [1][5][8][11] |
| EC₅₀ for Receptor Activation | Low picomolar range | Recombinant cells | [12] |
| Enhancement of Macrophage Phagocytosis | Peaks at 0.1-1.0 nM | Human Macrophages | [8] |
| Inhibition of Neutrophil Infiltration | Nanogram levels | Murine Peritonitis Model |
Table 3: Bioactivity of Protectin D1 (PD1/NPD1)
| Parameter | Effect | Cell Type/System | Reference |
| Apoptosis Regulation | Reduces pro-apoptotic proteins (Bax, Bad, Bid) and increases anti-apoptotic proteins (Bcl-2, Bcl-xL) | Retinal Pigment Epithelial (RPE) cells | [13][14][15] |
| Inflammasome Inhibition | Inhibits NALP3 inflammasome activation | - | [16] |
| Signaling Pathway Activation | Activates PI3K/AKT signaling | Primary neonatal rat cardiomyocytes | [16] |
Table 4: Bioactivity of Maresin 1 (MaR1)
| Parameter | Value | Cell Type/System | Reference |
| Receptor | LGR6 | Human Phagocytes | [17][18][19][20][21] |
| Enhancement of Macrophage Phagocytosis | More potent than RvD1 at 1 nM | Human Macrophages | [2] |
| Inhibition of TRPV1 currents (pain reduction) | IC₅₀ 0.49 ± 0.02 nM | Neurons | [2] |
| Reduction of Neutrophil Infiltration | Effective at 10-100 ng/mouse | Murine Peritonitis Model | [2] |
Experimental Protocols
Protocol 1: Biosynthesis of ¹⁴C-Labeled SPMs
This protocol describes a general method for producing ¹⁴C-labeled SPMs through a biosynthetic approach using ¹⁴C-labeled polyunsaturated fatty acid precursors and isolated enzymes or cell systems.
Materials and Reagents:
-
[¹⁴C]-Arachidonic Acid (for Lipoxins), [¹⁴C]-Docosahexaenoic Acid (for Resolvins, Protectins, Maresins) of high specific activity.
-
Human recombinant 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX).
-
Leukocytes (e.g., human neutrophils or macrophages) isolated from whole blood.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Calcium ionophore (e.g., A23187).
-
Reaction buffer (e.g., Tris-HCl buffer with CaCl₂ and ATP).
-
Solvents for extraction (e.g., methanol, chloroform, acidified water).
-
Solid-phase extraction (SPE) columns (e.g., C18).
-
HPLC system with a radioactivity detector.
-
Liquid scintillation counter and scintillation cocktail.
Experimental Workflow:
Caption: Workflow for biosynthetic production of ¹⁴C-labeled SPMs.
Procedure:
-
Preparation of Precursors and Biological System:
-
Reconstitute the [¹⁴C]-PUFA precursor in ethanol (B145695) to a stock concentration of approximately 1 mg/mL.
-
If using isolated leukocytes, prepare a cell suspension in PBS at a concentration of 10-50 x 10⁶ cells/mL.
-
If using recombinant enzymes, prepare the enzyme solution in the reaction buffer according to the manufacturer's instructions.
-
-
Biosynthetic Reaction:
-
For Lipoxin A₄ (LXA₄) Biosynthesis (using co-incubation of two cell types or sequential enzyme reactions):
-
Incubate [¹⁴C]-Arachidonic Acid (final concentration ~10-30 µM) with a suspension of human neutrophils (expressing 5-LOX) and platelets (expressing 12-LOX) or with sequential addition of 15-LOX and 5-LOX.[22][23][24][25]
-
Stimulate the cells with a calcium ionophore (e.g., A23187, 1-5 µM) to activate the lipoxygenase pathways.
-
Incubate for 15-30 minutes at 37°C.
-
-
For D-series Resolvin (e.g., RvD1) Biosynthesis:
-
For Maresin 1 (MaR1) Biosynthesis:
-
Incubate [¹⁴C]-DHA with human macrophages.
-
Incubate for 30-60 minutes at 37°C.
-
-
-
Extraction of Labeled Lipids:
-
Terminate the reaction by adding two volumes of cold methanol.
-
Perform a liquid-liquid extraction using the Folch method (chloroform:methanol:water, 2:1:0.8 v/v/v).
-
Collect the organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.
-
-
Purification:
-
Resuspend the lipid extract in a mobile phase-compatible solvent.
-
Perform solid-phase extraction (SPE) using a C18 column to enrich for the SPMs.
-
Further purify the ¹⁴C-labeled SPMs using reverse-phase high-performance liquid chromatography (RP-HPLC) equipped with a radioactivity detector. Collect the fractions corresponding to the retention time of the desired SPM standard.
-
-
Quantification and Characterization:
Signaling Pathways
SPMs exert their pro-resolving functions by binding to specific G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that modulate cellular responses.
Lipoxin A₄ (LXA₄) Signaling Pathway:
Caption: Lipoxin A₄ signaling via the FPR2/ALX receptor.[4][6][7][9][33][34]
Resolvin D1 (RvD1) Signaling Pathway:
Caption: Resolvin D1 signaling through the GPR32 receptor.[1][5][8][11][35]
Protectin D1 (PD1) Anti-Apoptotic Signaling:
Caption: Anti-apoptotic signaling pathway of Protectin D1.[13][14][15]
Maresin 1 (MaR1) Signaling Pathway:
Caption: Maresin 1 signaling via the LGR6 receptor.[17][18][19][20]
References
- 1. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 6. Biasing the lipoxin A4/formyl peptide receptor 2 pushes inflammatory resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Activation of Lipoxin a4 Receptors by Aspirin-Triggered Lipoxins and Select Peptides Evokes Ligand-Specific Responses in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of signaling via the docosanoid neuroprotectin D1 for cellular homeostasis and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammatory, apoptotic, and survival gene signaling in Alzheimer's disease. A review on the bioactivity of neuroprotectin D1 and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Maresin‐1 ameliorates hypertensive vascular remodeling through its receptor LGR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maresin 1-LGR6 axis mitigates inflammation and posttraumatic osteoarthritis after transection of the anterior cruciate ligament in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Maresin 1 Alleviates Diabetic Kidney Disease via LGR6-Mediated cAMP-SOD2-ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Measurement of 14C activity by liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. radioprotection.org [radioprotection.org]
- 31. C14 IFAO: the method [ifao.egnet.net]
- 32. LIQUID SCINTILLATION COUNTING (LSC)—PAST, PRESENT, AND FUTURE | Radiocarbon | Cambridge Core [cambridge.org]
- 33. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Lipoxin A4 reduces inflammation through formyl peptide receptor 2 /p38MAPK signaling pathway in subarachnoid hemorrhage rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols for C14-Spermine in vivo Biodistribution Studies
Introduction
Spermine (B22157) is a naturally occurring polyamine involved in numerous cellular processes, including cell growth, proliferation, and differentiation. Elevated polyamine levels are frequently observed in cancer cells, making them an attractive target for diagnostic and therapeutic applications.[1][2] In vivo biodistribution studies are critical for evaluating the potential of spermine-based agents by tracking their absorption, distribution, metabolism, and excretion (ADME). Radiolabeling spermine with Carbon-14 (C14-SPM) offers a robust method for these investigations. C14 is a low-energy beta-emitter with a long half-life (5,730 years), making it an ideal tracer for quantitative analysis without altering the molecule's biological behavior.[3][4] These studies typically use techniques like liquid scintillation counting and whole-body autoradiography to determine the concentration of the radiolabeled compound in various tissues over time.[5][6]
This document provides detailed protocols for conducting in vivo biodistribution studies using C14-Spermine (this compound) in animal models, aimed at researchers in drug development and molecular imaging.
Experimental Protocols
A comprehensive biodistribution study involves careful planning and execution from animal handling to data analysis. The following protocols are representative methodologies synthesized from standard practices in radiolabeled compound studies.[7][8][9]
Protocol 1: Animal Preparation and this compound Administration
This protocol outlines the steps for preparing animal models and administering the radiolabeled compound.
Materials:
-
C14-Spermine (of known specific activity)
-
Sterile, pyrogen-free saline or other appropriate vehicle
-
Animal model (e.g., Balb/c mice, 6-8 weeks old)
-
Calibrated syringes (e.g., 27-gauge insulin (B600854) syringes)
-
Animal scale
-
Anesthetic agent (e.g., isoflurane, or a ketamine/xylazine cocktail)
Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment.
-
Dose Preparation: Dilute the this compound stock solution with the sterile vehicle to achieve the desired dose concentration. The final dose should be calculated based on the specific activity of the this compound and the target radioactivity to be administered (e.g., 5-10 µCi per animal).
-
Animal Preparation: Weigh each animal immediately before injection to calculate the precise injection volume.
-
Administration: Anesthetize the animal if required by the administration route. For intravenous (IV) administration, inject the prepared this compound dose slowly into the lateral tail vein. For intraperitoneal (IP) injection, gently restrain the animal and inject the dose into the lower abdominal quadrant.[7] Record the exact time of injection.
-
Monitoring: House the animals in appropriate metabolic cages if urine and feces are to be collected. Monitor the animals for any adverse reactions post-injection.
Protocol 2: Tissue and Fluid Sample Collection
This protocol describes the collection of blood, major organs, and other tissues at predetermined time points.
Materials:
-
Surgical instruments (scissors, forceps, scalpels)
-
Heparinized capillary tubes or syringes for blood collection
-
Pre-weighed, labeled collection tubes (e.g., 2 mL cryovials)
-
Phosphate-buffered saline (PBS), ice-cold
-
Anesthetic and euthanasia agents (e.g., CO2 chamber, cervical dislocation)
-
Absorbent pads
Procedure:
-
Time Points: Select appropriate time points for sample collection based on the expected pharmacokinetics of spermine (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours post-injection).[7]
-
Anesthesia and Blood Collection: At the designated time point, anesthetize the animal. Collect blood via cardiac puncture using a heparinized syringe. Transfer the blood to a pre-weighed, labeled tube.
-
Euthanasia and Perfusion: Euthanize the animal using an approved method (e.g., cervical dislocation under deep anesthesia). To clear residual blood from tissues, perform transcardial perfusion with ice-cold PBS until the liver appears pale.
-
Organ Dissection: Carefully dissect major organs and tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, tumor, muscle, bone, and skin).[7][10]
-
Sample Handling: Rinse each organ in cold PBS to remove excess blood, gently blot dry with absorbent paper, and place it in its own pre-weighed, labeled tube.
-
Weight Determination: Weigh each tube containing the tissue sample to determine the net weight of the tissue.
-
Storage: Store all samples at -80°C until ready for processing and analysis.
Protocol 3: Sample Processing and Radioactivity Measurement
This protocol details the methods for preparing tissue samples to measure C14 radioactivity. The primary method for C14 quantification is Liquid Scintillation Counting (LSC).[5]
Materials:
-
Liquid Scintillation Counter (LSC)
-
Scintillation vials
-
Scintillation cocktail (e.g., Ultima Gold™)
-
Tissue solubilizer (e.g., Solvable™ or a strong base like NaOH)
-
Homogenizer or sonicator
-
Hydrogen peroxide (30%) for decolorization
-
Quench standards for C14
Procedure:
-
Tissue Homogenization: For larger organs, homogenize the entire organ or a representative section in a known volume of buffer.
-
Tissue Solubilization:
-
Place a known weight of tissue (typically 100-200 mg) or a volume of homogenate into a scintillation vial.
-
Add 1-2 mL of tissue solubilizer.
-
Incubate at 50-60°C until the tissue is completely dissolved (may take several hours to overnight).
-
-
Decolorization (if needed): Some tissues (e.g., liver, spleen, blood) can cause color quenching, which interferes with LSC. After solubilization and cooling, add hydrogen peroxide dropwise to decolorize the sample.
-
Neutralization: If a strong base was used for solubilization, neutralize the sample with an acid (e.g., acetic acid or HCl) to prevent chemiluminescence.
-
Addition of Scintillation Cocktail: Add 10-15 mL of scintillation cocktail to the vial.
-
Counting: Cap the vial, vortex thoroughly, and allow it to dark-adapt for several hours. Measure the radioactivity in the LSC. The output will be in Counts Per Minute (CPM).
-
Quench Correction: Use the instrument's quench correction curves (generated from C14 standards) to convert CPM to Disintegrations Per Minute (DPM), which represents the actual rate of radioactive decay.
Data Presentation and Analysis
Quantitative data from biodistribution studies are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for direct comparison of radioactivity uptake across different organs and animals.
Calculation:
-
Total Injected DPM: Prepare standards from the original injection solution to determine the total DPM administered to each animal.
-
DPM per Organ: The DPM value obtained from the LSC for each tissue sample represents the radioactivity in the analyzed portion. If the entire organ was not used, extrapolate to find the DPM for the total organ weight.
-
Calculate %ID/g: %ID/g = (DPM in Tissue / Tissue Weight (g)) / (Total DPM Injected) * 100
Quantitative Data Summary
The following table provides a template for presenting biodistribution data. Values are hypothetical and for illustrative purposes only.
| Organ/Tissue | 1 Hour (%ID/g ± SD) | 4 Hours (%ID/g ± SD) | 24 Hours (%ID/g ± SD) |
| Blood | 3.5 ± 0.4 | 1.2 ± 0.2 | 0.1 ± 0.05 |
| Liver | 15.2 ± 2.1 | 10.5 ± 1.8 | 2.3 ± 0.5 |
| Kidneys | 25.8 ± 3.5 | 18.2 ± 2.9 | 3.1 ± 0.7 |
| Spleen | 8.1 ± 1.1 | 12.3 ± 2.0 | 5.0 ± 1.1 |
| Lungs | 5.6 ± 0.9 | 3.4 ± 0.6 | 0.8 ± 0.2 |
| Heart | 2.1 ± 0.3 | 1.0 ± 0.2 | 0.2 ± 0.08 |
| Brain | 0.1 ± 0.05 | 0.08 ± 0.03 | < 0.05 |
| Tumor | 4.5 ± 0.8 | 7.8 ± 1.5 | 6.5 ± 1.3 |
| Muscle | 1.5 ± 0.2 | 1.1 ± 0.3 | 0.9 ± 0.2 |
Visualizations: Workflows
Diagrams help clarify the complex series of steps involved in a biodistribution study.
Caption: High-level workflow for a this compound in vivo biodistribution study.
References
- 1. Supramolecular imaging of spermine in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. openmedscience.com [openmedscience.com]
- 4. almacgroup.com [almacgroup.com]
- 5. openmedscience.com [openmedscience.com]
- 6. The distribution of 14c from [U-14c]glucose in mice using whole-body autoradiography [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbon-14 radiolabeling and in vivo biodistribution of a potential anti-TB compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Receptor-Ligand Interactions Using ¹⁴C-Labeled Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-ligand binding assays are fundamental tools in pharmacology and drug discovery, enabling the quantification of interactions between a ligand and its target receptor.[1][2][3] Among the various techniques, radioligand binding assays are considered a gold standard due to their sensitivity and robustness.[4][5] This application note focuses on the use of small molecules labeled with Carbon-14 (¹⁴C-SPMs) for the characterization of receptor binding.
Carbon-14 is a widely used radioisotope for labeling drug candidates.[6] Its primary advantages include a long half-life of approximately 5,730 years, which eliminates the need to correct for radioactive decay during experiments, and its chemical identity with stable carbon, ensuring that the labeled molecule's biological and chemical behavior remains unaltered.[6][7][8] This makes ¹⁴C-SPMs exceptionally stable and reliable tracers for studying receptor binding kinetics and equilibrium, which is crucial for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[7][8]
Principle of Radioligand Binding Assays
Radioligand binding assays operate on the principle of the Law of Mass Action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex at equilibrium.[4][9][10] These assays are used to determine key quantitative parameters of this interaction:
-
Equilibrium Dissociation Constant (Kd): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[4][10][11] It is an inverse measure of the radioligand's affinity for the receptor; a lower Kd value signifies higher affinity.[9]
-
Maximum Receptor Density (Bmax): This is the total concentration of binding sites in the sample, typically expressed as fmol/mg protein or sites/cell .[4][9][10][11]
-
Inhibition Constant (Ki): In competitive assays, the Ki is the equilibrium dissociation constant for an unlabeled competitor compound. It reflects the affinity of the competitor for the receptor.[9][12][13]
-
IC50 Value: This is the concentration of an unlabeled competitor that displaces 50% of the specifically bound radioligand.[5][9] It is converted to a Ki value to account for experimental conditions.
Key Assay Formats
There are two primary types of equilibrium binding assays performed with ¹⁴C-SPMs.
Saturation Binding Assays
Saturation assays are performed to determine the receptor density (Bmax) and the affinity (Kd) of the ¹⁴C-labeled radioligand itself.[5][14][15] In this setup, a fixed amount of a receptor source (like cell membranes or tissue homogenates) is incubated with increasing concentrations of the ¹⁴C-SPM until saturation is reached.[2][14]
Binding is measured under two conditions:
-
Total Binding: The total amount of radioligand bound to the receptor preparation.[15]
-
Non-specific Binding (NSB): The binding of the radioligand to non-receptor components. This is measured in the presence of a high concentration of an unlabeled compound that saturates the target receptors.[15][16]
-
Specific Binding: The difference between total binding and non-specific binding, representing the radioligand bound to the target receptor.[15]
Competitive Binding Assays
Competitive binding assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a ¹⁴C-SPM for binding to a receptor.[5][13] The assay involves incubating the receptor preparation with a fixed concentration of the ¹⁴C-SPM (typically at or below its Kd) and a range of concentrations of the unlabeled competitor.[5][13][15] The concentration of the competitor that inhibits 50% of specific binding (IC50) is determined and used to calculate the Ki.[12][17]
Experimental Workflow and Protocols
A typical workflow for a receptor binding assay involves preparing the receptor source, performing the binding incubation, separating the bound from free radioligand, and quantifying the bound radioactivity.
Protocol 1: Membrane Preparation from Cells or Tissue
-
Homogenization: Homogenize cultured cells or minced tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[17]
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[17]
-
Pellet Membranes: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet the membranes.[17]
-
Wash: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[17]
-
Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration using a BCA or Bradford assay, aliquot, and store at -80°C.[17]
Protocol 2: Saturation Binding Assay
-
Assay Setup: In a 96-well plate, prepare triplicate wells for each concentration of the ¹⁴C-SPM.
-
Total Binding Wells: Add assay buffer, a specific concentration of ¹⁴C-SPM, and the membrane preparation.[17]
-
Non-specific Binding (NSB) Wells: Add assay buffer, the same concentration of ¹⁴C-SPM, a saturating concentration of a suitable unlabeled ligand (e.g., 1 µM), and the membrane preparation.[16][17]
-
-
Concentration Range: Use 8-12 concentrations of the ¹⁴C-SPM, typically spanning from 0.1 to 10 times the expected Kd.[17]
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to ensure equilibrium is reached.[17]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce filter binding.[16][17]
-
Washing: Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.[16][17]
-
Quantification: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17]
Protocol 3: Competitive Binding Assay
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of ¹⁴C-SPM, and membrane preparation.
-
Non-specific Binding: Assay buffer, fixed ¹⁴C-SPM, a saturating concentration of an unlabeled reference ligand, and membranes.[16]
-
Competition: Assay buffer, fixed ¹⁴C-SPM, increasing concentrations of the unlabeled test compound, and membranes.[17]
-
-
Reagent Concentrations:
-
Incubation, Filtration, and Quantification: Follow steps 3-6 from the Saturation Binding Assay protocol.
Data Analysis and Presentation
Data from radioligand binding assays are analyzed using non-linear regression software (e.g., GraphPad Prism).
-
For Saturation Assays: Specific binding data is plotted against the concentration of the ¹⁴C-SPM. The data are fitted to a one-site binding (hyperbola) equation to derive the Kd and Bmax values.[3][9]
-
For Competition Assays: The percentage of specific binding is plotted against the log concentration of the unlabeled competitor. The data are fitted to a sigmoidal dose-response curve to determine the IC50.[18] The Ki is then calculated from the IC50 using the Cheng-Prusoff equation :[12][17]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the ¹⁴C-SPM used in the assay.
-
Kd is the equilibrium dissociation constant of the ¹⁴C-SPM (determined from a saturation assay).
-
Example Data Tables
Table 1: Saturation Binding Analysis Results
| ¹⁴C-Radioligand | Receptor Target | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|---|
| [¹⁴C]-Ligand A | Receptor X | 3.2 | 1584 |
| [¹⁴C]-Ligand B | Receptor Y | 15.8 | 850 |
| [¹⁴C]-Ligand C | Receptor Z | 0.9 | 2100 |
Table 2: Competitive Binding Analysis Results
| Unlabeled Competitor | Receptor Target | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Compound-101 | Receptor X | 25.5 | 12.1 |
| Compound-102 | Receptor X | 8.2 | 3.9 |
| Compound-103 | Receptor Y | 150.7 | 95.3 |
Application: Linking Binding to Downstream Signaling
Receptor binding is the initial event that triggers intracellular signaling cascades. Understanding these pathways is critical for drug development. ¹⁴C-SPM binding assays provide the affinity data (Kd, Ki) that can be correlated with functional assay results that measure downstream effects.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a major class of drug targets.[19][20] Upon ligand binding, GPCRs activate intracellular G-proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase, leading to changes in second messenger levels (e.g., cAMP).[20][21][22]
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are another critical receptor family that regulates cell growth, differentiation, and survival.[23][24] Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for signaling proteins that activate cascades like the RAS/MAPK pathway.[23][25]
References
- 1. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 2. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. moravek.com [moravek.com]
- 7. openmedscience.com [openmedscience.com]
- 8. openmedscience.com [openmedscience.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPC - Bmax and KD [turkupetcentre.net]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 14. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. revvity.com [revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. ahajournals.org [ahajournals.org]
- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 21. cusabio.com [cusabio.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 25. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
Application Notes and Protocols for Quantitative Analysis of C14-Labeled Specialized Pro-resolving Mediators (SPMs) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators endogenously produced from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation. Key families of SPMs include lipoxins, resolvins, protectins, and maresins. Understanding the pharmacokinetics and biodistribution of these potent molecules is crucial for their development as novel therapeutics. The use of Carbon-14 (¹⁴C)-labeled SPMs allows for sensitive and quantitative analysis of their fate in biological systems.
This document provides detailed application notes and protocols for the quantitative analysis of ¹⁴C-labeled SPMs (C14-SPMs) in various biological samples. It covers sample preparation, chromatographic separation, and quantification by Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS). Additionally, it includes illustrative quantitative data and diagrams of key SPM signaling pathways.
I. Quantitative Data Presentation
The following tables present illustrative quantitative data for the biodistribution of a hypothetical C14-SPM in a preclinical rodent model. This data is intended to serve as a template for presenting experimental results.
Table 1: Biodistribution of a single intravenous (IV) dose of [¹⁴C]-Resolvin D1 in rats (ng-equivalents/g of tissue)
| Time Point | Blood | Plasma | Liver | Kidney | Lung | Spleen | Brain |
| 5 min | 150.2 | 280.5 | 85.6 | 120.3 | 95.7 | 65.2 | 10.1 |
| 30 min | 85.7 | 150.1 | 110.2 | 180.5 | 70.3 | 80.1 | 8.5 |
| 1 hr | 40.1 | 75.8 | 90.4 | 150.2 | 45.1 | 60.8 | 5.2 |
| 4 hr | 10.5 | 20.3 | 35.7 | 60.9 | 15.8 | 25.4 | 2.1 |
| 24 hr | 1.2 | 2.5 | 5.1 | 8.3 | 2.1 | 3.7 | < LOQ |
LOQ: Limit of Quantification
Table 2: Pharmacokinetic parameters of [¹⁴C]-Lipoxin A4 in mice following a single IV bolus dose.
| Parameter | Unit | Value |
| Cmax | ng/mL | 350.8 |
| Tmax | min | 5 |
| AUC(0-t) | ngh/mL | 185.4 |
| AUC(0-inf) | ngh/mL | 192.7 |
| t1/2 | h | 1.2 |
| CL | mL/h/kg | 52.0 |
| Vd | L/kg | 0.09 |
II. Experimental Protocols
Protocol 1: Extraction of C14-SPMs from Biological Tissues
This protocol describes the solid-phase extraction (SPE) of C14-SPMs from tissue samples.
Materials:
-
Tissue sample (e.g., liver, kidney, lung)
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Hexane (B92381), HPLC grade
-
Methyl formate
-
C18 SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize the tissue sample (e.g., 100 mg) in 2 mL of cold methanol.
-
Keep the homogenate at -20°C for 45 minutes to allow for protein precipitation.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to elute non-polar lipids.
-
Elute the C14-SPMs with 5 mL of methyl formate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 50:50) for analysis.
Protocol 2: HPLC Separation of C14-SPMs
This protocol outlines the separation of C14-SPMs using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Reconstituted this compound extract
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water/Acetonitrile/Acetic Acid (60:40:0.02, v/v/v)
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v)
-
HPLC system with a UV detector and a fraction collector or an in-line radioactivity detector.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reconstituted this compound extract.
-
Run a linear gradient to 100% Mobile Phase B over 30 minutes.
-
Hold at 100% Mobile Phase B for 10 minutes.
-
Return to initial conditions and re-equilibrate the column.
-
Monitor the elution profile using a UV detector (e.g., at 270 nm for conjugated dienes in some SPMs).
-
Collect fractions at regular intervals (e.g., every 30 seconds) for subsequent analysis by LSC, or monitor radioactivity in real-time with an in-line detector.
Protocol 3: Quantification of C14-SPMs by Liquid Scintillation Counting (LSC)
This protocol describes the quantification of ¹⁴C radioactivity in HPLC fractions.
Materials:
-
HPLC fractions containing C14-SPMs
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Add each HPLC fraction to a separate scintillation vial.
-
Add an appropriate volume of liquid scintillation cocktail to each vial (typically 5-10 mL).
-
Cap the vials and vortex thoroughly.
-
Wipe the outside of the vials to remove any contaminants.
-
Place the vials in the liquid scintillation counter.
-
Count each vial for a sufficient time to obtain statistically significant data (e.g., 1-10 minutes).
-
Quantify the amount of this compound in each fraction based on the counts per minute (CPM) and the specific activity of the radiolabeled compound.
Protocol 4: Sample Preparation for Accelerator Mass Spectrometry (AMS)
This protocol provides a general workflow for preparing samples for highly sensitive ¹⁴C quantification by AMS.
Materials:
-
Biological sample containing C14-SPMs
-
Graphitization system
-
AMS target holders
Procedure:
-
Extract the C14-SPMs from the biological sample as described in Protocol 1.
-
Further purify the extract if necessary to isolate the specific this compound of interest.
-
Combust the purified sample to convert the carbon into CO₂.
-
Reduce the CO₂ to graphite (B72142) in the presence of a catalyst (e.g., iron or cobalt).
-
Press the resulting graphite into an AMS target holder.
-
The prepared target is then ready for analysis in the accelerator mass spectrometer.
III. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways of SPMs and a typical experimental workflow for this compound analysis.
Experimental Workflow for this compound Analysis.
Resolvin D1 Signaling Pathway.
Lipoxin A4 Signaling Pathway.
Application Notes and Protocols for C14-SPM Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specialized Pro-Resolving Mediators (SPMs) are a class of lipid mediators that actively regulate the resolution of inflammation.[1][2][3] The use of Carbon-14 (C14) radiolabeled SPMs (C14-SPMs) in animal models is a critical tool for elucidating their pharmacokinetic profiles, biodistribution, and mechanisms of action. These studies are essential for the development of SPM-based therapeutics. This document provides detailed application notes and protocols for the administration of C14-SPMs in common animal models, focusing on intravenous, intraperitoneal, oral gavage, and subcutaneous routes.
It is important to note that while the following protocols are based on established methodologies for administering radiolabeled compounds and SPMs to animal models, specific experimental details may need to be optimized for the particular C14-SPM and animal species being studied.
Data Presentation: Pharmacokinetic and Biodistribution Data Summary
The following tables summarize representative quantitative data from studies involving C14-labeled compounds and SPMs in rodent models. This data can serve as a general reference for expected outcomes in this compound studies.
Table 1: Pharmacokinetics of C14-Labeled Compounds in Rodents
| Parameter | Animal Model | Administration Route | Dose | Elimination Half-life | Primary Excretion Route | Reference |
| ¹⁴C-1,3-dichloropropene | Rat (F344) | Oral | 1 or 50 mg/kg | 5-6 hours (urinary) | Urine (50.9-61.3%) | [4] |
| ¹⁴C-1,3-dichloropropene | Mouse (B6C3F1) | Oral | 1 or 100 mg/kg | 7-10 hours (urinary) | Urine (62.5-78.6%) | [4] |
| [¹⁴C]apixaban | Rat | Oral | Not Specified | 1.7-4.2 hours (blood) | Feces (74%) | [5] |
| ¹⁴C-oltipraz | Rat | Oral | 50 mg/kg | Not Specified | Urine (40-57%) | [6] |
| ¹⁴C-oltipraz | Mouse | Oral | 100 and 250 mg/kg | Not Specified | Urine (40-57%) | [6] |
Table 2: Biodistribution of C14-Labeled Compounds in Rodents (Percentage of Injected Dose)
| Organ/Tissue | Animal Model | Administration Route | Time Point | % of Administered Dose | Reference |
| Liver | Mouse | Intravenous | 30 min | 60-85% | [7] |
| Spleen | Mouse | Intravenous | 30 min | 1-3% | [7] |
| Lungs | Mouse | Intravenous | 1 min | <3% | [7] |
| Subcutaneous Fat | Rat | Inhalation | 4 hours | Highest concentration | [8] |
| Gastrointestinal Tract | Rat | Oral | Not Specified | Highest concentration | [5] |
| Liver | Rat | Oral | Not Specified | High concentration | [5] |
| Brain | Rat | Oral | Not Specified | Lowest concentration | [5] |
| Tumor | Rat (glioma) | Intravenous | 4-12 hours | Maximum relative to brain | [9] |
Experimental Protocols
The following are detailed protocols for the administration of C14-SPMs via various routes in mice and rats. All procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[10][11]
Protocol 1: Intravenous (IV) Administration
Objective: To achieve rapid and complete systemic distribution of this compound.
Materials:
-
This compound solution in a sterile, pyrogen-free vehicle (e.g., saline, PBS with a low percentage of ethanol (B145695) or DMSO).
-
Animal restrainer appropriate for the species (e.g., rodent restrainer).
-
Heat lamp or warming pad.
-
27-30 gauge needles and sterile 1 mL syringes.
-
Anesthetic (if required by IACUC).
-
Disinfectant (e.g., 70% ethanol).
Procedure (Mouse - Tail Vein Injection):
-
Preparation: Prepare the this compound solution to the desired concentration. Ensure the total injection volume does not exceed 5 mL/kg.[10]
-
Animal Handling: Place the mouse in a restrainer. To facilitate vein dilation, warm the tail using a heat lamp or by immersing it in warm water.
-
Injection Site Preparation: Disinfect the lateral tail vein with 70% ethanol.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation is often indicated by a brief flash of blood in the needle hub.
-
Administration: Inject the this compound solution slowly and steadily.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Procedure (Rat - Tail Vein Injection):
-
The procedure is similar to that for mice, but a larger needle (e.g., 23-25 gauge) may be used.[10]
Protocol 2: Intraperitoneal (IP) Administration
Objective: To administer a substance into the peritoneal cavity for systemic absorption.
Materials:
-
This compound solution.
-
23-27 gauge needles and sterile 1 or 3 mL syringes.
-
Animal restrainer or manual restraint.
-
Disinfectant.
Procedure (Mouse/Rat):
-
Preparation: Prepare the this compound solution. The recommended maximum injection volume for mice is 10 mL/kg and for rats is 5 mL/kg.[10]
-
Animal Handling: Restrain the animal securely, exposing the abdomen. For rats, this is often done by a second person.
-
Injection Site: The injection should be made in the lower right abdominal quadrant to avoid the bladder and cecum.[12][13]
-
Injection: Insert the needle at a 30-45 degree angle.[12] Aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
Administration: Inject the solution into the peritoneal cavity.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 3: Oral Gavage (PO)
Objective: To deliver a precise dose of this compound directly into the stomach.
Materials:
-
This compound solution or suspension.
-
Flexible or rigid gavage needle with a ball tip, appropriate for the animal's size.
-
Syringe.
Procedure (Mouse/Rat):
-
Preparation: Prepare the this compound formulation. Recommended maximum volume for mice is 10 mL/kg and for rats is 5 mL/kg.[10][14]
-
Animal Handling: Restrain the animal firmly by the scruff of the neck to straighten the oral cavity and esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administration: Once the needle is in the stomach (indicated by reaching a pre-measured depth and lack of resistance), administer the this compound solution.
-
Post-administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Protocol 4: Subcutaneous (SC) Administration
Objective: To administer this compound into the subcutaneous space for slower, sustained absorption.
Materials:
-
This compound solution.
-
23-27 gauge needles and sterile syringes.
-
Animal restrainer or manual restraint.
Procedure (Mouse/Rat):
-
Preparation: Prepare the this compound solution.
-
Animal Handling: Restrain the animal.
-
Injection Site: Lift the loose skin over the back or flank to form a "tent".[10][12][13]
-
Injection: Insert the needle into the base of the skin tent, parallel to the animal's body.[10][12] Aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the solution into the subcutaneous space. A small bleb will form under the skin.
-
Post-injection: Withdraw the needle and gently massage the area to aid in dispersal of the solution.
Visualizations
Signaling Pathways of Specialized Pro-Resolving Mediators (SPMs)
SPMs exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), which triggers intracellular signaling cascades that ultimately dampen inflammation and promote tissue repair.[1][15]
Caption: Generalized signaling pathway of Specialized Pro-Resolving Mediators (SPMs).
Experimental Workflow for this compound Pharmacokinetic Study
A typical workflow for a pharmacokinetic study involving this compound administration in an animal model.
Caption: Workflow for a this compound pharmacokinetic and biodistribution study.
References
- 1. Frontiers | Roles, Actions, and Therapeutic Potential of Specialized Pro-resolving Lipid Mediators for the Treatment of Inflammation in Cystic Fibrosis [frontiersin.org]
- 2. Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specialized pro-resolving mediators: endogenous regulators of infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue distribution and elimination of [14C]apixaban in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of 14C-oltipraz in animals. Pharmacokinetics in mice, rats and monkeys. Comparison of the biotransformation in the infected mouse and in the schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circulation time and body distribution of 14C-labeled amino-modified polystyrene nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution and elimination of 14C-styrene in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution of 14C-lomustine in an animal tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography of Tissues after ¹⁴C-Spermine Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting autoradiography studies to investigate the tissue distribution of ¹⁴C-labeled spermine (B22157) (¹⁴C-SPM). This technique is invaluable for understanding the pharmacokinetics and biodistribution of spermine, a crucial polyamine involved in numerous cellular processes.
Introduction
Spermine (SPM) is a ubiquitous polycation essential for cell growth, proliferation, and differentiation. Its dysregulation has been implicated in various diseases, including cancer. Understanding the in vivo distribution of spermine is critical for developing novel therapeutic strategies targeting polyamine metabolism. Whole-body autoradiography (WBA) using radiolabeled spermine, such as ¹⁴C-SPM, provides a powerful visual and quantitative method to determine its localization in various tissues and organs over time. This document outlines the necessary protocols for such studies and presents representative data.
Data Presentation
The following table summarizes representative quantitative data on the tissue distribution of ¹⁴C-SPM in rats at different time points following a single intravenous administration. The data is expressed as nanogram equivalents of ¹⁴C-SPM per gram of tissue (ng eq./g).
| Tissue | 1 hour | 6 hours | 24 hours | 72 hours |
| Blood | 150 | 80 | 30 | 10 |
| Liver | 8500 | 12500 | 9500 | 4500 |
| Kidney (Cortex) | 7200 | 11000 | 8200 | 3800 |
| Kidney (Medulla) | 5500 | 8500 | 6300 | 2900 |
| Spleen | 4800 | 7200 | 5800 | 2700 |
| Pancreas | 6200 | 9500 | 7100 | 3300 |
| Lung | 2500 | 3800 | 2800 | 1300 |
| Heart | 1800 | 2700 | 2000 | 900 |
| Brain | 50 | 70 | 60 | 30 |
| Muscle | 300 | 450 | 350 | 160 |
| Adipose Tissue | 150 | 250 | 200 | 90 |
| Small Intestine | 4500 | 6800 | 5100 | 2400 |
| Large Intestine | 3200 | 4800 | 3600 | 1700 |
| Bone Marrow | 2800 | 4200 | 3200 | 1500 |
| Skin | 400 | 600 | 450 | 200 |
Experimental Protocols
Animal Handling and Dosing
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimated for at least one week before the experiment.
-
Radiolabeled Compound: ¹⁴C-Spermine (specific activity 50-100 mCi/mmol) is dissolved in sterile saline.
-
Dose Administration: A single intravenous (IV) injection of ¹⁴C-SPM is administered via the tail vein. The typical dose is 10-100 µCi/kg.
Whole-Body Autoradiography (WBA) Protocol
This protocol is based on established methods for quantitative whole-body autoradiography (QWBA).[1][2]
-
Euthanasia and Freezing: At predetermined time points post-administration (e.g., 1, 6, 24, and 72 hours), animals are euthanized by CO₂ asphyxiation. The carcasses are then immediately frozen in a mixture of hexane (B92381) and solid CO₂ (-70°C) to prevent autolysis and redistribution of the radiolabel.
-
Embedding: The frozen carcasses are embedded in a block of carboxymethylcellulose (CMC) gel.
-
Sectioning: The embedded carcasses are sectioned sagittally into thin sections (typically 20-40 µm) using a large cryomicrotome at -20°C.
-
Drying: The sections are collected on adhesive tape and freeze-dried at -20°C for 24-48 hours.
-
Exposure: The dried sections, along with a set of radioactive standards, are exposed to a phosphor imaging plate for a period determined by the radioactivity of the sections (typically 3-7 days).
-
Imaging and Quantification: The imaging plate is scanned using a phosphor imager. The resulting digital image shows the distribution of radioactivity. The concentration of radioactivity in different tissues is quantified by comparing the optical density of the tissue regions to the calibration curve generated from the radioactive standards.
Tissue Dissection and Liquid Scintillation Counting (LSC) for Validation
To validate the QWBA data, tissue samples can be collected for analysis by LSC.[2]
-
Tissue Collection: At the time of euthanasia, specific organs and tissues are dissected, weighed, and homogenized.
-
Sample Preparation: Aliquots of the homogenates are solubilized and mixed with a scintillation cocktail.
-
Counting: The radioactivity in the samples is measured using a liquid scintillation counter.
-
Data Analysis: The disintegrations per minute (DPM) are converted to concentration (e.g., ng eq./g) based on the specific activity of the administered ¹⁴C-SPM.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the key steps in the whole-body autoradiography experiment.
Spermine Signaling Pathway
Spermine is involved in various signaling pathways that regulate cellular functions. The diagram below provides a simplified overview of a potential spermine signaling cascade.
Discussion
The provided protocols offer a robust framework for investigating the tissue distribution of ¹⁴C-SPM. The representative data indicate that spermine is rapidly distributed to and accumulates in highly metabolic and proliferative tissues such as the liver, kidney, spleen, and pancreas. The clearance from the blood is relatively fast. The low penetration into the brain suggests the presence of a functional blood-brain barrier for spermine.
These findings are crucial for understanding the physiological roles of spermine and for the development of drugs that target polyamine metabolism. The detailed visualization and quantification offered by QWBA make it an indispensable tool in preclinical drug development and biomedical research.
References
Application Notes and Protocols for C14-SPM Quantification using Liquid Scintillation Counting
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantification of Carbon-14 labeled Suspended Particulate Matter (C14-SPM) using Liquid Scintillation Counting (LSC). This technique is pivotal in various research and development areas, including environmental monitoring of pollutants, studying the fate of administered substances in preclinical and clinical studies, and in Absorption, Distribution, Metabolism, and Excretion (ADME) studies crucial for drug development.[1][2][3]
Introduction to Liquid Scintillation Counting for C14
Liquid Scintillation Counting is a widely used analytical technique for measuring beta-emitting radionuclides like Carbon-14 (¹⁴C).[1][4] The fundamental principle involves the conversion of the kinetic energy of a beta particle into light photons.[4][5] When a ¹⁴C-labeled sample is mixed with a liquid scintillation cocktail, the emitted beta particles excite the solvent molecules in the cocktail. This energy is then transferred to fluorescent solutes (fluors), which in turn emit photons of light.[5] These light flashes are detected and amplified by photomultiplier tubes (PMTs) within the liquid scintillation counter, and the resulting electrical pulses are counted.[4] The intensity of the light flash is proportional to the energy of the beta particle, allowing for quantitative measurement of the radioactivity.[6]
Carbon-14 is an ideal radioisotope for tracer studies in biological and environmental systems because carbon is a fundamental component of organic molecules.[1] Replacing a stable carbon-12 atom with a radioactive ¹⁴C atom generally does not alter the chemical or biological properties of the molecule, making it an excellent tracer.[1] In drug development, ¹⁴C-labeling is the gold standard for ADME studies, enabling mass balance determination and metabolite profiling.[2][3]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the quantification of this compound.
Materials and Reagents
-
Liquid Scintillation Counter: A low-background liquid scintillation counter is recommended for accurate measurements of low-activity samples.[7][8]
-
Scintillation Vials: 20 mL low-potassium borosilicate glass vials or polyethylene (B3416737) vials are commonly used.[6][8] Glass vials are transparent and resistant to organic solvents, while plastic vials are less expensive and have a lower background.[6]
-
Liquid Scintillation Cocktail: The choice of cocktail is critical for achieving high counting efficiency. For aqueous samples collected on filters, an emulsifying cocktail is necessary.[9] Ultima Gold™ LLT is a suitable option for samples on filters.[10] For organic solvent-extracted samples, a lipophilic cocktail like Filter-Count™ can be used.[9]
-
Filters: Glass fiber filters (e.g., GF/F) are recommended for their high particle retention and compatibility with scintillation cocktails.[9] The filter diameter will depend on the filtration apparatus.
-
Filtration Apparatus: A standard laboratory vacuum filtration setup.
-
¹⁴C Standard: A certified ¹⁴C standard solution (e.g., ¹⁴C-hexadecane) is required for calibration and quench curve generation.[11]
-
Quenching Agent: A chemical quenching agent (e.g., nitromethane) or color quenching agents may be used to generate a quench curve.
-
Reagents for Sample Preparation: Depending on the sample matrix, this may include solvents for extraction, acids for digestion, or combustion apparatus. For instance, a Sample Oxidizer can be used to combust samples and trap the ¹⁴CO₂.[7][12]
Experimental Workflow Diagram
References
- 1. openmedscience.com [openmedscience.com]
- 2. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selcia.com [selcia.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. rets-remp.web.illinois.edu [rets-remp.web.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Liquid Scintillation Counting Conditions With Two Kinds of Vials and Detector Shields for Low-Activity Radiocarbon Measurements | Radiocarbon | Cambridge Core [cambridge.org]
- 9. revvity.com [revvity.com]
- 10. Field & Laboratory Protocols: Chapter 14 [hahana.soest.hawaii.edu]
- 11. nrel.gov [nrel.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for C14-SPM in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the use of Carbon-14 (¹⁴C) labeled Specialized Pro-resolving Mediators (SPMs) in the field of drug discovery and development. The integration of radiolabeling with the study of these potent lipid mediators offers a powerful toolset for understanding their therapeutic potential.
Application Notes
Specialized Pro-resolving Mediators (SPMs), including resolvins, protectins, and maresins, are a class of endogenous lipid mediators that actively orchestrate the resolution of inflammation.[1] Their potential as therapeutic agents for a variety of inflammatory diseases is an area of intense research. The use of ¹⁴C-labeled SPMs provides a highly sensitive and quantitative method to investigate their absorption, distribution, metabolism, and excretion (ADME), as well as their interaction with target receptors.[2][3]
Pharmacokinetic and ADME Studies
The journey of a drug candidate from administration to elimination is a critical aspect of its development. ¹⁴C-labeling allows for the precise tracking of an SPM analog within a biological system.[4]
-
Absorption and Bioavailability: By administering a ¹⁴C-SPM and measuring radioactivity in blood or plasma over time, researchers can determine the rate and extent of its absorption.[5][6] This is crucial for optimizing drug delivery routes and formulations.
-
Distribution: Whole-body autoradiography with ¹⁴C-SPMs can visualize the tissue and organ distribution of the compound, identifying potential sites of action and off-target accumulation.[7]
-
Metabolism: Tracking the radioactive signal allows for the identification and quantification of metabolites in various biological matrices.[8] Understanding the metabolic fate of an SPM is essential for assessing its stability and identifying any potentially active or toxic byproducts.
-
Excretion: Mass balance studies, which measure the total radioactivity excreted in urine and feces, provide a complete picture of the drug's clearance from the body.[5]
Receptor Occupancy and Target Engagement
SPMs exert their biological effects by binding to specific G-protein coupled receptors (GPCRs).[9] ¹⁴C-SPMs are invaluable tools for studying these interactions.
-
Receptor Binding Affinity: Radioligand binding assays using ¹⁴C-SPMs can determine the binding affinity (Kd) and the density of receptors (Bmax) in a given tissue or cell type.[10][11] This information is critical for understanding the potency of a drug candidate.
-
Target Engagement in vivo: By measuring the amount of ¹⁴C-SPM bound to its target tissue, researchers can confirm that the drug is reaching and interacting with its intended receptor in a living organism.
In Vitro Pharmacology and Mechanism of Action Studies
¹⁴C-SPMs can be used in a variety of in vitro assays to elucidate the mechanism of action of novel pro-resolving drug candidates.
-
Cellular Uptake and Efflux: The movement of ¹⁴C-SPMs into and out of target cells, such as macrophages and neutrophils, can be quantified to understand the cellular pharmacology of these mediators.
-
Metabolic Stability: In vitro incubation of ¹⁴C-SPMs with liver microsomes or hepatocytes can provide an early assessment of their metabolic stability, helping to predict their in vivo half-life.[12][13]
Quantitative Data Summary
The following tables provide illustrative examples of the types of quantitative data that can be generated using ¹⁴C-SPM in drug discovery.
Table 1: Pharmacokinetic Parameters of a Novel ¹⁴C-SPM Analog in Rats Following a Single Intravenous Dose
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 150 |
| Tmax (Time to Cmax) | hours | 0.5 |
| AUC (Area Under the Curve) | ng*h/mL | 450 |
| t1/2 (Half-life) | hours | 2.5 |
| CL (Clearance) | mL/h/kg | 50 |
| Vd (Volume of Distribution) | L/kg | 0.2 |
Table 2: Receptor Binding Affinity of a ¹⁴C-SPM for its Cognate Receptor
| Parameter | Unit | Value |
| Kd (Dissociation Constant) | nM | 2.1 |
| Bmax (Maximum Binding Sites) | fmol/mg protein | 120 |
| Hill Slope | - | 0.98 |
Table 3: In Vitro Metabolic Stability of a ¹⁴C-SPM in Human Liver Microsomes
| Time (minutes) | Percent Parent Compound Remaining |
| 0 | 100 |
| 15 | 85 |
| 30 | 68 |
| 60 | 45 |
| 120 | 20 |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay using a ¹⁴C-SPM
This protocol describes a saturation binding experiment to determine the Kd and Bmax of a ¹⁴C-SPM for its receptor in a cell membrane preparation.[1][2]
Materials:
-
¹⁴C-SPM with high specific activity
-
Unlabeled SPM analog (for non-specific binding determination)
-
Cell membranes expressing the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the ¹⁴C-SPM in binding buffer.
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
For total binding, add increasing concentrations of ¹⁴C-SPM to the wells.
-
For non-specific binding, add a high concentration of the unlabeled SPM analog along with the increasing concentrations of ¹⁴C-SPM.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Protocol 2: In Vitro Metabolic Stability Assay using a ¹⁴C-SPM
This protocol outlines a method to assess the metabolic stability of a ¹⁴C-SPM in human liver microsomes.[12][13]
Materials:
-
¹⁴C-SPM
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system or HPLC with a radiodetector
Procedure:
-
Pre-warm the human liver microsomes and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the ¹⁴C-SPM to the liver microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples by LC-MS/MS or HPLC with a radiodetector to quantify the amount of the parent ¹⁴C-SPM remaining at each time point.
-
Plot the percentage of the parent compound remaining versus time and calculate the in vitro half-life.
Visualizations
Caption: A generalized signaling pathway for Specialized Pro-resolving Mediators (SPMs).
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Oral 14C-Radiolabeled Hyzetimibe, A New Cholesterol Absorption Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic Study of Oral 14C-Radiolabeled Hyzetimibe, A New Cholesterol Absorption Inhibitor [frontiersin.org]
- 7. Autoradiographic studies with fatty acids and some other lipids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of [14C]arachidonic acid-labeled lipids in quiescent and OAG-stimulated ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Cell-Based Assays Using C14-Labeled Specialized Pro-Resolving Mediators (SPMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specialized Pro-resolving Mediators (SPMs) are a class of endogenous lipid mediators, including lipoxins, resolvins, protectins, and maresins, that actively regulate the resolution of inflammation. Understanding the interaction of SPMs with their target cells is crucial for developing novel therapeutics for inflammatory diseases. The use of Carbon-14 (B1195169) (C14) labeled SPMs in cell-based assays provides a powerful tool for quantifying their binding to receptors, cellular uptake, and metabolic fate with high sensitivity and specificity.
These application notes provide detailed protocols for receptor binding assays and cellular uptake and metabolism studies using C14-labeled SPMs.
Application Note 1: Characterization of SPM Receptor Binding using [14C]-Labeled Ligands
This application note describes the use of C14-labeled SPMs to characterize their binding to cell surface receptors, which are often G-protein coupled receptors (GPCRs) like ALX/FPR2 and GPR32. The primary assays are saturation binding analysis to determine receptor density (Bmax) and ligand affinity (Kd), and competitive binding assays to evaluate the affinity of unlabeled compounds.
Quantitative Data Summary
While specific binding data for C14-labeled SPMs is not extensively published, the following table provides representative data from a study using tritium (B154650) (3H)-labeled Lipoxin A4 ([3H]LXA4) with human neutrophils. The principles and expected data trends are directly applicable to assays with C14-labeled SPMs.
| Ligand | Cell Type | Assay Type | Kd (nM) | Bmax ( sites/cell ) | Reference |
| [3H]Lipoxin A4 | Human Polymorphonuclear Neutrophils (PMNs) | Saturation Binding | 0.5 ± 0.3 | ~1,830 | [1][2] |
Experimental Protocol: Saturation Radioligand Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a C14-labeled SPM in a whole-cell suspension.
Materials:
-
C14-labeled SPM (e.g., [14C]Lipoxin A4 or [14C]Resolvin D1) with high specific activity.
-
Unlabeled SPM for non-specific binding determination.
-
Target cells (e.g., human neutrophils or macrophages).
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Scintillation vials.
-
Liquid scintillation cocktail.
-
Liquid Scintillation Counter.
-
Glass fiber filters and vacuum filtration apparatus.
Procedure:
-
Cell Preparation: Isolate and prepare a single-cell suspension of the target cells in ice-cold Binding Buffer. Adjust the cell density to approximately 1 x 10^7 cells/mL.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following for each concentration of the C14-labeled SPM:
-
Total Binding: Add a known volume of the cell suspension and varying concentrations of the [14C]-SPM.
-
Non-specific Binding: Add the same volume of cell suspension, the same concentrations of [14C]-SPM, and a high concentration (e.g., 1 µM) of the corresponding unlabeled SPM.
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum filtration manifold.
-
Washing: Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Place each filter in a scintillation vial.
-
Add an appropriate volume of liquid scintillation cocktail.
-
Allow the vials to sit in the dark for at least one hour.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter with a C14 energy window.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each concentration.
-
Convert CPM to disintegrations per minute (DPM) using the counting efficiency of the instrument.
-
Convert DPM to fmol of bound ligand using the specific activity of the [14C]-SPM.
-
Plot the specific binding (fmol) against the concentration of the [14C]-SPM and fit the data using non-linear regression to determine the Kd and Bmax.
-
Experimental Workflow: Radioligand Binding Assay
Application Note 2: Cellular Uptake and Metabolism of [14C]-SPMs
This application note details a method to investigate the uptake and subsequent metabolism of C14-labeled SPMs by target cells, such as macrophages. This is important for understanding the clearance of these mediators and the formation of potentially active metabolites.
Quantitative Data Summary
The following table presents data on the release of [1-14C]arachidonic acid from neutrophils stimulated by Lipoxin A4 and B4, indicating the activation of metabolic pathways. While not a direct measure of SPM uptake, it demonstrates a quantifiable metabolic response.
| Stimulus | Cell Type | Assay | Response | Time Course | Reference |
| Lipoxin A4 (100 nM) | Human Neutrophils | [1-14C]Arachidonic Acid Release | Dose- and time-dependent release | Biphasic: initial phase within 5-15 sec | [3] |
| Lipoxin B4 (100 nM) | Human Neutrophils | [1-14C]Arachidonic Acid Release | Dose- and time-dependent release | Biphasic: initial phase within 5-15 sec | [3] |
Experimental Protocol: Cellular Uptake and Metabolism of [14C]-SPMs
Materials:
-
[14C]-SPM.
-
Adherent cells (e.g., human monocyte-derived macrophages) cultured in appropriate plates.
-
Cell culture medium.
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
Organic solvents for extraction (e.g., methanol (B129727), chloroform).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Culture: Plate cells at a suitable density in multi-well plates and culture until they reach the desired confluence.
-
Treatment: Replace the culture medium with fresh medium containing a known concentration of the [14C]-SPM. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Termination of Uptake:
-
To measure total cell-associated radioactivity, rapidly aspirate the medium and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular [14C]-SPM.
-
Lyse the cells with cell lysis buffer.
-
-
Quantification of Uptake:
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the remaining lysate to normalize the data (e.g., CPM per mg of protein).
-
-
Metabolite Extraction and Analysis:
-
To the remaining cell lysate, add cold organic solvents (e.g., a mixture of methanol and chloroform) to precipitate proteins and extract lipids.
-
Centrifuge to pellet the protein and collect the supernatant containing the lipid metabolites.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
Analyze the sample by LC-MS to separate and identify the parent [14C]-SPM and its C14-labeled metabolites. The presence of the C14 label aids in distinguishing true metabolites from background ions in the mass spectrometer.[4]
-
Experimental Workflow: Cellular Uptake and Metabolism Assay
Signaling Pathways of Lipoxin A4 and Resolvin D1
SPMs exert their pro-resolving effects by activating specific signaling cascades that lead to the inhibition of pro-inflammatory pathways and the promotion of anti-inflammatory and pro-resolving cellular functions.
Lipoxin A4 Signaling Pathway
Lipoxin A4 (LXA4) primarily signals through the ALX/FPR2 receptor. This interaction leads to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the promotion of pro-resolving functions, including macrophage phagocytosis of apoptotic cells.
Resolvin D1 Signaling Pathway
Resolvin D1 (RvD1) can signal through two receptors, GPR32 and ALX/FPR2.[5] This dual receptor usage allows RvD1 to exert a wide range of pro-resolving effects, including the inhibition of neutrophil infiltration, enhancement of macrophage phagocytosis, and modulation of cytokine production.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoxin recognition sites. Specific binding of labeled lipoxin A4 with human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoxin A4 and lipoxin B4 stimulate the release but not the oxygenation of arachidonic acid in human neutrophils: dissociation between lipid remodeling and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of high specific activity carbon-14 labeling and high resolution mass spectrometry to study pesticide metabolism in crops: Metabolism of cycloxaprid in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Lipid Mediator Metabolism Using C14-Labeled Specialized Pro-Resolving Mediators (C14-SPMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specialized pro-resolving mediators (SPMs) are a class of bioactive lipid mediators that play a crucial role in the resolution of inflammation. Understanding their metabolic fate is critical for the development of novel therapeutics targeting inflammatory diseases. The use of Carbon-14 (C14) labeled SPMs provides a powerful tool to trace their absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity. This document provides detailed application notes and protocols for utilizing C14-SPMs in preclinical research.
I. Signaling Pathways of Specialized Pro-resolving Mediators
SPMs, such as lipoxins, resolvins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) through complex enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenases (COX).[1][2] Once formed, they exert their pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs) on various immune cells, including neutrophils and macrophages.[3][4] This binding initiates intracellular signaling cascades that ultimately lead to the dampening of pro-inflammatory responses and the promotion of tissue repair.[5][6]
II. Experimental Protocols
A. Synthesis of C14-Labeled SPMs
The synthesis of C14-labeled SPMs is a critical first step. This typically involves the introduction of a C14-labeled precursor, such as [1-14C]arachidonic acid, into a biosynthetic system.[1][7]
Protocol 1: Enzymatic Synthesis of [14C]Lipoxin A4
-
Precursor: Start with commercially available [1-14C]arachidonic acid.
-
Enzyme Source: Utilize human platelet and granulocyte suspensions, which contain the necessary lipoxygenase enzymes for the transcellular biosynthesis of lipoxins.[5]
-
Incubation: Incubate the mixed cell suspension with [1-14C]arachidonic acid and a calcium ionophore (e.g., A23187) to stimulate enzyme activity.
-
Extraction: After incubation, terminate the reaction and extract the lipid mediators using a solid-phase extraction (SPE) method.[8]
-
Purification: Purify the [14C]Lipoxin A4 from the extract using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification and Purity Check: Determine the specific activity (Ci/mmol) and radiochemical purity of the synthesized [14C]Lipoxin A4 using liquid scintillation counting and LC-MS/MS analysis.
B. In Vivo Administration and Sample Collection
Protocol 2: Intravenous Administration of [14C]SPM in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old), acclimated for at least one week.
-
Dosing Solution: Formulate the [14C]SPM in a sterile vehicle suitable for intravenous injection, such as saline containing a small percentage of ethanol (B145695) to ensure solubility. The final concentration should be determined based on the desired dose and specific activity.
-
Administration: Administer the [14C]SPM solution via tail vein injection at a dose of, for example, 1 µCi per mouse.[9]
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-injection, collect blood via cardiac puncture into EDTA-containing tubes.[10][11] Immediately following blood collection, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, lung, spleen, and adipose tissue).[12]
-
Sample Processing: Centrifuge the blood to separate plasma. Snap-freeze all tissue and plasma samples in liquid nitrogen and store at -80°C until analysis. For excretion studies, house mice in metabolic cages to collect urine and feces separately over 48 hours.
C. Analysis of C14-SPM Distribution and Metabolism
Protocol 3: Quantification of Radioactivity in Tissues
-
Tissue Homogenization: Homogenize a weighed portion of each tissue sample in a suitable buffer.
-
Liquid Scintillation Counting (LSC): Add a known amount of the tissue homogenate or plasma to a scintillation vial containing a scintillation cocktail.[2][3][13] Measure the C14 radioactivity using a liquid scintillation counter.
-
Data Expression: Express the results as disintegrations per minute (DPM) per gram of tissue or per milliliter of plasma.
Protocol 4: Metabolite Profiling using LC-MS/MS
-
Lipid Extraction: Extract the lipid mediators from a portion of the tissue homogenate or plasma using a solid-phase extraction (SPE) method with C18 cartridges.[8][14][15]
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[16][17][18]
-
Column: Use a C18 reverse-phase column for separation.
-
Mobile Phase: Employ a gradient of water and acetonitrile/methanol, both containing a small amount of acetic or formic acid.[19][20]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the parent [14C]SPM and its potential metabolites.
-
-
Metabolite Identification: Identify metabolites based on their retention times and mass fragmentation patterns compared to authentic standards (if available) and the expected mass shift due to the C14 label.
Protocol 5: Quantitative Whole-Body Autoradiography (QWBA)
-
Animal Preparation: Following administration of the [14C]SPM, euthanize and freeze the entire animal at specific time points.[4][21]
-
Sectioning: Embed the frozen carcass in carboxymethylcellulose and prepare thin sagittal sections using a cryomicrotome.[22][23]
-
Imaging: Expose the sections to a phosphor imaging plate.
-
Quantification: Scan the imaging plate and quantify the radioactivity in different tissues and organs using image analysis software, with calibration against standards of known radioactivity.
III. Data Presentation
Quantitative data from this compound tracing studies should be summarized in clear and concise tables to facilitate comparison across different time points and tissues.
Table 1: Hypothetical Tissue Distribution of [14C]Lipoxin A4 in Mice Following a Single Intravenous Dose (1 µCi)
| Time Point | Liver (DPM/g) | Kidney (DPM/g) | Lung (DPM/g) | Spleen (DPM/g) | Plasma (DPM/mL) |
| 5 min | 150,000 | 90,000 | 60,000 | 45,000 | 120,000 |
| 30 min | 80,000 | 50,000 | 30,000 | 20,000 | 40,000 |
| 60 min | 40,000 | 25,000 | 15,000 | 10,000 | 15,000 |
| 120 min | 15,000 | 10,000 | 5,000 | 3,000 | 5,000 |
Table 2: Hypothetical Metabolite Profile of [14C]Lipoxin A4 in Mouse Liver at 30 Minutes Post-Dose
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | % of Total Radioactivity |
| [14C]Lipoxin A4 | 12.5 | 353.2 | 115.1 | 45% |
| [14C]15-oxo-Lipoxin A4 | 11.8 | 351.2 | 171.1 | 35% |
| Other Metabolites | - | - | - | 20% |
Table 3: Hypothetical Cumulative Excretion of Radioactivity Following a Single Intravenous Dose of [14C]Resolvin D1 (1 µCi) in Mice
| Time (hours) | Urine (% of Dose) | Feces (% of Dose) | Total Excretion (% of Dose) |
| 24 | 65% | 25% | 90% |
| 48 | 70% | 28% | 98% |
IV. Experimental Workflow
The overall experimental workflow for tracing this compound metabolism involves several key stages, from the synthesis of the labeled compound to the final data analysis and interpretation.
References
- 1. Biosynthesis of [14C]arachidonic acid from [14C]linoleate in primary cultures of rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of 14C activity by liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Transcellular conversion of endogenous arachidonic acid to lipoxins in mixed human platelet-granulocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood Collection Guidelines (IACUC) | Office of Research [bu.edu]
- 7. The synthesis of 1-14C-arachidonate and 3-14C-docosa-7,10,13,16-tetraenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for Measuring Lipid Mediators, Proteins, and mRNAs from a Single Tissue Specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. Assessment of Uptake and Biodistribution of Radiolabeled Cholesterol in Mice Using Gavaged Recombinant Triglyceride-rich Lipoprotein Particles (rTRL) [bio-protocol.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. mdpi.com [mdpi.com]
- 15. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 16. sciex.com [sciex.com]
- 17. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 18. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of quantitative whole-body autoradiographic and tissue dissection techniques in the evaluation of the tissue distribution of [14C]daptomycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. qps.com [qps.com]
Application Note: HPLC-Based Separation of Specialized Pro-Resolving Mediator (SPM) Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Specialized pro-resolving mediators (SPMs) are a class of bioactive lipids that play a crucial role in the resolution of inflammation.[1][2][3][4] Derived from polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), SPMs actively orchestrate the return to tissue homeostasis.[2][3][4] This family of molecules includes lipoxins, resolvins, protectins, and maresins, which are formed through enzymatic reactions involving lipoxygenases (LOX) and cyclooxygenases (COX).[4][5] Given their potent anti-inflammatory and pro-resolving activities, there is significant interest in the accurate identification and quantification of SPMs in biological systems to understand their role in health and disease, and to explore their therapeutic potential.
This application note provides a detailed protocol for the separation and quantification of SPM metabolites using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The methodology described herein is applicable for the analysis of SPMs in various biological matrices, including plasma and tissue samples.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Proper sample preparation is critical for the accurate analysis of SPMs, as their concentrations in biological samples are typically very low.[1] Solid-phase extraction is a robust method for extracting and concentrating SPMs from complex biological matrices.[6] To minimize artificial eicosanoid production after blood collection, it is recommended to add methanol (B129727) to human plasma immediately after separation.[7]
Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Strata-X reversed-phase SPE columns
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (deuterated SPMs)
Protocol:
-
Sample Pre-treatment: For tissue samples, homogenize the weighed tissue in a suitable buffer like PBS containing 10% methanol.[8] For plasma samples, ensure they have been treated to prevent post-draw metabolite formation.[7]
-
Internal Standard Spiking: Add a mixture of deuterated internal standards to the sample to correct for extraction losses and matrix effects.
-
Column Conditioning: Wash the Strata-X SPE column with 3 mL of methanol, followed by equilibration with 3 mL of water.[8]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with 10% methanol to remove polar impurities.[8]
-
Elution: Elute the SPM metabolites with 1 mL of methanol.[8]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial HPLC mobile phase.[8]
HPLC-MS/MS Analysis
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer is recommended for the sensitive and specific quantification of SPMs.
Instrumentation:
-
UHPLC system (e.g., Waters Acquity UPLC)
-
Reversed-phase C18 column (e.g., Acquity UPLC BEH shield RP18, 2.1×100 mm, 1.7 µm)
-
Tandem mass spectrometer (e.g., AB Sciex 6500 QTRAP)
HPLC Conditions:
-
Mobile Phase A: Water/Acetonitrile/Acetic Acid (60:40:0.02, v/v/v)[8]
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)[8]
-
Flow Rate: 0.5 mL/min[8]
-
Column Temperature: 40 °C[8]
-
Injection Volume: 10 µL[8]
-
Gradient Elution: [8]
-
0-4.0 min: 0.1-55% B
-
4.0-4.5 min: 55-99% B
-
4.5-5.0 min: 99% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity of SPMs.
-
MRM Transitions: Specific precursor-to-product ion transitions for each SPM and internal standard must be determined and optimized.
Data Presentation
The following tables summarize the quantitative data for a selection of representative SPM metabolites. This data is compiled from various sources and should be used as a reference. It is essential to optimize these parameters on the specific instrumentation being used.
Table 1: HPLC-MS/MS Parameters for Selected SPM Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Resolvin D1 (RvD1) | 375.2 | 141.1 | ~9.8 |
| Resolvin D2 (RvD2) | 375.2 | 215.1 | ~10.2 |
| Resolvin D5 (RvD5) | 359.2 | 115.1 | ~9.5 |
| Protectin D1 (PD1) | 359.2 | 221.1 | ~10.5 |
| Maresin 1 (MaR1) | 359.2 | 155.1 | ~10.1 |
| Lipoxin A4 (LXA4) | 351.2 | 115.0 | ~8.9 |
| Lipoxin B4 (LXB4) | 351.2 | 179.1 | ~8.7 |
| Resolvin E1 (RvE1) | 349.2 | 195.1 | ~8.2 |
Note: Retention times are approximate and can vary depending on the specific HPLC column and conditions.
Table 2: Method Performance for SPM Quantification
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | [1][3] |
| Recovery of Internal Standards | 78 ± 4% to 87 ± 3% | [1] |
| Intra-day Accuracy (at 0.1 and 0.3 nM) | within ±20% and ±15% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-based analysis of SPM metabolites from biological samples.
Caption: Experimental workflow for SPM analysis.
Simplified SPM Biosynthesis Pathway
This diagram shows a simplified overview of the biosynthetic pathways leading to the formation of major classes of SPMs from their precursor polyunsaturated fatty acids.
Caption: Simplified SPM biosynthesis pathways.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 5. Frontiers | Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? [frontiersin.org]
- 6. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative profiling of inflammatory and pro-resolving lipid mediators in human adolescents and mouse plasma using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing C14-Labeled Compounds (C14-SPM) for Blood-Brain Barrier Penetration Studies
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from toxins and pathogens.[2] However, it also poses a significant challenge for the delivery of therapeutic agents to the CNS.[1][3] Therefore, accurately quantifying the ability of a drug candidate to penetrate the BBB is a critical step in the development of CNS-active drugs.[4] The use of radiolabeled compounds, such as a Carbon-14 (C14) labeled small molecule (designated here as SPM), provides a highly sensitive and quantitative method to determine its concentration in both brain tissue and plasma.
Principle of the Method
Carbon-14 is a low-energy beta-emitting isotope that can be incorporated into the chemical structure of a drug molecule without altering its physicochemical properties or biological activity. The fundamental principle of using C14-SPM is to administer the labeled compound and then measure the amount of radioactivity in the brain and plasma at various time points. This is typically accomplished using liquid scintillation counting (LSC), a technique that detects the beta particles emitted by the C14 isotope.[5][6][7][8] The amount of radioactivity is directly proportional to the concentration of the this compound in the sample.[6][7] This allows for the precise calculation of key pharmacokinetic parameters, such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which are critical indicators of BBB penetration.[9][10]
Applications
The use of this compound in BBB studies enables researchers to:
-
Quantify the Extent of Brain Penetration: Determine the steady-state concentration of the compound in the brain relative to the plasma (Kp).
-
Assess the Rate of Penetration: By conducting studies over a time course, the rate at which the compound crosses the BBB can be determined.
-
Investigate Transport Mechanisms: Differentiate between passive diffusion and carrier-mediated transport across the BBB.
-
Evaluate Efflux Transporter Interactions: Determine if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport substances out of the brain.[4]
-
Screen CNS Drug Candidates: Provide robust and reliable data for ranking and selecting compounds with optimal BBB penetration characteristics for further development.[11]
Detailed Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol describes how to assess the permeability of this compound across a cellular model of the BBB. This model typically consists of a monolayer of brain capillary endothelial cells grown on a semipermeable membrane in a Transwell® insert.[3][12]
Materials:
-
Transwell® inserts (e.g., 0.4 µm pore size) and companion plates (12- or 24-well)
-
Brain capillary endothelial cells (e.g., primary cells or immortalized lines like hCMEC/D3)
-
Cell culture medium and supplements
-
Extracellular matrix coating solution (e.g., collagen, fibronectin)[13]
-
This compound of known specific activity
-
Permeability assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Liquid scintillation cocktail and vials
-
Liquid Scintillation Counter
-
Transendothelial Electrical Resistance (TEER) measurement system[12]
Methodology:
-
Cell Seeding:
-
Coat the apical side of the Transwell® inserts with the appropriate extracellular matrix protein.[14]
-
Seed the brain endothelial cells onto the coated inserts at a high density to form a confluent monolayer.[12]
-
Add culture medium to both the apical (insert) and basolateral (well) chambers and culture the cells until a tight monolayer is formed.[12][13]
-
-
Barrier Integrity Assessment:
-
Monitor the formation of tight junctions by measuring the TEER daily. The permeability experiment should be initiated once the TEER values have reached a stable and sufficiently high level, indicating a confluent and restrictive monolayer.[12]
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed permeability assay buffer.
-
Add fresh assay buffer to the basolateral (receiver) chamber.
-
Add assay buffer containing a known concentration of this compound to the apical (donor) chamber.
-
At specified time points (e.g., 15, 30, 45, 60, 120 minutes), take samples from the basolateral chamber and immediately replace the volume with fresh buffer.[15]
-
At the end of the experiment, take a sample from the apical chamber to determine the initial concentration.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of appearance of this compound in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of this compound in the donor chamber.
-
-
-
Protocol 2: In Vivo BBB Penetration Study in Rodents
This protocol details the procedure for determining the brain and plasma concentrations of this compound in an animal model, typically mice or rats.[16][17]
Materials:
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
This compound formulation for dosing (e.g., intravenous administration)
-
Anesthetics and surgical tools
-
Blood collection tubes (containing anticoagulant)
-
Brain homogenization buffer and equipment (e.g., bead beater or sonicator)
-
Centrifuge
-
Liquid scintillation cocktail and vials
-
Liquid Scintillation Counter
-
Tissue solubilizer[15]
Methodology:
-
Animal Dosing:
-
Administer this compound to the animals at a defined dose, typically via intravenous (IV) injection to bypass absorption variability.[17]
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 5, 15, 30, 60, 120, 240 minutes), anesthetize a subset of animals.[17]
-
Collect a terminal blood sample via cardiac puncture.[2]
-
Perform transcardial perfusion with saline to flush the blood from the brain vasculature.[2][16]
-
Excise the brain, rinse with cold saline, blot dry, and weigh.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Homogenize the brain tissue in a known volume of buffer.
-
-
Radioactivity Measurement:
-
Take a known volume of plasma and a known weight of brain homogenate.
-
For the brain tissue, add a tissue solubilizer and incubate to digest the tissue.[15]
-
Add liquid scintillation cocktail to the plasma and digested brain samples.[5][18]
-
Measure the radioactivity (DPM) using a Liquid Scintillation Counter.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the plasma (ng/mL) and brain (ng/g) based on the specific activity of the this compound.
-
Calculate the brain-to-plasma concentration ratio (Kp):
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration in the brain and Cplasma is the concentration in the plasma at a specific time point or at steady-state.
-
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro Permeability of this compound across a BBB Model
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound | Value | Value |
| Propranolol (High Permeability Control) | ~20-30 | ~1.0 |
| Atenolol (Low Permeability Control) | < 1.0 | ~1.0 |
| Digoxin (P-gp Substrate Control) | ~0.5 | > 2.0 |
Interpretation: A higher Papp (A→B) value indicates greater permeability. An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters.
Table 2: In Vivo Brain Penetration of this compound in Rats (Single IV Dose)
| Time (min) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain/Plasma Ratio (Kp) |
| 5 | Value | Value | Value |
| 15 | Value | Value | Value |
| 30 | Value | Value | Value |
| 60 | Value | Value | Value |
| 120 | Value | Value | Value |
| AUC (0-120 min) | Value (ng·min/mL) | Value (ng·min/g) | Kp = AUCbrain / AUCplasma |
Interpretation: The Kp value provides a measure of the overall extent of brain penetration. A Kp > 1 suggests the compound accumulates in the brain, while a Kp < 1 indicates limited penetration.
Visualizations
References
- 1. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. research.columbia.edu [research.columbia.edu]
- 8. uwm.edu [uwm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 14. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress | MDPI [mdpi.com]
- 15. In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. DIRECT LIQUID SCINTILLATION COUNTING OF PLASMA AND TISSUES (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Mass Spectrometry-Based Identification of ¹⁴C-Labeled Specialized Pro-Resolving Mediator (SPM) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specialized Pro-resolving Mediators (SPMs) are a class of bioactive lipids that play a crucial role in the resolution of inflammation. They are endogenously generated from polyunsaturated fatty acids, primarily arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The study of these potent signaling molecules is critical for understanding the resolution of inflammation and for the development of novel therapeutics for a wide range of inflammatory diseases.
The use of Carbon-14 (¹⁴C) labeled SPM derivatives provides a powerful tool for tracing, quantifying, and characterizing the metabolic fate and signaling pathways of these mediators with high sensitivity and specificity. This document provides detailed application notes and protocols for the identification and quantification of ¹⁴C-SPM derivatives using mass spectrometry.
Application Notes
The analysis of ¹⁴C-SPM derivatives presents unique challenges due to their low endogenous concentrations and the need to differentiate the radiolabeled analyte from a complex biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. For ultra-trace level detection, Accelerator Mass Spectrometry (AMS) can be employed, which provides exceptional sensitivity for ¹⁴C quantification.[1][2][3][4]
Key Considerations for Analysis:
-
Sample Preparation: Efficient extraction and purification of ¹⁴C-SPMs from biological matrices are critical to remove interfering substances and enrich the analytes. Solid-phase extraction (SPE) is a commonly used technique for this purpose.
-
Derivatization: Chemical derivatization can be employed to enhance the ionization efficiency and chromatographic separation of SPMs. However, this step should be carefully optimized to ensure high reaction yield and avoid degradation of the analyte.
-
LC-MS/MS Method Development: The selection of an appropriate chromatographic column and mobile phase is crucial for the separation of SPM isomers. Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides high selectivity and sensitivity for quantification.
-
Accelerator Mass Spectrometry (AMS): For studies requiring the highest sensitivity, such as microdosing studies, AMS is the gold standard for quantifying ¹⁴C-labeled compounds.[1][2][3][4] This technique allows for the detection of attomolar to zeptomolar concentrations of ¹⁴C.[5]
Experimental Protocols
Protocol 1: Extraction of ¹⁴C-SPMs from Biological Samples (e.g., Plasma, Cell Culture Supernatant)
This protocol describes the solid-phase extraction (SPE) of ¹⁴C-SPMs from biological fluids.
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Methyl formate
-
Internal standards (e.g., deuterated SPMs)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Collection and Internal Standard Spiking: To 1 mL of the biological sample (e.g., plasma, cell culture supernatant), add a known amount of a suitable internal standard (e.g., d8-5-HETE, d5-RvD2). This is crucial for correcting for analyte losses during sample preparation and for accurate quantification.
-
Protein Precipitation: Add 2 volumes of ice-cold methanol to the sample. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the ¹⁴C-SPMs.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities, followed by a wash with 5 mL of hexane to remove non-polar lipids.
-
Elution: Elute the ¹⁴C-SPMs with 5 mL of methyl formate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of ¹⁴C-SPM Derivatives
This protocol provides a general method for the analysis of ¹⁴C-SPMs using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is suitable for separating SPMs.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic SPMs. The gradient should be optimized for the specific SPMs of interest.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for SPMs as they contain a carboxylic acid group.
-
MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for each ¹⁴C-SPM and internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The precursor ion will be the [M-H]⁻ of the ¹⁴C-labeled SPM, and the product ions will be characteristic fragments.
-
Optimization: The declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be optimized for each MRM transition to maximize sensitivity.
Protocol 3: Sample Preparation for Accelerator Mass Spectrometry (AMS)
For ultra-sensitive quantification, samples containing ¹⁴C-SPMs are converted to graphite (B72142) before analysis by AMS.
Materials:
-
Quartz tubes
-
Copper(II) oxide
-
Silver wire
-
Zinc powder
-
Iron powder (catalyst)
-
Vacuum line
-
Muffle furnace
Procedure:
-
Combustion: The purified ¹⁴C-SPM extract is placed in a quartz tube with an excess of copper(II) oxide and sealed under vacuum. The tube is then heated in a muffle furnace at 900°C to combust the organic material to CO₂.
-
Purification: The resulting CO₂ is cryogenically purified to remove water and other volatile impurities.
-
Graphitization: The purified CO₂ is then reduced to elemental carbon (graphite) by reacting it with zinc powder and an iron catalyst at high temperature (e.g., 550°C) in a sealed tube.
-
Target Pressing: The resulting graphite is mixed with a binder and pressed into a target holder for insertion into the AMS instrument.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the analysis of ¹⁴C-SPM derivatives.
Table 1: LC-MS/MS MRM Parameters for Hypothetical ¹⁴C-Labeled SPMs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) |
| ¹⁴C-Resolvin D1 | 377.2 | 143.1 | -60 | -25 |
| ¹⁴C-Lipoxin A₄ | 353.2 | 115.1 | -55 | -22 |
| d₅-Resolvin D2 (IS) | 382.2 | 208.1 | -65 | -28 |
Table 2: Quantitative Analysis of a Hypothetical ¹⁴C-SPM in a Biological Matrix using LC-MS/MS
| Sample ID | ¹⁴C-SPM Concentration (pg/mL) | % RSD (n=3) |
| Control | Not Detected | - |
| Treated Group 1 | 15.2 | 8.5 |
| Treated Group 2 | 45.8 | 6.2 |
Table 3: Accelerator Mass Spectrometry Data for a Hypothetical ¹⁴C-SPM
| Sample ID | ¹⁴C Concentration (amol/mg carbon) |
| Blank | 0.15 |
| Standard | 105.3 |
| Plasma Sample | 5.7 |
Signaling Pathways and Experimental Workflows
SPM Biosynthesis and Signaling
SPMs are synthesized through complex enzymatic pathways involving lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 monooxygenases.[6][7] Once produced, they exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on immune cells.[8] The use of radiolabeled SPMs, such as [³H]-LXA₄ and [³H]-RvE1, has been instrumental in identifying and characterizing these receptors and their downstream signaling cascades.[9]
Caption: Overview of SPM Biosynthesis and Signaling Pathways.
Experimental Workflow for ¹⁴C-SPM Analysis
The following diagram illustrates the overall workflow for the analysis of ¹⁴C-SPM derivatives from biological samples.
Caption: Experimental workflow for the analysis of ¹⁴C-SPM derivatives.
Logical Relationship for Method Selection
The choice between LC-MS/MS and AMS depends on the required sensitivity of the assay.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. Separation of Lipoproteins for Quantitative Analysis of 14C-Labeled Lipid-Soluble Compounds by Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Lipoproteins for Quantitative Analysis of 14C-Labeled Lipid-Soluble Compounds by Accelerator Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 4. Accelerator Mass Spectrometry, C14 Dating, What is AMS? [radiocarbon.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specialized pro-resolving mediators: Biosynthetic pathways, biocatalytic synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators-What is the Evidence so far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-Resolving Lipid Mediators (SPMs) and Their Actions in Regulating miRNA in Novel Resolution Circuits in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C14-SPM for Ex Vivo Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Carbon-14 (¹⁴C) labeled small molecules (SPM) in ex vivo tissue analysis. This powerful technique is instrumental in drug discovery and development for assessing the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents. The following sections detail the primary analytical methods, present quantitative data, and provide step-by-step experimental protocols.
Introduction to C14-SPM Ex Vivo Tissue Analysis
Radiolabeling small molecules with ¹⁴C is a gold-standard method in pharmaceutical research to trace the fate of a drug candidate within a biological system.[1] Ex vivo tissue analysis involves the administration of the ¹⁴C-labeled compound to a test subject, followed by the collection and analysis of various tissues to determine the concentration and distribution of the drug and its metabolites.[2] This approach provides critical data for understanding a drug's pharmacokinetic profile, identifying potential target organs for efficacy and toxicity, and is often a regulatory requirement for new drug applications.[3][4]
The primary techniques employed for the quantitative analysis of ¹⁴C in ex vivo tissue samples are:
-
Quantitative Whole-Body Autoradiography (QWBA): Provides a visual and quantitative map of the distribution of radioactivity throughout the entire body.[5][6]
-
Liquid Scintillation Counting (LSC): A widely used method for quantifying the total radioactivity in dissected tissue samples.[7]
-
Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique for measuring ¹⁴C levels, particularly useful for microdosing studies and when dealing with very low concentrations of the labeled compound.[8][9]
Data Presentation: Quantitative Tissue Distribution of C14-Labeled Compounds
The following tables summarize quantitative data from ex vivo tissue distribution studies of ¹⁴C-labeled compounds in rats, providing a comparative overview of drug concentrations in various tissues at different time points.
Table 1: Tissue Distribution of a ¹⁴C-Labeled Compound in Rats (ng-eq/g)
| Tissue | 1 hour | 4 hours | 8 hours | 24 hours |
| Blood | 150 | 120 | 80 | 20 |
| Plasma | 250 | 180 | 110 | 30 |
| Liver | 5,500 | 3,200 | 1,500 | 300 |
| Kidney | 3,800 | 2,100 | 900 | 150 |
| Lung | 1,200 | 800 | 450 | 80 |
| Heart | 450 | 300 | 150 | 40 |
| Brain | 50 | 35 | 20 | 5 |
| Muscle | 300 | 250 | 180 | 50 |
| Adipose Tissue | 800 | 1,500 | 2,200 | 1,800 |
| Skin | 400 | 600 | 900 | 700 |
Data presented as nanogram equivalents of the administered compound per gram of tissue. Data is hypothetical and for illustrative purposes.
Table 2: Comparison of QWBA and Oxidative Combustion (OC) Analysis for [¹⁴C]Mefuparib in Rat Tissues (µg eq/g) at 2 hours post-dose
| Tissue | QWBA | Oxidative Combustion |
| Liver | 15.8 | 16.2 |
| Kidney | 12.5 | 12.9 |
| Lung | 8.7 | 8.9 |
| Heart | 3.1 | 3.3 |
| Brain | 0.5 | 0.6 |
| Spleen | 4.2 | 4.5 |
| Muscle | 2.5 | 2.7 |
This table presents a summary of comparative data, illustrating the concordance between different analytical methods.[6]
Experimental Protocols
This section provides detailed protocols for key experiments in this compound ex vivo tissue analysis.
Ex Vivo Tissue Harvesting and Preparation
Objective: To collect and process tissue samples from study animals for subsequent radioactivity analysis, ensuring sample integrity and minimizing cross-contamination.
Materials:
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, scalpels)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials or other appropriate storage tubes, pre-labeled
-
Liquid nitrogen or dry ice/isopentane slurry
-
Homogenizer (e.g., bead beater, rotor-stator)[10]
-
Personal Protective Equipment (PPE)
Protocol:
-
Animal Dosing: Administer the ¹⁴C-labeled small molecule to the animal (typically rats or mice) via the intended clinical route (e.g., oral gavage, intravenous injection).[11]
-
Anesthesia and Euthanasia: At predetermined time points post-dose, anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols. Euthanize the animal via an approved method (e.g., cervical dislocation, cardiac puncture followed by perfusion).
-
Tissue Dissection: Immediately following euthanasia, perform a midline incision to expose the abdominal and thoracic cavities.
-
Tissue Collection: Carefully dissect the tissues of interest (e.g., liver, kidneys, brain, lung, heart, spleen, muscle, adipose tissue).
-
Rinsing: Gently rinse each tissue with ice-cold PBS to remove excess blood. Blot the tissues dry with laboratory wipes.
-
Weighing: Weigh each tissue sample and record the weight.
-
Snap Freezing: For subsequent analysis, immediately snap-freeze the tissue samples in liquid nitrogen or a dry ice/isopentane slurry to halt metabolic activity.[12] Store samples at -80°C until analysis.
-
Homogenization: For LSC or AMS analysis, thaw the tissue sample on ice and add a suitable volume of homogenization buffer (e.g., PBS). Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.[10][13] Keep samples on ice throughout the process.
Quantitative Whole-Body Autoradiography (QWBA)
Objective: To visualize and quantify the distribution of ¹⁴C-radioactivity across the entire body of the animal at different time points.
Materials:
-
¹⁴C-labeled compound
-
Rodents (typically rats)[5]
-
Carboxymethylcellulose (CMC) embedding medium
-
Cryomacrotome
-
Adhesive tape for sectioning
-
Phosphor imaging screens
-
Phosphor imager scanner
-
Image analysis software
Protocol:
-
Dosing and Euthanasia: Following administration of the ¹⁴C-labeled compound, euthanize the animals at selected time points.[6]
-
Freezing: Immediately freeze the entire animal carcass by immersion in a hexane (B92381) and solid CO₂ bath or liquid nitrogen.[12]
-
Embedding: Embed the frozen carcass in a block of frozen CMC.
-
Sectioning: Mount the embedded carcass in a cryomacrotome and collect thin (e.g., 20-50 µm) whole-body sections onto adhesive tape.[12]
-
Dehydration: Dehydrate the sections by storing them at a low temperature (e.g., -20°C) under vacuum for at least 72 hours.
-
Exposure: Place the sections in close contact with a phosphor imaging screen in a light-tight cassette. Expose for a duration determined by the level of radioactivity in the tissues.
-
Imaging: After exposure, scan the imaging screen using a phosphor imager to generate a digital image of the radioactivity distribution.
-
Quantification: Calibrate the image using standards of known ¹⁴C radioactivity. Use image analysis software to quantify the concentration of radioactivity in various tissues and organs by comparing the signal intensity to the calibration curve.[5]
Liquid Scintillation Counting (LSC)
Objective: To quantify the total ¹⁴C radioactivity in dissected and homogenized tissue samples.
Materials:
-
Tissue homogenates
-
Tissue solubilizer (e.g., Solvable™, Soluene-350™)[7]
-
Hydrogen peroxide (30%)
-
Liquid scintillation cocktail
-
Glass scintillation vials
-
Liquid scintillation counter
Protocol:
-
Sample Aliquoting: Pipette a known volume or weight of the tissue homogenate into a glass scintillation vial.
-
Solubilization: Add a suitable volume of tissue solubilizer to the vial (e.g., 1 mL of Solvable™ per 100 mg of tissue).[7]
-
Incubation: Tightly cap the vials and incubate at 50-60°C for 1-4 hours, or until the tissue is completely dissolved.[7]
-
Decolorization (if necessary): For highly colored samples (e.g., blood, liver), cool the vials to room temperature and add 30% hydrogen peroxide dropwise to decolorize the sample and reduce color quenching.[7]
-
Neutralization: If an alkaline solubilizer was used, it may be necessary to neutralize the sample with a weak acid (e.g., acetic acid) to prevent chemiluminescence.
-
Addition of Scintillation Cocktail: Add an appropriate volume (e.g., 10-15 mL) of a suitable liquid scintillation cocktail to the vial.
-
Mixing: Cap the vial and vortex thoroughly to ensure a homogenous mixture.
-
Dark Adaptation: Allow the vials to sit in the dark at room temperature for at least one hour to allow for the decay of any chemiluminescence or photoluminescence.
-
Counting: Place the vials in the liquid scintillation counter and measure the counts per minute (CPM).
-
Quench Correction and DPM Calculation: The instrument will use a quench curve to correct for any reduction in counting efficiency and will report the radioactivity in disintegrations per minute (DPM), which is a direct measure of the amount of ¹⁴C in the sample.[14]
Accelerator Mass Spectrometry (AMS)
Objective: To provide ultra-sensitive quantification of ¹⁴C in tissue samples, enabling studies with very low doses of radiolabeled compounds.
Materials:
-
Tissue homogenates
-
Graphitization system
-
Accelerator Mass Spectrometer
Protocol:
-
Sample Preparation: A small aliquot of the tissue homogenate is processed to convert the carbon content into a form suitable for AMS analysis, typically graphite (B72142).[9]
-
Combustion: The sample is combusted in a sealed tube to convert all organic carbon to CO₂.
-
Graphitization: The CO₂ is then catalytically reduced to elemental carbon (graphite).
-
Target Pressing: The resulting graphite is pressed into a target holder.
-
AMS Analysis: The target is placed in the ion source of the AMS instrument.
-
Ion Acceleration and Isotope Separation: The carbon atoms are ionized and accelerated to high energies. The instrument's magnets and detectors then separate the ¹⁴C atoms from the much more abundant ¹²C and ¹³C isotopes.
-
Atom Counting: The AMS system directly counts the individual ¹⁴C atoms in the sample.[15]
-
Data Analysis: The ratio of ¹⁴C to total carbon is measured and used to calculate the concentration of the ¹⁴C-labeled compound in the original tissue sample. The high sensitivity of AMS allows for the detection of attomole (10⁻¹⁸ mole) quantities of ¹⁴C.[9]
Visualizations: Experimental Workflow and Metabolic Pathways
Experimental Workflow for Ex Vivo Tissue Analysis
Caption: Workflow for this compound ex vivo tissue analysis.
Glycolysis Pathway
Caption: The Glycolysis metabolic pathway.
Tricarboxylic Acid (TCA) Cycle
Caption: The Tricarboxylic Acid (TCA) Cycle.
References
- 1. reddit.com [reddit.com]
- 2. An ex vivo platform for the prediction of clinical response in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njdmpk.com [njdmpk.com]
- 4. QWBA Studies • Frontage Laboratories [frontagelab.com]
- 5. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. qps.com [qps.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. openmedscience.com [openmedscience.com]
- 9. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. qps.com [qps.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of C14-Specialized Pro-Resolving Mediators (SPMs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carbon-14 (C14) labeled Specialized Pro-Resolving Mediators (SPMs), such as Protectin D1 (PD1) and Resolvin D1 (RvD1).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of SPMs like Protectin D1 and Resolvin D1?
A1: The primary challenges in the synthesis of these complex lipids include:
-
Stereochemical Control: SPMs possess multiple chiral centers and specific double bond geometries (Z/E) that are crucial for their biological activity. Achieving high stereoselectivity is a significant hurdle.
-
Polyunsaturated Chain Instability: The polyunsaturated fatty acid backbone is susceptible to oxidation and isomerization, especially under harsh reaction conditions.
-
Low Yields: Multi-step syntheses often result in low overall yields, which is particularly problematic when working with expensive and radioactive C14-labeled starting materials.
-
Purification Difficulties: The final products are often accompanied by closely related stereoisomers and other byproducts, making purification to high purity challenging.
Q2: What are the common starting materials for the synthesis of C14-labeled SPMs?
A2: Typically, the synthesis starts with commercially available C14-labeled precursors. For SPMs derived from docosahexaenoic acid (DHA), a common starting material is [1-¹⁴C]DHA or a smaller labeled fragment that can be incorporated into the SPM backbone. Alternatively, [¹⁴C]acetate can be used in biosynthetic approaches.
Q3: Which analytical techniques are essential for characterizing C14-SPMs?
A3: A combination of techniques is crucial for the complete characterization of C14-SPMs:
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): To determine radiochemical purity and quantify the amount of the labeled compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern, thus verifying the chemical identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the unlabeled product to ensure the correct stereochemistry has been achieved.
-
Liquid Scintillation Counting: To accurately measure the specific activity (radioactivity per unit mass) of the final product.
Troubleshooting Guides
Section 1: Chemical Synthesis
Issue 1.1: Low yield in Wittig reaction for creating specific double bonds.
-
Question: My Wittig reaction to introduce a Z-alkene is resulting in a low yield and a mixture of E/Z isomers. What could be the cause and how can I fix it?
-
Answer:
-
Ylide Instability: Non-stabilized ylides, which are required for Z-alkene formation, can be unstable. Ensure you are using freshly prepared ylide under strictly anhydrous and anaerobic conditions.
-
Base Selection: The choice of base is critical. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically used. Ensure the base is of high quality and accurately titrated if necessary.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic Z-product. Allowing the reaction to warm prematurely can lead to isomerization.
-
Solvent Choice: Aprotic and non-polar solvents like THF or diethyl ether are generally preferred.
-
Troubleshooting Tip: Use of salt-free ylides can sometimes improve the Z-selectivity. This can be achieved by filtering the phosphonium (B103445) salt precipitate after ylide formation.
-
Issue 1.2: Protecting group removal cleaves other sensitive functional groups.
-
Question: During the deprotection of a silyl (B83357) ether (e.g., TBS), I am observing cleavage of other functional groups or isomerization of double bonds. What are my options?
-
Answer:
-
Reagent Choice: Standard deprotection with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be basic enough to cause side reactions. Consider using milder, buffered fluoride sources like HF-Pyridine or triethylamine (B128534) trihydrofluoride (Et₃N·3HF).
-
Orthogonal Protecting Group Strategy: For complex syntheses, it is crucial to plan an orthogonal protecting group strategy. This involves using protecting groups that can be removed under different, non-interfering conditions. For example, using a silyl ether for one alcohol and a p-methoxybenzyl (PMB) ether for another allows for selective deprotection.
-
Reaction Conditions: Perform the deprotection at the lowest possible temperature and monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Issue 1.3: Low efficiency in introducing the C14-label.
-
Question: The specific activity of my final C14-SPM is much lower than expected. Where might I be losing the label?
-
Answer:
-
Volatile Intermediates: If the C14-label is introduced early in the synthesis, be cautious of any steps that might generate volatile byproducts containing the label, which could be lost during solvent evaporation.
-
Symmetric Reagents: If using a labeled reagent to react with a symmetric molecule, you may inherently lose 50% of the label if the reaction is not perfectly selective.
-
Late-Stage Labeling: Whenever possible, design the synthesis to introduce the C14-label in the final steps. This minimizes the number of reactions performed on the radioactive material, reducing the chances of loss and increasing safety. For instance, using a C14-labeled Wittig reagent in a late-stage step is a common strategy.
-
Purification Losses: Be mindful of losses during chromatographic purification. Use a radio-detector to track the labeled compound throughout the purification process.
-
Section 2: Purification and Analysis
Issue 2.1: Co-elution of stereoisomers during HPLC purification.
-
Question: I am unable to separate my desired this compound from its stereoisomers using reverse-phase HPLC. How can I improve the separation?
-
Answer:
-
Column Chemistry: Not all C18 columns are the same. Experiment with different C18 column chemistries (e.g., with different end-capping or pore sizes) as they can offer different selectivities for stereoisomers. Chiral columns can also be employed for analytical and semi-preparative separations.
-
Mobile Phase Optimization: Small changes in the mobile phase composition can have a significant impact. Try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives (e.g., a small percentage of a different solvent). Adjusting the pH of the mobile phase can also alter selectivity.
-
Gradient Optimization: A shallower gradient around the elution time of your isomers will increase the resolution.
-
Temperature Control: Running the HPLC at a controlled, lower temperature can sometimes enhance the separation of isomers.
-
Issue 2.2: Low recovery of this compound from solid-phase extraction (SPE).
-
Question: I am losing a significant amount of my C14-labeled product during SPE cleanup. What can I do to improve recovery?
-
Answer:
-
Sorbent Choice: Ensure the sorbent chemistry is appropriate for your molecule. For SPMs, reverse-phase sorbents like C18 are common.
-
Elution Solvent: Your elution solvent may not be strong enough to fully desorb the compound. Try a stronger solvent or a mixture of solvents. For example, if you are eluting with methanol (B129727), try a mixture of methanol and a less polar solvent like ethyl acetate (B1210297).
-
Sample Overload: Overloading the SPE cartridge can lead to breakthrough and loss of the product. Ensure you are using the correct amount of sorbent for your sample size.
-
Drying Step: Avoid excessive drying of the cartridge after sample loading, as this can lead to irreversible adsorption of lipophilic compounds.
-
Experimental Protocols
Protocol 1: Total Synthesis of Protectin D1 (Illustrative Key Steps)
This protocol is a simplified representation of key reactions often used in the total synthesis of Protectin D1.
-
Sonogashira Coupling:
-
To a solution of a vinyl iodide fragment (1 eq) and a terminal alkyne fragment (1.2 eq) in degassed THF/diisopropylamine (3:1) is added Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
The reaction is stirred at room temperature under an inert atmosphere (Argon) for 4-6 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
-
-
Lindlar Reduction (Z-selective alkyne reduction):
-
The purified coupled product (1 eq) is dissolved in a mixture of ethyl acetate and pyridine (B92270) (10:1).
-
Lindlar's catalyst (10% w/w) is added, and the flask is evacuated and backfilled with hydrogen gas (using a balloon).
-
The reaction is stirred vigorously at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography.
-
-
Saponification (Ester Hydrolysis):
-
The methyl ester of the protected PD1 is dissolved in THF/MeOH/H₂O (3:1:1).
-
LiOH (5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The reaction is acidified to pH ~4 with dilute HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the final product.
-
Protocol 2: C14-Labeling via Wittig Reaction
-
Preparation of C14-labeled Phosphonium Ylide:
-
To a suspension of [¹⁴C]methyltriphenylphosphonium iodide (1 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise.
-
The mixture is allowed to warm to 0 °C and stirred for 1 hour to form the ylide.
-
-
Wittig Reaction:
-
A solution of the aldehyde precursor of the SPM fragment (0.9 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether.
-
The organic layers are dried and concentrated. The crude product is purified by chromatography to isolate the C14-labeled fragment.
-
Quantitative Data Summary
Table 1: Representative Yields in SPM Synthesis
| Reaction Step | Compound | Typical Yield (%) | Reference |
| Sonogashira Coupling | Intermediate for PD1 | 70-90 | [1] |
| Lindlar Reduction | Intermediate for PD1 | 85-95 | [2] |
| Final Deprotection | Protectin D1 | 80-90 | [2] |
| Overall Yield | Protectin D1 | ~15 (over 8 steps) | [2] |
| Overall Yield | Resolvin D1 | Variable, multi-step | [3] |
Table 2: Purity Requirements for Different Applications
| Purity Level | Application |
| >85% | Semi-quantitative applications, enzyme screening |
| >90-98% | Quantitative bioassays, receptor-ligand interaction studies |
| >99% | In vivo studies, clinical trials |
(Data compiled from various sources on peptide and complex molecule synthesis)[4]
Visualizations
Signaling Pathways
Caption: Protectin D1 signaling pathway leading to anti-apoptotic effects.
Caption: Resolvin D1 signaling pathway inhibiting LPS-induced inflammation.
Experimental Workflow
Caption: General experimental workflow for the synthesis of C14-SPMs.
References
Reducing background noise in C14-SPM detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered during Carbon-14 Scintillation Proximity Assay (C14-SPM) experiments.
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the accuracy and sensitivity of this compound assays. The following guide addresses common causes and provides actionable solutions.
Question 1: My background counts (CPM) are excessively high. What are the potential sources and how can I reduce them?
Answer: High background in a this compound assay can originate from several sources. A systematic approach to troubleshooting is recommended.
Potential Sources & Solutions:
| Potential Source | Description | Troubleshooting Steps |
| Non-Specific Binding (NSB) | The ¹⁴C-labeled ligand binds to components other than the target receptor on the SPA beads. This is a very common cause of high background. | 1. Optimize Blocking Agent: Ensure an appropriate blocking agent, such as Bovine Serum Albumin (BSA), is used. If already in use, optimize its concentration. A typical starting concentration is 0.1% w/v, but optimization between 0.1% and 1% may be necessary.[1] For some applications, a BSA concentration of 1 mg/mL with a 30-minute incubation can achieve 90-100% blocking efficiency on hydrophobic surfaces.[2] 2. Adjust Buffer Conditions: Verify the pH of your assay buffer is optimal for your target, typically between 7.0 and 7.5.[1] Adjusting the ionic strength with salts like NaCl can also minimize charge-based NSB.[1] 3. Optimize Radioligand Concentration: Use the lowest possible concentration of the ¹⁴C-ligand, ideally at or below its dissociation constant (Kd), to minimize NSB.[1] |
| Non-Proximity Effect (NPE) | The radioligand is in close enough proximity to the SPA bead to cause scintillation without being specifically bound to the receptor. | 1. Allow Beads to Settle/Centrifuge: Before counting, centrifuge the plate or allow the SPA beads to settle. This can help reduce the NPE.[3] 2. Increase Assay Volume: A larger assay volume can sometimes mitigate the NPE, although this may not always be practical.[3] |
| Contaminated Reagents or Labware | Reagents, buffers, or microplates may be contaminated with radioactive material. | 1. Test Individual Components: Prepare blank samples containing individual assay components (buffer, beads, etc.) to identify the source of contamination. 2. Use New Reagents: If contamination is suspected, use fresh, unopened reagents. 3. Clean Work Area: Ensure the workspace and equipment are free from radioactive contamination. |
| Instrument Noise | The scintillation counter itself can be a source of background noise. | 1. Run an Instrument Blank: Count an empty well or a vial with only scintillation fluid to determine the instrument's inherent background. Modern counters often have low background levels, potentially under 2 cpm with optimized settings.[4] 2. Consult Manufacturer's Guidelines: Refer to the instrument's manual for recommended settings and maintenance to minimize electronic noise. |
Question 2: My non-specific binding is greater than 30% of the total binding. How can I improve my signal-to-noise ratio?
Answer: A high percentage of non-specific binding (NSB) can mask the specific signal. Ideally, specific binding should account for at least 80-90% of the total binding.[1]
Strategies to Improve Signal-to-Noise Ratio:
| Strategy | Detailed Actions | Expected Outcome |
| Optimize Washing Steps | Increase the number of wash steps or the volume of the wash buffer to more effectively remove unbound radioligand. Using ice-cold wash buffer can help minimize the dissociation of the specifically bound ligand.[1] | Reduction in unbound ¹⁴C-ligand, leading to lower background and a better signal-to-noise ratio. |
| Receptor Concentration Titration | Use the lowest concentration of your receptor preparation (e.g., cell membranes) that still provides a robust specific binding signal. | Minimizes the number of non-specific binding sites available, thereby reducing background. |
| Choice of SPA Bead | Different types of SPA beads are available, such as polyvinyltoluene (PVT) and yttrium silicate (B1173343) (YSi).[3] Yttrium-based beads are generally more efficient scintillators.[5] | Selecting a more efficient bead can increase the specific signal, thus improving the signal-to-noise ratio. |
| Optimize Incubation Time and Temperature | Shorter incubation times and lower temperatures can sometimes reduce NSB. However, ensure that equilibrium for specific binding is still reached. | A balance must be struck to minimize NSB without compromising specific binding. |
Experimental Protocols
Protocol 1: General this compound Radioligand Binding Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each new assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength for the target receptor.
-
Blocking Agent: Dissolve a blocking agent like BSA in the assay buffer to the desired concentration (e.g., 0.1% - 1% w/v).
-
Radioligand: Dilute the ¹⁴C-labeled ligand in the assay buffer to the desired concentration.
-
Receptor-Bead Slurry: Pre-couple the receptor-containing membranes with the SPA beads according to the manufacturer's instructions. Resuspend the slurry in assay buffer.
-
-
Assay Procedure:
-
To a microplate well, add the assay components in the following order:
-
Assay Buffer
-
For non-specific binding wells: a high concentration of an unlabeled competing ligand.
-
¹⁴C-labeled ligand.
-
Receptor-bead slurry.
-
-
Seal the plate and incubate with gentle shaking at the optimized temperature and for a sufficient time to reach equilibrium.
-
-
Detection:
-
Allow the beads to settle or centrifuge the plate.
-
Count the plate in a suitable scintillation counter.
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable background CPM in a this compound assay? A1: This can vary significantly depending on the instrument, reagents, and specific assay conditions. However, in low-level counting applications, background counts of less than 2 cpm have been reported with optimized settings.[4] The key is to have a low and consistent background that allows for a clear distinction of the specific signal.
Q2: How do I determine the optimal concentration of my receptor and SPA beads? A2: This should be determined empirically by performing a matrix titration experiment. Vary the concentration of both the receptor and the SPA beads while keeping the radioligand concentration constant to find the combination that yields the best signal-to-noise ratio.
Q3: Can the type of microplate I use affect my background? A3: Yes, the material and color of the microplate can influence background counts. White microplates are generally recommended for scintillation counting as they reflect light and maximize the signal detected. Always check for compatibility with your scintillation counter.
Q4: What is the "non-proximity effect" and how is it different from non-specific binding? A4: Non-specific binding (NSB) is the binding of the radioligand to sites other than the intended receptor. The non-proximity effect (NPE) occurs when the radioligand is close enough to the SPA bead to cause a scintillation event without being physically bound to the bead or receptor.[3] This can happen when the radioligand is in the bulk solution but near the bead's surface.
Visualizations
Caption: A simplified workflow for a typical this compound experiment.
Caption: A decision tree for troubleshooting high background noise.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. researchgate.net [researchgate.net]
- 3. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low background scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting low signal in C14-SPM autoradiography
This technical support center provides a comprehensive guide to troubleshooting low signal issues in your C14-SPM autoradiography experiments. It includes frequently asked questions, a step-by-step troubleshooting guide, and detailed experimental protocols to help you optimize your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or absent signal in this compound autoradiography?
A weak signal can stem from several stages of the experimental process. The most common culprits include insufficient radioactivity in the tissue, suboptimal exposure conditions, issues with the tissue sections themselves, or problems with the detection system. Each of these factors needs to be systematically evaluated.
Q2: How does the thickness of my tissue section affect the signal?
Section thickness is a critical parameter. While thicker sections contain more radioactivity and may seem to allow for shorter exposure times, they can also lead to reduced resolution and lower signal recovery.[1] This is due to a phenomenon called self-absorption, where the low-energy beta particles emitted by Carbon-14 (B1195169) are absorbed by the tissue itself before they can reach the detector, a particular issue in dense tissues like bone.[1][2] For reliable quantitative data, it is crucial to maintain a constant and thin section thickness.[3]
Q3: My signal is weak, but my background is high. What could be the cause?
High background can mask a weak signal. Potential causes include incomplete removal of unbound radiolabeled compounds, autofluorescence from media supplements in cell-based assays, or improper storage and handling of the imaging plates.[4] To minimize background, it's recommended to expose imaging plates in a shielded, cold environment and to scan them as soon as possible after exposure.[1]
Q4: How long should I expose my samples?
Exposure time is highly dependent on the amount of radioactivity in the sample. It can range from a few hours to several days.[5] Studies have shown a linear relationship between the signal intensity, the amount of radioactivity, and the exposure time within a certain range.[3] While extending the exposure can increase the signal from samples with low radioactivity, exposure times longer than 10 days are generally not recommended.[1] It is often necessary to perform pilot experiments with varying exposure times to determine the optimal duration for your specific samples.[5]
Q5: Could the issue be with my ¹⁴C-labeled compound?
Yes. It's important to verify the purity and specific activity of your radiolabeled compound. If the compound has degraded or if the specific activity is lower than stated, the amount of radioactivity delivered to the tissue will be insufficient to generate a strong signal. Carbon-14 itself has a very long half-life (5,730 years), so decay of the isotope during the experiment is not a concern.[6]
Q6: Are there alternatives to traditional X-ray film that might offer better sensitivity?
Digital autoradiography methods using storage phosphor imaging plates are a highly sensitive alternative to traditional film.[7] These systems can be about 100 times more sensitive than X-ray film and offer a much wider linear dynamic range, spanning four to five orders of magnitude.[3][8] This allows for the accurate quantification of both very low and very high levels of radioactivity on the same plate.[5]
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to identifying and resolving the root cause of a low signal in your this compound autoradiography experiments.
Step 1: Verify Radioactivity and Sample Preparation
Question: Is there sufficient radioactivity in my samples and were they prepared correctly?
-
Action 1.1: Check Specific Activity. Confirm the specific activity of the ¹⁴C-labeled compound used. Ensure that the correct amount was administered and that it has not expired.
-
Action 1.2: Evaluate Tissue Processing. Improper handling during necropsy, fixation, or processing can lead to the loss of the radiolabeled compound or create artifacts that interfere with the signal.[9][10][11] Review your protocols to ensure they are optimized to prevent the translocation or loss of diffusible compounds.[9]
-
Action 1.3: Assess Section Quality. Examine the tissue sections for inconsistencies in thickness, tearing, or other morphological artifacts.[12] Uneven thickness can lead to variable signal intensity and inaccurate quantification.[3]
Step 2: Optimize Exposure and Detection
Question: Are the exposure conditions and detection methods optimal for my experiment?
-
Action 2.1: Review Exposure Time. If the signal is uniformly low across all samples, the exposure time may be too short. Consider running a time-course experiment to determine the optimal exposure duration.[5]
-
Action 2.2: Use Radioactive Standards. Co-expose your samples with calibrated ¹⁴C radioactive standards.[13][14] This will help you determine if the issue is with the samples or the detection system. If the standards are also faint, the problem likely lies with the exposure or detection steps.
-
Action 2.3: Check Detector Sensitivity. If using a phosphor imaging system, ensure the imaging plate was properly erased before exposure to remove any background memory.[3] Verify the scanner settings and confirm the detector is functioning correctly. Digital systems are generally more sensitive than film.[8]
-
Action 2.4: Ensure Proximity. Confirm that the tissue section is in direct and uniform contact with the imaging plate or film. Any gaps will reduce the signal, as the low-energy beta particles from ¹⁴C can only travel a very short distance.[15]
Step 3: Analyze Background and Signal-to-Noise
Question: Is high background noise obscuring a potentially adequate signal?
-
Action 3.1: Measure Background Levels. Quantify the background signal in an area of the detector that was not exposed to a sample.
-
Action 3.2: Identify Source of High Background. If background is high, investigate potential sources such as ambient radiation (by ensuring proper shielding during exposure) or chemographic effects from the sample itself.[1]
-
Action 3.3: Re-evaluate Washing Steps. If your protocol includes washing steps to remove unbound radioligand, ensure they are sufficient. The principle of Scintillation Proximity Assays (SPA) is that only bound ligand is close enough to the scintillant to generate a signal, making it a homogenous assay.[16] However, excessively high concentrations of unbound radioligand can still contribute to background noise.
Data Presentation
For quantitative analysis, it is crucial to compare your sample data against a standard curve generated from radioactive standards of known concentrations.
| Parameter | Typical Range | Unit | Notes |
| ¹⁴C Specific Activity | 50 - 620 | mCi/mmol | Varies by manufacturer and synthesis batch. Always confirm the value for your specific lot. |
| ¹⁴C Beta Energy (Max) | 156 | keV | The low energy results in a short path length, making proximity to the detector critical.[17] |
| Tissue Section Thickness | 10 - 50 | µm | Thinner sections generally provide better resolution, while thicker sections may have higher self-absorption.[1] |
| Exposure Time | 4 - 168 | Hours | Highly dependent on sample radioactivity. Pilot studies are recommended.[5] |
| Phosphor Plate Sensitivity | ~0.06 | DPM/mm² | Approximate detection limit for ¹⁴C with an 8-hour exposure.[8] |
Experimental Protocols
General Protocol for Whole-Body C14 Autoradiography
This protocol outlines the key steps where signal loss can occur.
-
Dosing: Administer the ¹⁴C-labeled compound to the subject. Ensure accurate dosing records.
-
Sample Collection: At a predetermined time point, euthanize the subject and immediately freeze the entire body in a suitable medium (e.g., carboxymethyl cellulose) to prevent translocation of the radiolabeled compound.[9]
-
Sectioning: Using a cryomicrotome, cut thin, whole-body sections (typically 20-40 µm). Maintaining a consistent thickness is critical for quantitative accuracy.[3]
-
Freeze-Drying: Dehydrate the sections under vacuum while frozen. This step is essential to prevent the diffusion of the compound and to reduce self-absorption of the beta particles.[1]
-
Exposure:
-
Place the dried sections in direct contact with the detection medium (phosphor imaging plate or X-ray film).
-
Include calibrated ¹⁴C standards alongside the samples to create a standard curve for quantification.[14]
-
Press the sections and detector together in a light-tight exposure cassette.
-
Expose in a shielded, cold (e.g., -20°C) environment to minimize background signal.[1]
-
-
Detection and Analysis:
-
After the appropriate exposure time, scan the imaging plate using a phosphor imager or develop the film.
-
Using appropriate software, measure the signal intensity in the tissues of interest and in the standards.
-
Generate a standard curve by plotting signal intensity versus the known radioactivity of the standards.
-
Use the standard curve to convert the signal intensity from the tissue samples into quantitative units (e.g., nCi/g).
-
Visualizations
Experimental Workflow
Caption: High-level workflow for a this compound autoradiography experiment.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low signal in autoradiography.
Principle of Scintillation Proximity Assay (SPA)
Caption: How SPA technology differentiates bound vs. unbound radioligands.
References
- 1. Quantitative whole-body autoradiography: recommendations for the standardization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioluminography for quantitative autoradiography of 14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. Storage-phosphor autoradiography: a rapid and highly sensitive method for spatial imaging and quantitation of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-body and microscopic autoradiography to determine tissue distribution of biopharmaceuticals -- target discoveries with receptor micro-autoradiography engendered new concepts and therapies for vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Types of Artifacts in Histological and Cytological Preparations [leicabiosystems.com]
- 13. Quantitative carbon-14 autoradiography at the cellular level: principles and application for cell kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calibration of 14C-plastic standards for quantitative autoradiography with 33P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 16. revvity.com [revvity.com]
- 17. openmedscience.com [openmedscience.com]
Technical Support Center: C14-SPM Storage and Stability
Welcome to the technical support center for C14-labeled Small Molecule Parenteral Suspensions (C14-SPMs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of your radiolabeled compounds during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of C14-SPMs.
Issue 1: Unexpected Peaks Observed During Radiochemical Purity Analysis
Question: I am observing unexpected peaks in my radio-HPLC or radio-TLC analysis of a C14-SPM that has been in storage. What could be the cause, and how can I resolve this?
Answer:
Unexpected peaks are often indicative of degradation. The primary causes are radiolytic decomposition, chemical instability, or microbial contamination.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Radiolytic Decomposition | The energy emitted from the radioactive decay of C14 can cause the compound to break down, a process known as radiolysis. This is more pronounced in compounds with high specific activity.[1][2] | - Isotopic Dilution: If possible, dilute the this compound with an unlabeled version of the same compound to reduce the specific activity.[1] - Lower Storage Temperature: Store at the lowest recommended temperature to minimize molecular motion and the effects of radiolysis.[2] |
| Chemical Degradation | The small molecule itself may be susceptible to hydrolysis, oxidation, or photolysis, leading to the formation of degradation products.[3][4] | - Control Storage Environment: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][5] Protect from light by using amber vials or storing in the dark.[2][5] - pH and Formulation: Ensure the pH of the suspension vehicle is within the optimal stability range for the compound.[1] The presence of certain excipients can also influence stability.[6] |
| Microbial Contamination | Although parenteral suspensions are sterile, improper handling can introduce microorganisms that may degrade the compound or formulation components.[7] | - Aseptic Technique: Always use strict aseptic techniques when handling the suspension. - Visual Inspection: Before use, visually inspect the suspension for any signs of microbial growth, such as cloudiness or particulates.[8] |
Issue 2: Decrease in Radiochemical Purity Over Time
Question: The radiochemical purity of my this compound has decreased significantly since my initial analysis. How can I prevent this in the future?
Answer:
A decrease in radiochemical purity is a clear sign of compound degradation. The rate of degradation is influenced by storage conditions and the inherent stability of the molecule.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for decreased radiochemical purity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage temperatures for C14-SPMs?
A1: For long-term storage, temperatures of -20°C or below are generally recommended to minimize both chemical degradation and radiolytic decomposition.[2] Many facilities recommend storage at -80°C.[1][5] Always refer to the manufacturer's specific recommendations if available.
| Storage Condition | Temperature Range | Typical Use Case |
| Long-Term Storage | ≤ -20°C (ideally -80°C) | Archiving, future studies |
| Short-Term Storage | 2-8°C | For immediate or near-future use |
| Room Temperature | 15-30°C | Generally not recommended for extended periods |
Q2: How does the specific activity of a this compound affect its stability?
A2: Higher specific activity (the amount of radioactivity per unit mass) leads to a greater potential for radiolytic decomposition.[1] The increased energy released in a smaller volume can accelerate the breakdown of the molecule. If high specific activity is not required for your experiment, consider diluting the this compound with the corresponding unlabeled compound to enhance its stability.[1]
Q3: What type of container should I use for storing C14-SPMs?
A3: C14-SPMs intended for parenteral administration should be stored in sterile, well-closed containers such as transparent glass vials or ampoules that allow for visual inspection.[8] Using amber-colored glass can provide protection from light, which can cause photolytic degradation.[4] For long-term storage, especially of tritiated and to a lesser extent C-14 compounds, there can be issues with the compound seeping through plastic or glass, so double-containment is recommended.[9]
Q4: Is it necessary to store C14-SPMs under an inert atmosphere?
A4: If the small molecule in your suspension is susceptible to oxidation, storage under an inert atmosphere like nitrogen or argon is highly recommended.[1][5] This displaces oxygen and prevents oxidative degradation.[4]
Q5: What are the main degradation pathways for small molecules in parenteral suspensions?
A5: The most common chemical degradation pathways are hydrolysis, oxidation, and photolysis.[3][10]
-
Hydrolysis: Reaction with water that can cleave susceptible functional groups like esters and amides.[4]
-
Oxidation: Often involves reaction with oxygen, which can be initiated by light, heat, or trace metals.[3][4]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[10]
Caption: Primary degradation pathways for C14-SPMs.
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by Radio-HPLC
Objective: To quantify the this compound and its radiolabeled impurities to determine radiochemical purity.
Methodology:
-
Sample Preparation:
-
Thoroughly re-suspend the this compound by gentle inversion or vortexing.
-
Withdraw a precise aliquot of the suspension.
-
Dissolve the aliquot in a suitable solvent that is compatible with the HPLC mobile phase and ensures complete dissolution of the small molecule.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
HPLC System:
-
HPLC Column: Select a column appropriate for the small molecule's chemistry (e.g., C18, C8).
-
Mobile Phase: Develop an isocratic or gradient mobile phase that provides good separation between the parent compound and potential degradants.
-
Detectors:
-
UV/Vis or Mass Spectrometer (MS): To identify the chemical peak of the parent compound and potential non-radiolabeled impurities.
-
Radiochemical Detector (e.g., Flow Scintillation Analyzer): To detect and quantify the radioactivity in the eluent.
-
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatograms from both the chemical and radiochemical detectors.
-
Integrate the peak areas for the parent this compound and all other radioactive peaks in the radio-chromatogram.
-
Calculate the radiochemical purity as follows:
Radiochemical Purity (%) = (Area of Parent Peak / Total Area of All Radioactive Peaks) x 100
-
-
System Suitability:
-
Inject a known standard of the unlabeled compound to confirm the retention time and response of the chemical detector.
-
Ensure adequate resolution between the parent peak and any known impurity peaks.
-
Protocol 2: Accelerated Stability Study
Objective: To evaluate the stability of the this compound under stressed conditions to predict its long-term shelf life.
Methodology:
-
Study Design:
-
Aliquot the this compound into multiple vials from a single, homogenous batch.
-
Expose the vials to a range of exaggerated storage conditions as outlined in ICH guidelines (e.g., Q1A(R2)).[11]
-
| Condition | Temperature | Relative Humidity | Purpose |
| Accelerated | 40°C | 75% RH | To increase the rate of chemical degradation. |
| Photostability | Controlled room temp. | N/A | Expose to a defined light source (ICH Q1B). |
| Freeze-Thaw | Cycle between -20°C and 25°C | N/A | To assess the physical stability of the suspension. |
-
Time Points:
-
Establish a schedule for pulling samples (e.g., 0, 1, 3, and 6 months for an accelerated study).
-
-
Testing:
-
At each time point, analyze the samples for:
-
Radiochemical Purity: Using the radio-HPLC method described above.
-
Appearance: Visual inspection for changes in color, caking, or crystal growth.[12]
-
Particle Size Distribution: To monitor for aggregation or changes in the physical state of the suspension.
-
pH: Of the suspension vehicle.
-
-
-
Data Analysis:
-
Plot the radiochemical purity versus time for each condition.
-
Analyze the data to identify degradation trends and establish a tentative shelf-life under normal storage conditions.
-
References
- 1. almacgroup.com [almacgroup.com]
- 2. openmedscience.com [openmedscience.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. moravek.com [moravek.com]
- 6. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances | Pharmaguideline [pharmaguideline.com]
- 9. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing the Specific Activity of C14-Labeled SPMs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C14-labeled Specialized Pro-resolving Mediators (SPMs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the specific activity of your radiolabeled SPMs and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is specific activity and why is it important for my C14-labeled SPM experiments?
A1: Specific activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in Curies per mole (Ci/mol) or millicuries per millimole (mCi/mmol). A high specific activity is crucial for experiments where the labeled molecule is used as a tracer because it allows for the detection of very small amounts of the substance. This is particularly important for SPMs, which are potent lipid mediators that act at very low concentrations. High specific activity ensures that the introduction of the radiolabeled compound does not significantly alter the physiological concentration of the SPM, thus providing more accurate and reliable experimental results.
Q2: What is the theoretical maximum specific activity for a C14-labeled compound?
A2: The theoretical maximum specific activity for a compound singly labeled with Carbon-14 is approximately 62.4 mCi/mmol.[1] In practice, achieving this maximum is challenging, and specific activities in the range of 50-60 mCi/mmol are considered high.
Q3: What are the most common starting materials for synthesizing C14-labeled SPMs?
A3: The synthesis of C14-labeled organic molecules typically starts with simple, commercially available C14-containing precursors. The most common primary precursor is Barium [14C]carbonate (Ba[14C]O3), which can be converted to [14C]carbon dioxide ([14C]CO2). From [14C]CO2, a variety of other small C14-labeled building blocks can be synthesized, such as [14C]methyl iodide, [14C]cyanide, and [14C]acetate. The choice of precursor depends on the specific synthetic route planned for the target SPM.
Q4: How can I measure the specific activity of my C14-labeled SPM?
A4: To determine the specific activity, you need to accurately measure both the total radioactivity and the total mass of your purified C14-labeled SPM. Radioactivity is typically measured using liquid scintillation counting. The mass can be determined using sensitive analytical techniques such as mass spectrometry or by UV spectroscopy if a chromophore is present and a standard curve with a known concentration of the unlabeled SPM is available.
Troubleshooting Guide: Low Specific Activity
Low specific activity is a common challenge in the synthesis and purification of C14-labeled SPMs. This guide provides a systematic approach to identifying and resolving potential issues.
Experimental Workflow for Synthesizing and Purifying C14-Labeled SPMs
Caption: A generalized workflow for the synthesis, purification, and analysis of C14-labeled SPMs.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Radiochemical Yield | Poor quality of C14 precursor or other reagents: Impurities in starting materials can lead to side reactions and reduced yield. | - Verify the purity of the C14 precursor and all other reagents before starting the synthesis. - Use fresh, high-purity solvents. |
| Suboptimal reaction conditions: Incorrect temperature, pH, or reaction time can negatively impact the synthesis. | - Perform small-scale "cold" (non-radioactive) trial runs to optimize reaction conditions before committing the expensive C14-labeled precursor. | |
| Degradation of the SPM during synthesis: SPMs are polyunsaturated lipids and are susceptible to oxidation and isomerization. | - Handle all reagents and reaction mixtures under an inert atmosphere (e.g., argon or nitrogen). - Use solvents that have been degassed to remove dissolved oxygen. - Protect reactions from light. | |
| Low Radiochemical Purity After Purification | Inefficient purification method: The chosen purification method may not be adequate to separate the C14-labeled SPM from structurally similar impurities. | - Optimize the solid-phase extraction (SPE) protocol. This may involve testing different sorbents and elution solvents. - Optimize the reverse-phase HPLC method, including the column, mobile phase composition, and gradient.[2] |
| Co-elution of impurities: Non-radioactive or radiolabeled impurities may have similar retention times to the desired product. | - Employ a different chromatography mode (e.g., normal phase HPLC) for a second purification step if co-elution is suspected. - Use high-resolution columns and fine-tune the HPLC gradient for better separation. | |
| Degradation during purification: Exposure to air, light, or harsh solvent conditions can cause degradation of the SPM. | - Perform all purification steps at low temperatures when possible. - Use antioxidants in the solvents, if compatible with the methodology. - Minimize the time the purified SPM is exposed to solvents by evaporating them under a gentle stream of inert gas as quickly as possible. | |
| Calculated Specific Activity is Low | Inaccurate quantification of mass: An overestimation of the mass of the purified SPM will lead to a lower calculated specific activity. | - Use a highly sensitive and calibrated mass spectrometer for mass determination. - If using UV spectroscopy, ensure the standard curve is accurate and the molar extinction coefficient for the SPM is correct. |
| Presence of non-radioactive contaminants: Co-purification of unlabeled endogenous lipids or synthetic precursors will increase the total mass without increasing the radioactivity. | - Re-purify the sample using an optimized HPLC method. - Ensure all glassware and equipment are scrupulously clean to avoid contamination. | |
| Isotopic dilution: Unintentional introduction of unlabeled carbon atoms during the synthesis. | - Carefully review the synthetic route to identify any steps where isotopic dilution might occur.[3] - Use reagents with a high isotopic purity. |
Experimental Protocols
Protocol 1: Purification of C14-Labeled SPMs by Solid-Phase Extraction (SPE)
This protocol is a general guideline for the initial purification of C14-labeled SPMs from a crude synthesis reaction mixture. Optimization may be required based on the specific SPM and the nature of the impurities.
Materials:
-
C18 SPE cartridge
-
Water (HPLC grade)
-
Methyl formate (B1220265)
-
Nitrogen gas supply
-
Glass vials
Procedure:
-
Condition the SPE cartridge: Wash the C18 cartridge with 5-10 mL of methanol followed by 5-10 mL of water.
-
Prepare the sample: Acidify the aqueous sample containing the crude C14-labeled SPM to approximately pH 3.5.
-
Load the sample: Load the acidified sample onto the conditioned C18 cartridge.
-
Wash the cartridge:
-
Wash with 5-10 mL of water (pH 3.5) to remove polar impurities.
-
Wash with 5-10 mL of hexane to elute non-polar lipids.
-
-
Elute the SPM: Elute the C14-labeled SPM with 5-10 mL of methyl formate into a clean glass vial.
-
Dry the sample: Evaporate the methyl formate under a gentle stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried sample in a small volume of methanol/water (50:50) for further purification by HPLC or for analysis.
Note: Always keep samples on ice to minimize degradation.[4]
Protocol 2: Neutrophil Chemotaxis Assay
This protocol can be used to assess the biological activity of your C14-labeled SPM by measuring its ability to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
Isolated human neutrophils
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or Leukotriene B4 (LTB4))
-
Your C14-labeled SPM
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Prepare the chemoattractant: Dilute the chemoattractant to the desired concentration in the assay medium and add it to the lower chamber of the Boyden chamber.
-
Prepare the neutrophils: Resuspend the isolated neutrophils in the assay medium at a concentration of 1 x 10^6 cells/mL.
-
Treat the neutrophils: Pre-incubate the neutrophil suspension with different concentrations of your C14-labeled SPM or a vehicle control for 15-30 minutes at 37°C.
-
Add neutrophils to the upper chamber: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubate: Incubate the plate for 60-90 minutes at 37°C in a humidified incubator with 5% CO2 to allow for neutrophil migration.
-
Quantify migrated cells: After incubation, measure the number of neutrophils that have migrated to the lower chamber by quantifying ATP levels using a luminescent-based assay.
-
Analyze the data: Compare the number of migrated neutrophils in the SPM-treated groups to the vehicle control to determine the inhibitory effect of your C14-labeled SPM.
Protocol 3: Macrophage Phagocytosis of Apoptotic Cells
This assay measures the ability of your C14-labeled SPM to enhance the phagocytic capacity of macrophages, a key pro-resolving function.
Materials:
-
Monocyte-derived macrophages
-
Neutrophils (for induction of apoptosis)
-
Fluorescent dye for labeling apoptotic cells (e.g., CellTracker™ Green)
-
Your C14-labeled SPM
-
Flow cytometer
Procedure:
-
Induce apoptosis in neutrophils: Induce apoptosis in isolated neutrophils (e.g., by UV irradiation or overnight culture).
-
Label apoptotic neutrophils: Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's instructions.
-
Prepare macrophages: Plate monocyte-derived macrophages in a 24-well plate and allow them to adhere.
-
Treat macrophages: Pre-treat the macrophages with your C14-labeled SPM or a vehicle control for a specified time (e.g., 15-30 minutes).
-
Co-culture: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils:macrophages).
-
Incubate: Incubate the co-culture for 1 hour at 37°C to allow for phagocytosis.
-
Prepare for flow cytometry: Gently wash the cells to remove non-engulfed apoptotic neutrophils. Detach the macrophages from the plate.
-
Analyze by flow cytometry: Analyze the macrophage population for fluorescence. The percentage of fluorescent macrophages represents the phagocytic index.
Signaling Pathways
Resolvin D1 Signaling Pathway
Caption: Simplified signaling pathway of Resolvin D1, highlighting its pro-resolving and anti-inflammatory effects.
Lipoxin A4 Signaling Pathway
Caption: Overview of the Lipoxin A4 signaling pathway, illustrating its key roles in resolving inflammation.
Quantitative Data Summary
| Compound Type | Typical Specific Activity Range (mCi/mmol) | Notes |
| C14-Labeled Fatty Acids | 40 - 60 | The specific activity is dependent on the purity of the starting C14 precursor. |
| C14-Labeled Phospholipids | 40 - 60 | Synthesis often involves the use of C14-labeled fatty acids. |
| C14-Labeled SPMs (e.g., Resolvins, Lipoxins) | 45 - 60 (estimated) | Achieving high specific activity requires highly efficient multi-step synthesis and rigorous purification to remove unlabeled contaminants. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the primary literature and their institution's safety protocols when working with radioactive materials. Experimental conditions may require optimization.
References
Technical Support Center: Overcoming Poor Recovery of C14-SPMs from Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the recovery of 14C-labeled specialized pro-resolving mediators (SPMs) from tissues.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.
Issue 1: Low Overall Recovery of C14-SPMs
Potential Cause: Suboptimal tissue homogenization. Solution: The choice of homogenization technique can significantly impact the recovery of lipids. For soft tissues like the brain, an auto homogenizer is effective. For harder tissues such as bone or skin, a ground glass homogenizer may be more suitable.[1] It is crucial to ensure the tissue is completely homogenized to release the intracellular contents.[2] Mechanical homogenization methods, including rotor-stators and high-pressure homogenizers, are often favored for their scalability and ability to produce consistent results.[3]
Potential Cause: Inefficient extraction method. Solution: The selection of the extraction solvent system is critical and depends on the specific SPM of interest. The Folch method is generally effective for a broad range of lipid classes.[4] For more non-polar lipids, a hexane-isopropanol method might yield better results.[4] It's important to use the correct solvent-to-sample ratios; for instance, the Folch method typically uses a 20:1 ratio of solvent to sample.[5][6]
Potential Cause: Analyte loss during phase separation in liquid-liquid extraction (LLE). Solution: To improve the partitioning of hydrophilic analytes into the organic phase, the ionic strength of the aqueous phase can be increased by adding a salt solution, a technique known as "salting out".[2]
Potential Cause: Incomplete elution from the solid-phase extraction (SPE) cartridge. Solution: If your analyte is retained on the cartridge, a stronger elution solvent may be necessary.[4] Optimizing the pH of the elution solvent is also crucial.[4]
Issue 2: High Variability in C14-SPM Recovery Between Samples
Potential Cause: Inconsistent sample storage and handling. Solution: Lipids are susceptible to degradation. Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until processing.[3] Once homogenized, samples should be kept on ice to minimize lipolytic activity.[7][8] Avoid repeated freeze-thaw cycles.
Potential Cause: Emulsion formation during LLE. Solution: Emulsions can trap analytes, leading to inconsistent recovery.[2] To prevent their formation, gently swirl the separatory funnel instead of vigorous shaking.[2] If an emulsion does form, it can often be disrupted by adding brine, centrifuging the sample, or adding a small amount of a different organic solvent.[2]
Potential Cause: Inconsistent SPE technique. Solution: Ensure that the SPE cartridge does not dry out between the conditioning/equilibration and sample loading steps.[4] Maintain a consistent and slow flow rate during sample loading to allow for optimal interaction between the analyte and the sorbent.[9]
Issue 3: Inaccurate Quantification with Liquid Scintillation Counting (LSC)
Potential Cause: Quenching (chemical or color). Solution: Quenching reduces the light output detected by the LSC, leading to an underestimation of radioactivity.
-
Chemical Quench: Caused by substances in the sample that interfere with the energy transfer from the beta particle to the scintillator.[10][11] Using a different scintillation cocktail or purifying the sample to remove interfering substances can help.
-
Color Quench: Occurs when colored compounds in the sample absorb the emitted photons.[10][11] Bleaching the sample (e.g., with benzoyl peroxide) can sometimes eliminate color.[12] It is also important to use appropriate quench curves for accurate DPM calculation.[10]
Potential Cause: Chemiluminescence or photoluminescence. Solution: These processes produce light that is not from radioactive decay, leading to erroneously high counts.
-
Chemiluminescence: Arises from chemical reactions within the vial, often in alkaline samples.[13][14][15] Storing the vials in the dark for a few hours before counting can allow these reactions to subside.[13][14]
-
Photoluminescence: Induced by exposure to light.[13][14] Keeping samples in the dark for about 15 minutes before counting will typically eliminate this issue.[13][14]
Frequently Asked Questions (FAQs)
Q1: Which tissue homogenization method is best for this compound recovery?
The optimal homogenization method depends on the tissue type. For soft tissues like the brain or liver, mechanical homogenizers such as rotor-stators or bead beaters are effective.[1][16] For tougher tissues, cryogenic grinding (freeze-fracturing) in liquid nitrogen can be beneficial before homogenization. The key is to achieve a fine, uniform homogenate to ensure efficient extraction.[2]
Q2: What is the best extraction method for C14-SPMs?
Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective.
-
LLE: Methods like the Folch or Bligh & Dyer are considered gold standards for lipid extraction.[6] The Folch method, with its higher solvent-to-sample ratio, is often preferred for solid tissues and has been shown to be effective for a broad range of lipids.[4][6]
-
SPE: This technique can provide cleaner extracts and is highly selective.[6] The choice of sorbent is critical and should be based on the polarity and functional groups of the target this compound.[17]
Q3: How can I prevent the degradation of my C14-SPMs during sample preparation?
SPMs are susceptible to enzymatic degradation and oxidation. To minimize this:
-
Use homogenization and extraction buffers containing antioxidants (e.g., butylated hydroxytoluene - BHT) and enzyme inhibitors.[18][19]
-
Flush samples with an inert gas like argon or nitrogen to prevent oxidation.[20]
-
Store samples at -80°C for long-term storage.[3]
Q4: My this compound recovery is still low after optimizing homogenization and extraction. What else could be the problem?
Consider the possibility of your C14-SPMs binding to proteins or other macromolecules in the tissue. Adjusting the pH of your extraction buffer or using a solvent system that disrupts these interactions might improve recovery. Also, ensure that all solutions used in the extraction process are fresh and have not expired.[4]
Q5: How do I choose the right scintillation cocktail for my this compound extract?
The choice of cocktail depends on the solvent used for your final extract. Modern cocktails are designed to handle a variety of organic solvents and aqueous samples. It is important that your sample is soluble in the cocktail to ensure efficient energy transfer. If you are experiencing issues like phase separation or precipitation, you may need to try a different cocktail.
Data Presentation
Table 1: Comparison of Lipid Recovery for Different Extraction Methods
| Lipid Class | Folch | Bligh & Dyer | Hexane-Isopropanol | Methanol-tert-Butyl Ether (MTBE) | Reference |
| Triacylglycerides | High | Moderate-High | High | Moderate-High | [4] |
| Cholesterol Esters | High | Moderate-High | High | Moderate | [4] |
| Phosphatidylcholines | High | High | Moderate | High | [4] |
| Phosphatidylinositols | High | Moderate | Low | Moderate | [4] |
| Lyso-lipids | Moderate-High | Moderate | Low | High | [4] |
| Ceramides | Moderate | Low | Low | High | [4] |
| Overall Recovery | Broadest Range | Good for many classes | Best for non-polar lipids | Good for specific classes | [4] |
Note: This table provides a qualitative comparison based on literature. Actual recovery will vary depending on the specific tissue and experimental conditions.
Table 2: Reported Recovery Ranges for Eicosanoids in Mouse Tissues
| Tissue | Recovery Range | Reference |
| Liver | 45% - 149% | [18][19] |
| Brain | 45% - 149% | [18][19] |
Note: Eicosanoids are precursors to SPMs, and this data can serve as a useful proxy. The wide range highlights the variability in recovery for different individual lipid species.
Experimental Protocols
Protocol 1: Tissue Homogenization for Lipid Analysis
This protocol is a general guideline and may need to be adapted for specific tissue types.
-
Accurately weigh the frozen tissue sample (minimum of 50 mg).[2]
-
For soft tissues, place the sample in a tube with an appropriate volume of ice-cold homogenization buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors).[1]
-
For hard tissues, it may be beneficial to first grind the tissue to a powder in a mortar and pestle cooled with liquid nitrogen.[2]
-
Homogenize the tissue using a suitable mechanical homogenizer (e.g., rotor-stator or bead beater) until no visible tissue fragments remain.[1][16] Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at a low speed (e.g., 300 x g for 5 minutes) to pellet any unhomogenized tissue.[1]
-
Transfer the supernatant to a new tube for lipid extraction.[1]
Protocol 2: Lipid Extraction using a Modified Folch Method
This protocol is adapted for the extraction of lipids from tissue homogenates.
-
To the tissue homogenate, add chloroform (B151607) and methanol (B129727) in a 2:1 (v/v) ratio. The total solvent volume should be 20 times the volume of the tissue sample.[5][6]
-
Vortex the mixture vigorously for 1-2 minutes and then incubate at room temperature for at least 20 minutes to allow for complete extraction.
-
Add a salt solution (e.g., 0.9% NaCl or 0.7% KCl) to the mixture, equivalent to 0.2 times the total volume of the solvent mixture, to induce phase separation.[2]
-
Centrifuge the sample at a moderate speed (e.g., 2000 x g for 10 minutes) to facilitate the separation of the two phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
For quantitative analysis, the upper aqueous phase can be re-extracted with a small volume of chloroform to recover any remaining lipids.
-
The collected organic phases can be pooled and dried under a stream of nitrogen.
-
The dried lipid extract is then ready to be reconstituted in an appropriate solvent for analysis by LSC or LC-MS.
Protocol 3: Liquid Scintillation Counting of C14-Lipid Extracts
-
Reconstitute the dried lipid extract in a known volume of a solvent that is compatible with your scintillation cocktail (e.g., toluene (B28343) or a small amount of the extraction solvent).
-
Pipette an aliquot of the reconstituted extract into a scintillation vial.
-
Add the appropriate volume of scintillation cocktail (typically 5-10 mL).
-
Cap the vial tightly and vortex to ensure the sample is thoroughly mixed with the cocktail.
-
Wipe the outside of the vial to remove any fingerprints or dust.
-
Place the vial in the liquid scintillation counter.
-
To minimize chemiluminescence and photoluminescence, allow the vials to dark-adapt in the counter for at least 15-60 minutes before starting the measurement.[13][14]
-
Count the samples for a sufficient duration to achieve good counting statistics.
-
Ensure that the counter is using the correct quench correction curve for your cocktail and sample type to obtain accurate DPM values.[10]
Visualizations
Caption: Experimental workflow for this compound recovery from tissues.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. content.ilabsolutions.com [content.ilabsolutions.com]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scite.ai [scite.ai]
- 10. scar.utoronto.ca [scar.utoronto.ca]
- 11. hidex.com [hidex.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 14. Liquid scintillation counting at the limit of detection in biogeosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwm.edu [uwm.edu]
- 16. sisweb.com [sisweb.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tissue pretreatment for LC-MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
Technical Support Center: C14-SPM Extraction
Welcome to the technical support center for the refinement of Carbon-14 Labeled Sphingolipid Pro-inflammatory Mediator (C14-SPM) extraction. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and ensuring high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for C14-SPMs from biological matrices?
A1: The optimal method depends on the specific this compound and the sample matrix. For a broad range of sphingolipids, liquid-liquid extraction (LLE) methods like the Folch or Bligh & Dyer techniques are considered gold standards.[1] For more complex samples or to isolate specific sphingolipid classes, incorporating a Solid Phase Extraction (SPE) step is highly recommended.[1][2] It is often necessary to test a few methods to determine the most efficient one for your specific application.[1]
Q2: How can I prevent the degradation of my this compound sample during extraction?
A2: Sphingolipids can be susceptible to degradation. Key precautions include performing extractions on ice, using high-purity solvents, and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also prevent the oxidation of other lipids in the sample which may interfere with analysis.[3] Finally, process samples as quickly as possible and store extracts at -20°C or -80°C.[3]
Q3: What type of internal standard should I use for quantification?
A3: For mass spectrometry-based quantification, the gold standard is the use of stable isotope-labeled internal standards (e.g., ¹³C or ²H).[4] These standards have nearly identical chemical and physical properties to the endogenous analytes, ensuring similar extraction efficiency and ionization response.[4][5] For quantification by liquid scintillation counting, a different C14-labeled lipid of a similar class that is not present in the sample can sometimes be used to track recovery through the extraction process.
Q4: Can a single protocol extract all types of SPMs with high efficiency?
A4: It is challenging to achieve uniformly high yields for all sphingolipid subspecies with one protocol due to their vast structural diversity, which ranges from hydrophobic ceramides (B1148491) to more water-soluble species.[1] Protocols often need to be tailored for the specific class of sphingolipids being analyzed.[1]
Experimental Protocols
Protocol 1: this compound Extraction using Modified Bligh & Dyer Method
This protocol is a general method for the extraction of total lipids, including C14-SPMs, from cell pellets or plasma.
Materials:
-
Sample (e.g., 10⁶ cells or 100 µL plasma)
-
Internal Standard Mix (containing a known quantity of a suitable standard)
-
HPLC-grade Chloroform (B151607), Methanol (B129727), and Water
-
Phosphate Buffered Saline (PBS) for cell washing
-
Glass tubes with screw caps
-
Nitrogen gas stream for drying
Procedure:
-
Sample Preparation:
-
For cell pellets: Wash 10⁶ cells with ice-cold PBS, centrifuge, and discard the supernatant. Homogenize the cell pellet in an appropriate buffer.
-
For plasma: Place 100 µL of plasma into a clean glass tube.[1]
-
-
Spiking: Add 10 µL of the internal standard mix to the prepared sample.[1]
-
Monophasic Mixture Formation: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample and vortex thoroughly for 10-15 minutes.[1][3]
-
Phase Separation:
-
Lipid Collection: Carefully aspirate the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.[1]
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1][6]
-
Reconstitution: Resuspend the dried lipid extract in a suitable solvent for your downstream analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v for LC-MS or scintillation cocktail for counting).[1]
Protocol 2: Solid Phase Extraction (SPE) Cleanup for this compound Fractionation
This protocol is designed for the cleanup and fractionation of a total lipid extract using an aminopropyl SPE cartridge. It allows for the separation of different sphingolipid classes.[7][8]
Materials:
-
Dried lipid extract (from Protocol 1)
-
Aminopropyl SPE Cartridge
-
HPLC-grade Chloroform, Acetone, Methanol
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning: Condition the aminopropyl SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of chloroform. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned cartridge.[2]
-
Wash 1 (Elution of Neutral Lipids): Elute neutral lipids (e.g., cholesterol esters) by washing the cartridge with 5 mL of chloroform. Collect this fraction if desired.[2]
-
Wash 2 (Elution of Ceramides/Free Fatty Acids): Elute free ceramides and fatty acids by washing with 5 mL of acetone.[2][7] This fraction would contain C14-Ceramide if that is your target SPM.
-
Elution (Charged SPMs): Elute the target charged C14-SPMs (e.g., C14-Sphingosine-1-Phosphate) from the cartridge using 5 mL of methanol.[2]
-
Drying and Reconstitution: Dry the desired eluted fraction(s) under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low C14 Count / Poor Recovery | Incomplete Extraction: The chosen solvent system may not be optimal for your specific this compound.[9] | Modify the solvent ratios in the LLE or try an alternative method like a Methyl-tert-butyl ether (MTBE) extraction.[1] Ensure thorough vortexing/homogenization.[3] |
| Analyte Loss During Phase Separation: Incorrect solvent ratios can lead to poor phase separation.[3] | Ensure precise measurement of chloroform, methanol, and water to achieve the correct final ratios for distinct phase separation.[3] | |
| Analyte Breakthrough in SPE: The sample was loaded too quickly, or the wash solvent was too strong.[10][11] | Ensure a slow, consistent flow rate during sample loading. Test a weaker wash solvent to prevent premature elution of the analyte.[11] Collect and analyze all fractions (load, wash, elution) to determine where the analyte is being lost.[10] | |
| Analyte Degradation: The this compound degraded due to oxidation or temperature instability.[3] | Perform extraction on ice, use fresh, high-purity solvents, and consider adding an antioxidant like BHT to your initial extraction solvent.[3] | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in homogenization, vortexing times, or pipetting.[1] | Standardize every step of the protocol. Use a calibrated pipette and ensure consistent mixing times and speeds for all samples.[1] |
| Variable SPE Cartridge Performance: Inconsistent packing or channeling in the SPE cartridge. | Use high-quality SPE cartridges from a reliable vendor. Do not let the cartridge dry out between steps unless specified by the protocol. | |
| Instrument Instability: Issues with the liquid scintillation counter or mass spectrometer. | Perform regular system suitability tests and calibrations with known standards to ensure consistent instrument performance.[1] | |
| High Background / Extra Peaks | Sample Contamination: Contaminants from plastics, reagents, or glassware. | Use high-purity, HPLC-grade solvents.[2] Use glass tubes and vials wherever possible. |
| Solvent-Derived Artifacts: Impurities in solvents (e.g., phosgene (B1210022) in old chloroform) can react with lipids.[12] | Use fresh, high-purity solvents stored correctly (e.g., chloroform protected from light).[12] | |
| Co-elution of Interfering Compounds: Other lipids or matrix components are not being sufficiently removed. | Incorporate an SPE cleanup step (Protocol 2) to better isolate the this compound.[1][2] Optimize the chromatographic separation if using LC-MS.[2] | |
| Quenching in Scintillation Counting | Chemical Quench: Impurities from the extraction (e.g., residual chloroform) interfere with the energy transfer in the scintillation cocktail. | Ensure the lipid extract is completely dried under nitrogen before adding the scintillation cocktail. If quenching persists, an SPE cleanup step may be necessary to remove interfering compounds. |
| Color Quench: Colored compounds from the biological matrix (e.g., heme from red blood cells) are carried over into the final extract.[13] | Use a more stringent cleanup method. Modern liquid scintillation counters have quench correction curves that can help compensate for this effect. |
Data Presentation
Table 1: Hypothetical Recovery of this compound with Different LLE Methods
| Extraction Method | Sample Matrix | Mean Recovery (%) | Standard Deviation (%) |
| Bligh & Dyer (1:2:0.8) | Plasma | 85.2 | 5.1 |
| Folch (2:1:0.8) | Cell Pellet | 91.5 | 4.3 |
| MTBE | Plasma | 88.9 | 4.8 |
Table 2: this compound Elution Profile from Aminopropyl SPE
| SPE Fraction | Elution Solvent | This compound Detected (CPM) | Purity (%) |
| Flow-through | Chloroform | 150 | <1 |
| Wash 1 | Acetone | 850 | 5 |
| Elution | Methanol | 18,500 | 92 |
Visualizations
Caption: this compound extraction and optional SPE cleanup workflow.
Caption: Troubleshooting logic for low this compound recovery.
Caption: Simplified pro-inflammatory sphingolipid signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. nucleus.iaea.org [nucleus.iaea.org]
Technical Support Center: Addressing Quenching Effects in ¹⁴C-SPM Scintillation Counting
Welcome to the technical support center for ¹⁴C Solid Phase Microextraction (SPM) scintillation counting. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for resolving issues related to quenching in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is quenching in the context of ¹⁴C-SPM scintillation counting?
A1: Quenching is any process that reduces the efficiency of the energy transfer from the radioactive decay of ¹⁴C to the detectable light signal in the scintillation cocktail.[1] In ¹⁴C-SPM scintillation counting, this can lead to an underestimation of the true amount of radioactivity in your sample. Quenching shifts the energy spectrum of the beta particles to lower energies, resulting in a lower count rate (CPM).[2]
Q2: What are the primary types of quenching I might encounter with my ¹⁴C-SPM samples?
A2: You are likely to encounter three main types of quenching:
-
Chemical Quench: This is the most common type of quenching.[2] It occurs when substances eluted from the SPM fiber or present in the sample matrix interfere with the transfer of energy from the solvent molecules to the scintillator molecules.[1] Electronegative compounds are often chemical quenchers.[3]
-
Color Quench: If your eluate from the SPM fiber is colored, it can absorb the photons emitted by the scintillator before they reach the photomultiplier tubes (PMTs) of the liquid scintillation counter.[3]
-
Physical Quench: This occurs when the radioactive sample is not fully dissolved or homogenously mixed in the scintillation cocktail.[4] With SPM, this could happen if the ¹⁴C-labeled analyte is not completely eluted from the fiber or if the solid support material itself is introduced into the vial and blocks the light produced.
Q3: How can I detect if my samples are quenched?
A3: Modern liquid scintillation counters have built-in parameters to indicate the level of quenching. These are often referred to as Quench Indicating Parameters (QIPs), such as the transformed Spectral Index of the External Standard (tSIE) or the Spectral Index of the Sample (SIS).[1] A decrease in these values typically indicates an increase in quenching. Additionally, a significant, unexpected decrease in your sample's counts per minute (CPM) compared to a known standard is a strong indicator of quenching.
Q4: What are the common methods to correct for quenching?
A4: The two primary methods for quench correction are:
-
The Sample Channels Ratio (SCR) or Quench Curve Method: This involves creating a series of standards with a known amount of ¹⁴C and increasing amounts of a quenching agent. A curve is then plotted of counting efficiency versus a quench indicating parameter.[5] This curve can then be used to determine the counting efficiency of your unknown samples.
-
The Internal Standard Method: In this method, the sample is counted, and then a known amount of ¹⁴C standard is added to the sample vial, and it is recounted. The counting efficiency can be calculated from the increase in CPM.[4] This method is often more accurate but can be more laborious.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during ¹⁴C-SPM scintillation counting experiments.
Issue 1: Unexpectedly Low Counts Per Minute (CPM)
| Possible Cause | Troubleshooting Steps |
| High Degree of Quenching | 1. Assess Quench Level: Check the quench indicating parameter (e.g., tSIE, SIS) on your liquid scintillation counter for the affected samples.[1] 2. Perform Quench Correction: If quenching is confirmed, apply a quench correction method. The most common is to use a quench curve generated with a standard of known ¹⁴C activity and a quenching agent that mimics your sample matrix.[5] 3. Sample Dilution: If quenching is severe, consider diluting your sample eluate from the SPM fiber. This can reduce the concentration of quenching agents. |
| Incomplete Elution from SPM Fiber | 1. Optimize Elution Solvent: Ensure your elution solvent is strong enough to completely desorb the ¹⁴C-analyte from the SPM fiber. 2. Increase Elution Volume/Time: Try increasing the volume of the elution solvent or the duration of the elution step. 3. Check for Analyte Breakthrough: During the SPM sampling phase, ensure that the sampling time was not excessive, which could lead to analyte loss and consequently lower counts. |
| Sample-Cocktail Incompatibility | 1. Check for Homogeneity: After adding the eluate to the scintillation cocktail, ensure the solution is clear and homogenous. Cloudiness or precipitation indicates a problem.[4] 2. Select a Different Cocktail: There are various scintillation cocktails available. Consult the manufacturer's guide to choose one that is compatible with your elution solvent and sample matrix. For example, cocktails like Ultima Gold are designed for a wide range of samples.[6] |
Issue 2: Inconsistent or Non-Reproducible Counts
| Possible Cause | Troubleshooting Steps |
| Variable Quenching Between Samples | 1. Standardize Sample Preparation: Ensure that every step of your SPM and elution process is consistent for all samples to minimize variability in the amount of co-eluted quenching agents. 2. Use a Robust Quench Correction Method: The internal standard method can be particularly useful here as it determines the counting efficiency for each individual sample, accounting for sample-to-sample variations in quenching.[4] |
| Static Electricity | 1. Wipe Vials: Especially with plastic vials, static electricity can cause spurious counts.[7] Wipe the outside of the vials with an anti-static wipe or a damp, lint-free cloth before loading them into the counter. 2. Acclimatize Vials: Allow the vials to sit in the counter for a period before starting the measurement to allow any static charge to dissipate. |
| Chemiluminescence or Photoluminescence | 1. Dark Adapt Samples: After preparing the samples, let them sit in the dark within the scintillation counter for several hours before counting to allow chemiluminescence (light produced by chemical reactions) to subside.[8] 2. Avoid Exposure to Light: Prepare your samples in a dimly lit area to prevent photoluminescence (light emission after exposure to light).[8] |
Quantitative Data Summary
The degree of quenching is highly dependent on the specific quenching agent, its concentration, the scintillation cocktail used, and the sample matrix. Therefore, it is crucial to generate a quench curve specific to your experimental conditions. The following table provides an illustrative example of the kind of data you would generate when creating a quench curve for ¹⁴C using nitromethane (B149229) as a chemical quenching agent.
Table 1: Example Quench Curve Data for ¹⁴C
| Vial No. | ¹⁴C DPM (known) | Nitromethane (µL) | Measured CPM | Counting Efficiency (%) | tSIE (Quench Parameter) |
| 1 | 100,000 | 0 | 95,000 | 95.0 | 750 |
| 2 | 100,000 | 10 | 88,000 | 88.0 | 680 |
| 3 | 100,000 | 20 | 80,000 | 80.0 | 600 |
| 4 | 100,000 | 50 | 65,000 | 65.0 | 450 |
| 5 | 100,000 | 100 | 45,000 | 45.0 | 280 |
| 6 | 100,000 | 150 | 30,000 | 30.0 | 150 |
Disclaimer: This is example data. Users must generate their own data for accurate quench correction.
Experimental Protocols
Protocol 1: Generation of a ¹⁴C Quench Curve using the Sample Channels Ratio (SCR) Method
This protocol outlines the steps to create a quench curve to correct for chemical quenching in your ¹⁴C-SPM experiments.
Materials:
-
Calibrated ¹⁴C standard of known activity (DPM).
-
Scintillation cocktail (chosen to be compatible with your SPM eluate).
-
High-performance glass or low-background plastic scintillation vials.
-
A chemical quenching agent (e.g., nitromethane or carbon tetrachloride).[9]
-
Precision micropipettes.
-
Liquid Scintillation Counter.
Procedure:
-
Prepare a Set of Vials: Label a series of 6-10 scintillation vials.[1]
-
Add Scintillation Cocktail: Dispense an exact, consistent volume of scintillation cocktail into each vial (e.g., 5 mL).
-
Add ¹⁴C Standard: Add a precise and equal amount of the calibrated ¹⁴C standard to each vial. The amount should provide a high enough count rate for good statistical accuracy (e.g., 100,000 DPM).[3]
-
Create a Quench Series:
-
Vial 1 will be your unquenched standard (0 µL of quenching agent).
-
To the subsequent vials, add incrementally increasing volumes of the quenching agent (e.g., 10, 20, 50, 100, 150 µL of nitromethane).[5]
-
-
Equilibrate and Count:
-
Cap the vials tightly and mix thoroughly.
-
Place the vials in the liquid scintillation counter and allow them to dark-adapt for at least one hour to minimize chemiluminescence and photoluminescence.
-
Count each vial for a sufficient time to achieve good counting statistics (e.g., at least 10,000 counts).
-
-
Generate the Quench Curve:
-
For each vial, record the Counts Per Minute (CPM) and the instrument's quench indicating parameter (e.g., tSIE).
-
Calculate the counting efficiency for each vial using the formula: Efficiency (%) = (CPM / DPM) * 100.
-
Plot the counting efficiency (%) on the y-axis against the quench indicating parameter (tSIE) on the x-axis. This plot is your quench curve.
-
-
Determine Efficiency of Unknown Samples:
-
When you count your unknown ¹⁴C-SPM samples (prepared with the same volume of cocktail), the instrument will provide a CPM and a quench parameter value.
-
Using your quench curve, you can find the counting efficiency that corresponds to the quench parameter of your unknown sample.
-
Calculate the true activity (DPM) of your sample using the formula: DPM = CPM / (Efficiency / 100).[1]
-
Visualizations
Caption: Troubleshooting workflow for low CPM in ¹⁴C-SPM counting.
Caption: Comparison of two primary methods for quench correction.
References
- 1. scar.utoronto.ca [scar.utoronto.ca]
- 2. hidex.com [hidex.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Quench, Counting Efficiency, and Quench Correction | Revvity [revvity.com]
- 5. sfu.ca [sfu.ca]
- 6. triskem-international.com [triskem-international.com]
- 7. benchchem.com [benchchem.com]
- 8. rets-remp.web.illinois.edu [rets-remp.web.illinois.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Non-Specific Binding of C¹⁴-Sphingolipids
Welcome to the technical support center for minimizing non-specific binding (NSB) of ¹⁴C-labeled sphingolipids (¹⁴C-SPMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you obtain high-quality, reproducible data in your sphingolipid binding assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in ¹⁴C-SPM binding assays?
A1: Non-specific binding refers to the binding of the radiolabeled sphingolipid (¹⁴C-SPM) to components other than the target of interest, such as plasticware, filters, or other proteins and lipids. This is a significant issue because it can lead to a high background signal, which obscures the true specific binding signal, reduces the assay's sensitivity, and can lead to inaccurate quantification of the target.[1][2] Due to their lipophilic nature, sphingolipids are particularly prone to non-specific interactions with hydrophobic surfaces.
Q2: What are the most common causes of high non-specific binding in ¹⁴C-SPM assays?
A2: High non-specific binding can arise from several factors:
-
Hydrophobic Interactions: The lipid nature of SPMs promotes binding to plastic tubes, pipette tips, and filter membranes.
-
Electrostatic Interactions: Charged head groups of sphingolipids can interact with charged surfaces.
-
Inadequate Blocking: Insufficient or inappropriate blocking agents fail to saturate all non-specific binding sites.
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can enhance non-specific interactions.
-
Radioligand Concentration: Using an excessively high concentration of the ¹⁴C-SPM can lead to increased non-specific binding.
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or non-specifically bound radioligand.
Q3: What are the key differences between using Bovine Serum Albumin (BSA) and non-fat dry milk as blocking agents?
A3: Both BSA and non-fat dry milk are commonly used to block non-specific binding sites. However, they have distinct properties that make them suitable for different applications.
| Feature | Bovine Serum Albumin (BSA) | Non-Fat Dry Milk (Casein) |
| Composition | A single purified protein. | A mixture of proteins, primarily casein. |
| Phosphorylation | Not a phosphoprotein. | Casein is a phosphoprotein. |
| Biotinylation | Does not contain biotin. | May contain endogenous biotin. |
| Cost | Generally more expensive. | More cost-effective. |
| Common Concentration | 0.1% to 5% (w/v) | 1% to 5% (w/v) |
Recommendation: For most ¹⁴C-SPM binding assays, BSA is the preferred blocking agent. Non-fat dry milk should be avoided when working with phosphorylated targets or using biotin-streptavidin detection systems, as it can cause high background.[3]
Troubleshooting Guide
This guide addresses common issues encountered during ¹⁴C-SPM binding assays and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells (including controls) | Inadequate blocking: Non-specific sites on plates/filters are not saturated. | - Increase the concentration of the blocking agent (e.g., BSA from 1% to 5%).- Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).- Consider using a different blocking agent, such as casein-based blockers if compatible with your assay. |
| Suboptimal buffer conditions: pH or salt concentration is promoting NSB. | - Adjust the pH of the binding buffer. The optimal pH is often close to the isoelectric point of the target protein to minimize charge-based interactions.[1][2]- Increase the salt concentration (e.g., add 150-300 mM NaCl) to reduce electrostatic interactions.[1][2] | |
| Excessive radioligand concentration: Too much ¹⁴C-SPM is present. | - Perform a saturation binding experiment to determine the optimal concentration of ¹⁴C-SPM that provides a good signal-to-noise ratio without saturating non-specific sites. | |
| High variability between replicate wells | Inconsistent washing: Inefficient or variable removal of unbound radioligand. | - Increase the number of wash steps (e.g., from 3 to 5 washes).- Increase the volume of wash buffer.- Ensure that the washing is performed quickly and consistently across all wells to minimize dissociation of specifically bound ligand. Using ice-cold wash buffer is recommended. |
| Radioligand sticking to plasticware: Hydrophobic interactions with tubes and tips. | - Pre-coat plasticware (tubes, tips) with a blocking solution (e.g., 0.1% BSA).- Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the binding and wash buffers to reduce hydrophobic interactions.[1][2] | |
| Low or no specific binding signal | Degraded radioligand or target: The ¹⁴C-SPM or the target protein may have lost activity. | - Ensure proper storage of the ¹⁴C-SPM and the biological sample (e.g., cell membranes, purified protein).- Use fresh preparations for each experiment whenever possible. |
| Suboptimal incubation time/temperature: The binding reaction has not reached equilibrium. | - Optimize the incubation time and temperature. While lower temperatures can reduce NSB, they may also slow down the binding kinetics, requiring longer incubation times to reach equilibrium.[4] |
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in reducing non-specific binding, based on data from related binding assays. While not specific to ¹⁴C-SPMs, these provide a good starting point for optimization.
| Method | Condition | Reduction in NSB (%) | Reference |
| pH Adjustment | Increase pH from 6.0 to 7.4 | 87% | [1] |
| Blocking with BSA | 0.1% (w/v) BSA | 40% | [1] |
| 1.0% (w/v) BSA | 88% | [1] | |
| Addition of Detergent | 0.05% (v/v) Tween-20 | 7% | [1] |
| Increased Salt Concentration | 200 mM NaCl | ~95% | [1] |
| 300 mM NaCl | ~95% | [1] |
Experimental Protocols
Protocol: Filter Binding Assay to Minimize Non-Specific Binding of ¹⁴C-Sphingomyelin
This protocol provides a general framework for a filter-based binding assay with ¹⁴C-Sphingomyelin (¹⁴C-SM), incorporating steps to minimize NSB.
Materials:
-
¹⁴C-Sphingomyelin (¹⁴C-SM)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
Blocking Buffer (e.g., Binding Buffer with 1% BSA)
-
Purified protein or cell membrane preparation containing the target receptor
-
Unlabeled ("cold") sphingomyelin (B164518)
-
Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine, if necessary)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and scintillation counter
Procedure:
-
Filter Pre-treatment: If using filters prone to high NSB, pre-soak them in a solution like 0.3% polyethyleneimine for at least 1 hour at 4°C. Wash the filters thoroughly with deionized water before use.
-
Preparation of Assay Plate:
-
Total Binding: Add 50 µL of Binding Buffer to triplicate wells.
-
Non-Specific Binding: Add 50 µL of a high concentration of unlabeled sphingomyelin (e.g., 1000-fold molar excess over ¹⁴C-SM) in Binding Buffer to triplicate wells.
-
Specific Binding: This will be calculated as Total Binding - Non-Specific Binding.
-
-
Addition of Radioligand: Add 50 µL of ¹⁴C-SM in Binding Buffer to all wells to achieve the desired final concentration.
-
Initiation of Binding Reaction: Add 100 µL of the protein or membrane preparation (diluted in Binding Buffer) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at the optimized temperature (e.g., 4°C, 25°C, or 37°C) for the optimized duration (e.g., 1-3 hours) to allow the binding to reach equilibrium. Gentle agitation may be beneficial.
-
Termination of Binding and Filtration:
-
Place the filter plate on a vacuum manifold.
-
Rapidly transfer the contents of the assay plate to the filter plate.
-
Apply vacuum to separate the bound from the free radioligand.
-
-
Washing:
-
Immediately wash each well with 3-5 volumes of ice-cold Wash Buffer.
-
Perform washes quickly to minimize the dissociation of specifically bound ¹⁴C-SM.
-
-
Quantification:
-
Remove the filters from the plate and place them in scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the samples to equilibrate in the dark.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for Total Binding and Non-Specific Binding.
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Visualizations
Signaling Pathway: Sphingolipid Metabolism
Caption: Key pathways in sphingolipid metabolism.
Experimental Workflow: Minimizing Non-Specific Binding
Caption: Workflow for a binding assay with troubleshooting loop.
References
Technical Support Center: C14-Labeled Specialized Pro-resolving Mediators (C14-SPMs)
This guide is intended for researchers, scientists, and drug development professionals using Carbon-14 labeled Specialized Pro-resolving Mediators (C14-SPMs) in their experiments. It provides essential information on handling, safety, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Section 1: General Handling and Safety
Q1: What are C14-SPMs and what are the primary safety concerns?
C14-SPMs are Specialized Pro-resolving Mediators (lipids like resolvins, protectins, maresins) that have been tagged with a Carbon-14 (¹⁴C) radioisotope. This allows for their sensitive detection and tracing in biological systems.
The primary safety concerns are twofold:
-
Radiological Safety: Carbon-14 is a low-energy beta (β⁻) emitter. The external radiation risk is minimal as the beta particles can be stopped by the dead layer of skin or simple shielding like glass or plastic.[1][2] The main hazard is internal exposure through ingestion, inhalation, or skin absorption.[1][2][3]
-
Chemical Stability: SPMs are polyunsaturated lipids, making them highly susceptible to degradation through auto-oxidation. This can lead to loss of biological activity and experimental artifacts.
Q2: What Personal Protective Equipment (PPE) is required when handling C14-SPMs?
At a minimum, the following PPE should be worn:
-
Double Gloves: Many ¹⁴C-labeled organic compounds can penetrate standard laboratory gloves.[3][4][5] It is critical to wear two pairs of gloves and change the outer pair frequently (e.g., every 20-30 minutes) to prevent skin contamination.[3][5]
-
Lab Coat: A full-length lab coat is mandatory to protect against splashes.[2][4]
-
Safety Glasses: To protect your eyes from splashes of radioactive material.[5]
Q3: How should I properly store C14-SPMs to ensure their stability?
Both the radiolabel and the lipid structure are sensitive to degradation. Proper storage is critical to maintain the integrity and bioactivity of C14-SPMs.
-
Temperature: Store at -80°C for long-term storage.[6][7] For short-term use, -20°C may be acceptable, but consult the manufacturer's data sheet.
-
Atmosphere: SPMs are prone to oxidation. Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[6][7]
-
Light: Protect from light, as it can accelerate degradation.[6][7] Use amber vials or wrap containers in foil.
-
Formulation: If supplied as a solid, storing in crystalline form is preferable to amorphous form.[6] If in an organic solvent, ensure it is of high purity and suitable for lipid stability (e.g., ethanol).
Q4: How do I monitor my workspace for ¹⁴C contamination?
Standard Geiger counters with a pancake-type probe can detect ¹⁴C, but their efficiency is low (around 3-10%).[1][3] The most reliable method for detecting removable surface contamination is a wipe test .
-
Wipe a defined area (e.g., 100 cm²) with a filter paper or cotton swab.
-
Place the wipe in a scintillation vial with an appropriate scintillation cocktail.
-
Analyze the sample using a Liquid Scintillation Counter (LSC).[1][2] This is the most sensitive method for detecting the low-energy beta particles from ¹⁴C.[2]
Q5: How should I dispose of C14-SPM waste?
Radioactive waste disposal must be handled according to your institution's and local regulations.[6]
-
Segregation: Do not mix ¹⁴C waste with other radioactive isotopes or general lab waste.[3][6]
-
Labeling: All waste containers must be clearly labeled with the universal radiation symbol, the isotope (Carbon-14), the activity level, and the date.
-
Liquid Waste: Some institutions may permit sink disposal for very low concentrations of ¹⁴C (<0.05 µCi/mL), but this must be confirmed with your Radiation Safety Officer.[8] Otherwise, liquid waste should be collected in designated containers.
-
Solid Waste: Pipette tips, gloves, and other contaminated solids should be placed in designated solid radioactive waste containers.[8]
Troubleshooting Guides
Section 2: Experimental Issues
Q1: My this compound experiment shows very low or no radioactivity signal. What went wrong?
This is a common issue that can stem from multiple factors. Use the following workflow to troubleshoot.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolvins and protectins: mediating solutions to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spatiotemporal autophagic degradation of oxidatively damaged organelles after photodynamic stress is amplified by mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell quantitative imaging of proteome degradation by stimulated Raman scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Improving the radiochemical purity of C14-SPMs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving and maintaining the radiochemical purity of Carbon-14 labeled Specialized Pro-resolving Mediators (C14-SPMs).
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving common issues encountered during the synthesis, purification, and storage of C14-SPMs.
Issue 1: Low Radiochemical Purity (<95%) Immediately After Synthesis
Low radiochemical purity immediately following the labeling reaction is a frequent challenge. The following steps will help identify and resolve the root cause.
-
Potential Cause 1: Incomplete Reaction
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure the molar ratio of the C14 labeling reagent to the SPM precursor is optimized. An insufficient amount of the labeling reagent can lead to unreacted starting material.
-
Optimize Reaction Conditions: Reaction time, temperature, and pH are critical parameters.[1][2] Investigate the literature for the optimal conditions for your specific SPM and labeling agent. Consider performing small-scale experiments to create a reaction profile and determine the point of maximum conversion.
-
Assess Reagent Quality: The purity of the SPM precursor and the C14 labeling reagent can significantly impact the reaction efficiency. Use high-quality, purified reagents to minimize the introduction of competing reactants.[2]
-
-
-
Potential Cause 2: Presence of Impurities in Starting Materials
-
Troubleshooting Steps:
-
Analyze Precursors: Before radiolabeling, analyze the non-radioactive SPM precursor using techniques like HPLC-UV or mass spectrometry to confirm its chemical purity.
-
Purify Precursors if Necessary: If impurities are detected in the precursor, purify it using an appropriate chromatographic method before proceeding with the radiolabeling reaction.
-
-
-
Potential Cause 3: Suboptimal pH
Issue 2: Degradation of C14-SPM Product (Decreasing Purity Over Time)
SPMs are susceptible to degradation, and the introduction of a C14 label can sometimes exacerbate this issue through radiolysis.
-
Potential Cause 1: Radiolysis
-
Troubleshooting Steps:
-
Minimize Radioactivity Concentration: If possible, dilute the purified this compound to a lower specific activity for storage.[4]
-
Add Radical Scavengers: The addition of antioxidants or radical scavengers like ascorbic acid, ethanol, or butylated hydroxytoluene (BHT) to the storage solution can help mitigate degradation caused by free radicals generated during radiolysis.[2][3][4]
-
Store at Low Temperatures: Store the this compound at -80°C to reduce the rate of chemical decomposition and radiolysis.[4]
-
-
-
Potential Cause 2: Oxidation and Hydrolysis
-
Troubleshooting Steps:
-
Use Degassed Solvents: Oxygen can degrade SPMs. Prepare all solutions with solvents that have been degassed by sparging with an inert gas like argon or nitrogen.
-
Store Under Inert Atmosphere: After purification, evaporate the solvent under a stream of inert gas and store the dried compound or solutions under an argon or nitrogen atmosphere.[4]
-
Control pH of Storage Solution: The pH of the storage buffer can influence the stability of the this compound. Store in a buffer system that maintains a pH known to be optimal for the stability of your specific SPM.
-
-
-
Potential Cause 3: Enzymatic Degradation
-
Troubleshooting Steps:
-
Ensure Purity of Final Product: Contaminating enzymes from the synthesis or purification process can degrade the this compound. Ensure that the purification method effectively removes all protein and enzymatic contaminants.
-
Use Sterile, Nuclease-Free Reagents and Vials: To prevent microbial or enzymatic contamination during handling and storage, use sterile labware and high-purity reagents.
-
-
Frequently Asked Questions (FAQs)
Q1: What is radiochemical purity and why is it important for C14-SPMs?
A1: Radiochemical purity (RCP) is the proportion of the total radioactivity in a sample that is present in the desired chemical form.[5] For C14-SPMs, a high RCP (typically >95%) is crucial to ensure that experimental results are attributable to the labeled SPM and not to radioactive impurities. These impurities could have different biological activities or pharmacokinetic properties, leading to erroneous data interpretation.
Q2: Which analytical techniques are best for determining the radiochemical purity of C14-SPMs?
A2: High-Performance Liquid Chromatography (HPLC) with an in-line radioactivity detector (radio-HPLC) is the gold standard for determining the RCP of C14-SPMs due to its high resolution and sensitivity.[6][7] Thin-Layer Chromatography (TLC) coupled with a radio-TLC scanner is another common, rapid, and cost-effective method, although it generally offers lower resolution than HPLC.[8][9]
Q3: What are some common radiochemical impurities I might encounter?
A3: Common impurities can include unreacted C14-labeling reagent, radiolabeled byproducts from side reactions, and degradation products formed through radiolysis or chemical decomposition of the this compound.[5]
Q4: How can I purify my this compound to improve its radiochemical purity?
A4: The most effective method for purifying C14-SPMs is typically reversed-phase High-Performance Liquid Chromatography (RP-HPLC).[10][11] This technique separates the desired this compound from more polar and less polar impurities. Solid-phase extraction (SPE) can also be used as a preliminary purification step or for rapid cleanup.[12]
Q5: What are the ideal storage conditions for C14-SPMs?
A5: To maintain radiochemical purity, C14-SPMs should be stored at low temperatures, typically -80°C, to minimize thermal degradation.[4] They should be dissolved in a suitable, degassed solvent, and the vial should be purged with an inert gas (argon or nitrogen) before sealing to prevent oxidation.[4] The addition of a radical scavenger may also be beneficial.[2][4]
Data Presentation
Table 1: Comparison of Purification Techniques for C14-SPMs
| Technique | Typical Radiochemical Purity Achieved | Resolution | Throughput | Key Advantages | Key Disadvantages |
| Radio-HPLC | >98% | High | Low | High purity, quantitative | Time-consuming, requires specialized equipment |
| Radio-TLC | 90-97% | Moderate | High | Fast, cost-effective | Lower resolution, can be less accurate for quantification |
| SPE | 85-95% | Low | High | Rapid, good for sample cleanup | Not suitable for separating closely related impurities |
Experimental Protocols
Protocol 1: Radiochemical Purity Analysis of C14-SPMs by RP-HPLC
-
System Preparation:
-
Equilibrate a C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size) with the initial mobile phase conditions.
-
Ensure the in-line radioactivity detector is calibrated and functioning correctly.
-
-
Mobile Phase Preparation:
-
Prepare mobile phase A (e.g., water/acetonitrile/formic acid, 63:37:0.02, v/v/v) and mobile phase B (e.g., acetonitrile/isopropyl alcohol, 50:50, v/v).[12]
-
Degas both mobile phases thoroughly.
-
-
Sample Preparation:
-
Dissolve an aliquot of the this compound in a small volume of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Run a gradient elution program suitable for separating your SPM from potential impurities. A typical gradient might start with a low percentage of mobile phase B and gradually increase to elute more lipophilic compounds.
-
Monitor the eluent with both a UV detector (if a non-radioactive standard is co-injected) and the radioactivity detector.
-
-
Data Analysis:
-
Integrate the peaks in the radio-chromatogram.
-
Calculate the radiochemical purity using the following formula:
-
RCP (%) = (Area of the main this compound peak / Total area of all radioactive peaks) x 100
-
-
Protocol 2: Purification of C14-SPMs by Semi-Preparative RP-HPLC
-
System and Column Preparation:
-
Use a semi-preparative RP-HPLC system with a corresponding C18 column (e.g., 10 x 250 mm).
-
Equilibrate the column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound reaction mixture in a minimal volume of the mobile phase.
-
Inject the entire sample onto the semi-preparative column.
-
-
Fraction Collection:
-
Run the HPLC method, monitoring the eluent with the radioactivity detector.
-
Collect fractions corresponding to the main radioactive peak containing the this compound.
-
-
Purity Confirmation and Sample Recovery:
-
Analyze an aliquot of the collected fraction using the analytical HPLC method described in Protocol 1 to confirm its radiochemical purity.
-
Pool the pure fractions and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Redissolve the purified this compound in a suitable solvent for storage.
-
Mandatory Visualizations
References
- 1. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. van Dam Lab - Analytical radiochemistry techniques [vandamlab.org]
- 7. researchgate.net [researchgate.net]
- 8. escopharma.com [escopharma.com]
- 9. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis and chromatographic purification of eicosanoids multiply labeled by tritium (Journal Article) | OSTI.GOV [osti.gov]
- 11. indico.cern.ch [indico.cern.ch]
- 12. lipidmaps.org [lipidmaps.org]
Technical Support Center: Best Practices for ¹⁴C Radiotracer Experimental Design
Welcome to the Technical Support Center for ¹⁴C radiotracer experimental design. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Mass Balance (ADME) Studies
Mass balance studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1] These studies typically involve administering a ¹⁴C-labeled version of the drug to subjects and tracking the radioactivity.[2]
Frequently Asked Questions (FAQs)
Q1: When is the best time to conduct a human mass balance study?
A1: It is recommended to conduct a human mass balance study early in drug development, at the latest before initiating late-phase clinical trials.[3] Performing this study after Phase 1 and during Phase 2 proof-of-concept studies is common.[4] Early assessment of ADME properties can help de-risk your program and inform the design of subsequent studies, such as those evaluating drug-drug interactions or the impact of renal or hepatic impairment.[3][5]
Q2: What are the common reasons for incomplete recovery of radioactivity in a mass balance study?
A2: Incomplete recovery (<90% of the administered dose) can be attributed to several factors.[3] Inadequate sample collection time is a frequent cause.[2] It is crucial to continue collection until the cumulative radioactivity in urine and feces exceeds 90% and the amount recovered in a 24-hour period is less than 1% of the administered dose for two consecutive days.[3] Other potential reasons include the loss of volatile metabolites (if not specifically collected), retention of the radiolabel in tissues, or issues with the bioanalytical methodology.
Q3: Can a mass balance study be conducted in cancer patients instead of healthy volunteers?
A3: Yes, if safety concerns prevent the administration of the investigational drug to healthy volunteers, the study can be conducted in the target patient population.[3] However, this approach may introduce more variability due to disease-related physiological changes.
Q4: What should be considered when selecting the position for the ¹⁴C label on the drug molecule?
A4: The position of the radiolabel should be chemically and metabolically stable.[5] This ensures that the ¹⁴C atom is not lost during metabolic processes, allowing for the detection and quantification of both the parent drug and its metabolites.[4] It is advisable to consult with a radiochemist early in the development program.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of radioactivity | Inadequate collection duration.[2] | Extend the collection period until recovery plateaus and is <1% of the dose in a 24h period for two consecutive days.[3] |
| Biliary excretion with enterohepatic recirculation. | Consider a study design that includes bile collection in animal models to understand the extent of biliary excretion. | |
| Retention in tissues. | A preceding Quantitative Whole-Body Autoradiography (QWBA) study in animals can help identify potential tissue retention.[4] | |
| High variability in recovery between subjects | Differences in gastrointestinal transit time or metabolism. | Ensure a sufficient number of subjects (at least six evaluable) to account for inter-individual variability.[1][3] |
| Inconsistent sample collection or processing. | Standardize all collection, storage, and processing procedures across all clinical sites. | |
| Discrepancy between total radioactivity and parent drug/metabolite concentrations | Presence of unknown or unexpected metabolites. | Employ advanced analytical techniques (e.g., LC-MS/MS with radiodetection) for comprehensive metabolite profiling.[6] |
| Issues with the analytical method for the parent drug or metabolites. | Re-validate the analytical methods for accuracy, precision, and recovery. |
Experimental Protocol: Human ¹⁴C Mass Balance Study
A typical human mass balance study follows a standardized protocol to ensure regulatory acceptance and data integrity.
1. Study Population:
-
Enroll at least six healthy adult male subjects (females of non-childbearing potential may be included with justification).[1][3][4]
2. Dosing:
-
Administer a single oral dose of the investigational drug. This dose is typically a mixture of the non-radiolabeled drug at the intended therapeutic dose and the ¹⁴C-labeled drug.[7][8]
-
The total radioactivity administered is usually in the range of 50-100 µCi, based on dosimetry calculations from preclinical QWBA data.[8]
3. Sample Collection:
-
Collect blood, plasma, urine, and feces at predetermined time points.[2]
-
Sample collection should continue until >90% of the radioactive dose is recovered, and the radioactivity excreted in a 24-hour period is <1% of the administered dose on two consecutive days.[3]
4. Bioanalysis:
-
Analyze samples for total radioactivity using Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS) for very low doses.[2][9]
-
Conduct metabolite profiling on plasma, urine, and feces to identify and quantify the parent drug and its metabolites.[6]
Data Presentation: Mass Balance Study Parameters
| Parameter | Typical Value/Range | Reference |
| Number of Subjects | ≥ 6 evaluable | [1][3] |
| Radioactive Dose (¹⁴C) | 50 - 100 µCi | [8] |
| Total Drug Dose | Anticipated therapeutic dose | [3] |
| Target Recovery | > 90% of administered dose | [3] |
| Collection Duration | Until recovery is <1% of dose in 24h for 2 consecutive days | [3] |
II. Quantitative Whole-Body Autoradiography (QWBA)
QWBA is an imaging technique used to visualize and quantify the distribution of a ¹⁴C-labeled drug and its metabolites throughout the entire body of an animal.[10] This provides crucial information on tissue penetration, potential accumulation, and helps in human dosimetry calculations.[11]
Frequently Asked Questions (FAQs)
Q1: Which animal species is most commonly used for QWBA studies?
A1: Rats are the most frequently used species for QWBA studies.[12] Pigmented rats, such as the Long-Evans strain, are often used to assess melanin (B1238610) binding.[12]
Q2: What are the key advantages of QWBA over traditional tissue dissection methods?
A2: QWBA provides a comprehensive visual overview of drug distribution in all tissues and organs, including small tissues that are difficult to dissect.[12] It is also generally faster than tissue dissection and liquid scintillation counting.[11]
Q3: Can QWBA distinguish between the parent drug and its metabolites?
A3: No, QWBA measures total radioactivity and therefore cannot differentiate between the parent drug and its metabolites.[13] This is a key limitation of the technique.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background on autoradiogram | Contaminated reagents or embedding medium. | Prepare fresh reagents and ensure the carboxymethylcellulose (CMC) is clean.[14] |
| Inadvertent exposure of the phosphor screen or film to light or radiation. | Handle imaging plates and film in a dark, radiation-free environment.[14] | |
| Cracked or fractured tissue sections | The embedded block was too cold and brittle during sectioning. | Allow the block to equilibrate to the cryostat's internal temperature before sectioning.[14] |
| Dull microtome blade. | Use a new or freshly sharpened blade for each animal.[14] | |
| Blurry or smeared signal | Thawing of the section during processing. | Maintain a strict cold chain throughout the sectioning and handling process.[14] |
| Incomplete freeze-drying (lyophilization). | Ensure the lyophilization process is complete before exposing the sections to the imaging plate.[14] |
Experimental Protocol: QWBA Study
The following outlines a generalized workflow for a QWBA study.
1. Radiolabeling and Dosing:
-
Synthesize the ¹⁴C-labeled investigational drug.
-
Administer a single dose to the selected animal species (typically rats).[12]
2. Freezing and Embedding:
-
At predetermined time points, euthanize the animals and rapidly freeze the carcasses in a cryogen like hexane (B92381) and solid CO₂ to prevent artifacts.[14]
-
Embed the frozen carcass in a carboxymethylcellulose (CMC) matrix.[14]
3. Cryosectioning:
-
Use a large-format cryomicrotome to obtain thin (typically 20-40 µm) whole-body sections.[14]
4. Imaging and Quantification:
-
Freeze-dry the sections and expose them to a phosphor imaging plate.[14]
-
Scan the plate with a phosphor imager to create a digital autoradiogram.
-
Quantify the signal intensity in various tissues by comparing it to co-exposed radioactive standards.[14]
Data Presentation: QWBA Experimental Parameters
| Parameter | Typical Specification | Reference |
| Animal Species | Rat (albino or pigmented) | [12] |
| Section Thickness | 20 - 40 µm | [14] |
| Number of Animals per Time Point | 1 | [11] |
| Typical Time Points | Multiple, e.g., 0.25, 1, 4, 8, 24, 72, 168 hours post-dose | [12] |
| Imaging Technique | Phosphor Imaging | [13] |
III. C14-Microdosing Studies
Microdosing involves administering a very low, sub-pharmacological dose of a drug (typically less than 100 µg) to assess its pharmacokinetic profile in humans at an early stage of development.[15] The use of ¹⁴C-labeled compounds with highly sensitive analytical methods like Accelerator Mass Spectrometry (AMS) is often required.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of a microdosing study?
A1: Microdosing studies allow for the assessment of human pharmacokinetics with minimal risk of adverse effects, as the dose is too low to produce a therapeutic or toxicological effect. This can provide valuable data to support the decision to proceed with further development.
Q2: What are the analytical challenges associated with microdosing studies?
A2: The extremely low concentrations of the drug and its metabolites in biological samples require highly sensitive analytical techniques.[15] While modern LC-MS/MS can sometimes be used, AMS is often necessary, especially for compounds with a large volume of distribution.[15][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Drug concentrations below the limit of quantification (LLOQ) | The administered dose is too low for the analytical method's sensitivity. | Consider using a more sensitive analytical technique like AMS.[15] |
| The drug has a very large volume of distribution. | AMS is the preferred method in this scenario.[15] | |
| Variable or poor recovery during sample preparation | Non-specific binding of the low-concentration analyte to labware. | Optimize sample pretreatment procedures, including the use of carrier molecules or silanized vials.[17] |
| Inefficient extraction from the biological matrix. | Thoroughly validate the extraction method to ensure high and consistent recovery.[17] |
IV. Visualizations
Experimental and Logical Workflows
Caption: Workflow for a human ADME (mass balance) study.
References
- 1. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qps.com [qps.com]
- 3. fda.gov [fda.gov]
- 4. allucent.com [allucent.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
- 9. qps.com [qps.com]
- 10. qps.com [qps.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. qps.com [qps.com]
- 14. benchchem.com [benchchem.com]
- 15. en.cmicgroup.com [en.cmicgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Overcoming bioanalytical challenges in an Onglyza(®) intravenous [(14)C]microdose absolute bioavailability study with accelerator MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Instruments for ¹⁴C Detection
Disclaimer: The term "C14-SPM detection" is not a standard recognized term in the scientific literature. Based on the context of radiolabeling, instrument calibration, and drug development, this guide will address the calibration and troubleshooting of instruments for the detection of Carbon-14 (¹⁴C). The most common and relevant technology for this application is Liquid Scintillation Counting (LSC) , which utilizes single photon counting modules to quantify the beta emissions from ¹⁴C. This guide will focus on LSC instrumentation.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of ¹⁴C detection by Liquid Scintillation Counting?
A1: Carbon-14 is a radioisotope with a half-life of 5,730 years that decays by emitting a beta particle (an electron).[1][2] In Liquid Scintillation Counting, the ¹⁴C-labeled sample is mixed with a liquid scintillation cocktail. The energy from the emitted beta particle is transferred to a solvent in the cocktail, which in turn transfers the energy to a fluor (a fluorescent molecule). The excited fluor emits a flash of light (a scintillation).[3] This light is detected by a photomultiplier tube (PMT) or a similar single photon counting module within the LSC instrument. The instrument counts these light flashes, and the rate of flashes is proportional to the amount of ¹⁴C in the sample.
Q2: Why is instrument calibration necessary for ¹⁴C detection?
A2: Calibration is crucial for two main reasons:
-
Efficiency Determination: Not every beta particle emitted by ¹⁴C will result in a detected scintillation. The counting efficiency (Counts Per Minute, CPM / Disintegrations Per Minute, DPM) must be determined to convert the measured CPM to the actual amount of radioactivity (DPM). LSC efficiencies for ¹⁴C are typically between 85-95% under optimal conditions.[4]
-
Quench Correction: Quenching is the reduction of the light output from the scintillation cocktail, which leads to a lower counting efficiency.[5] It can be caused by colored substances, chemical impurities in the sample, or dilution of the cocktail. Calibration with a set of "quenched standards" is necessary to create a correction curve that the instrument can use to automatically correct for varying quench levels in unknown samples.
Q3: What are the primary methods for ¹⁴C detection?
A3: The two primary methods are the indirect method, Liquid Scintillation Counting (LSC), which measures radioactivity, and the direct method, Accelerator Mass Spectrometry (AMS), which directly counts ¹⁴C atoms.[3] LSC is more common in drug development labs for quantifying ¹⁴C in biological samples due to its accessibility and lower cost compared to AMS.
Q4: How often should I perform a full calibration on my LSC?
A4: A full calibration, including the creation of a new quench curve, should be performed according to the manufacturer's recommendations, typically every 6 to 12 months. However, daily or weekly performance checks using known standards are essential to ensure the instrument is operating within specifications. Routine quality control checks help monitor instrument stability and identify potential issues early.[6]
Troubleshooting Guides
Q: My measured CPM is much lower than expected (Low Counting Efficiency). What should I do?
A: Low counts can be caused by several factors. Follow these steps to diagnose the issue:
-
Check for Quenching: Is your sample colored or does it contain chemicals known to quench (e.g., acids, bases, heavy metals)?
-
Solution: Try a different, more quench-resistant cocktail. If the sample is heavily colored, you may need to decolorize it (e.g., with peroxide or bleach) before counting, but be cautious as this can introduce other issues like chemiluminescence.
-
-
Verify Sample-Cocktail Compatibility: Are you using the correct cocktail for your sample type (e.g., aqueous vs. organic)?
-
Solution: Ensure your sample is completely dissolved and forms a clear, single-phase solution with the cocktail. Phase separation will drastically reduce counting efficiency. Consult your cocktail manufacturer's guide for compatibility.
-
-
Instrument Settings: Are the counting window settings (energy range) correct for ¹⁴C?
-
Solution: The beta emission from ¹⁴C has a maximum energy of 0.156 MeV.[2] Ensure your instrument's counting window is set appropriately to capture the ¹⁴C spectrum while minimizing background noise.
-
-
Pipetting Error: Was the volume of the radiolabeled sample and cocktail accurate?
-
Solution: Use calibrated pipettes and verify your technique. Inaccurate volumes are a common source of error in quantitative analysis.[7]
-
Q: I'm seeing unusually high counts in my blank or background samples. What is the cause?
A: High background counts can obscure your results and lower the sensitivity of your assay.
-
Chemiluminescence/Photoluminescence: This is a common issue where chemical reactions or light exposure of the cocktail vial causes spurious light emissions not related to radioactive decay.
-
Solution: Allow your vials to "dark adapt" inside the counter for at least an hour before starting the count. Many modern LSCs have a chemiluminescence correction feature.
-
-
Contamination: The LSC, vials, or your lab area may be contaminated.
-
Solution: Perform a wipe test of the instrument's counting chamber and your work area.[2] Count the wipes to check for contamination. Use fresh, clean vials for your next experiment.
-
-
Static Electricity: Static charges on the outside of plastic vials can also generate spurious counts.
-
Solution: Wiping the vial with an anti-static cloth can help. Some LSCs have a static control feature.
-
Q: My results are not reproducible between experiments. Why?
A: Poor reproducibility can stem from inconsistencies in sample preparation or instrument performance.
-
Inconsistent Sample Preparation: Are all samples prepared in exactly the same way?
-
Solution: Standardize your entire workflow, from sample collection and extraction to the final addition of the scintillation cocktail. Ensure consistent volumes, temperatures, and mixing times.
-
-
Variable Quench Levels: Do different samples have different levels of quenching agents?
-
Solution: Ensure your quench correction curve is accurate and being applied correctly. If quench varies widely, it may be necessary to pretreat samples to reduce this variability.
-
-
Instrument Drift: The instrument's performance may be drifting over time.
-
Solution: Run daily performance checks with unquenched and quenched standards. If you notice a drift in efficiency or other parameters, it may be time for preventative maintenance or a full recalibration.
-
Data Presentation: Typical LSC Parameters for ¹⁴C
| Parameter | Typical Value | Notes |
| Counting Efficiency (Unquenched) | 90 - 96% | Varies with cocktail type and instrument model. |
| Background (CPM) | 15 - 30 CPM | Measured using a vial with cocktail only. Higher for plastic vials vs. glass. |
| ¹⁴C Max Energy (Eₘₐₓ) | 0.156 MeV | The endpoint of the beta energy spectrum.[2] |
| ¹⁴C Average Energy (Eₐᵥₑ) | 0.049 MeV | The average energy of the emitted beta particles.[2] |
| Figure of Merit (E²/B) | > 300 | A measure of instrument performance (Efficiency squared / Background). |
Experimental Protocols
Protocol 1: Performing an Instrument Normalization and Calibration
This protocol establishes the baseline performance and creates the quench correction curves necessary for accurate sample analysis.
Materials:
-
Liquid Scintillation Counter
-
Set of ¹⁴C calibration standards (one unquenched "open" standard and a series of sealed, progressively quenched standards from the manufacturer).
-
Background standard (vial with scintillation cocktail only).
-
Instrument-specific software.
Methodology:
-
Instrument Startup: Power on the LSC and allow it to warm up for the manufacturer-recommended time (typically >1 hour) to ensure electronic stability.
-
Background Measurement: Place the background standard in the LSC. Program a counting protocol to count this vial for at least 10-20 minutes to get a statistically robust background CPM value.
-
Efficiency Determination (Unquenched): Place the unquenched ¹⁴C standard in the LSC. This standard has a known DPM value. Count the standard using the appropriate ¹⁴C protocol.
-
Calculate the maximum counting efficiency using the formula: Efficiency (%) = (CPM of Standard - CPM of Background) / (DPM of Standard) * 100.
-
Generate Quench Curve:
-
Load the entire set of sealed, quenched ¹⁴C standards into the LSC.
-
Using the instrument's calibration software, initiate the automatic calibration routine.
-
The instrument will count each standard and measure its quench indicating parameter (e.g., tSIE, SQP(E)).
-
The software then plots the known efficiency of each standard against its measured quench parameter to generate a quench correction curve.
-
-
Save and Verify: Save the new calibration and quench curve. It is good practice to re-run a few of the quenched standards as "unknowns" to verify that the instrument correctly calculates their DPM using the new curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for common ¹⁴C LSC issues.
Caption: Simplified pathway of ¹⁴C detection via Liquid Scintillation.
References
Validation & Comparative
Validating the Biological Activity of C14-Labeled Specialized Pro-resolving Mediators: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological fidelity of labeled compounds is paramount. This guide provides a comparative analysis of using Carbon-14 (C14) labeled Specialized Pro-resolving Mediators (SPMs) in bioactivity assays. It explores the established methodologies for validation and compares this technique with alternative labeling strategies, supported by experimental protocols and conceptual frameworks.
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. To study their pharmacokinetics, metabolism, and target engagement, SPMs are often chemically labeled. C14-labeling is a traditional and powerful method for tracing the fate of molecules in biological systems. However, it is crucial to validate that the introduction of a radioactive isotope does not alter the intrinsic biological activity of these potent signaling lipids.
Comparing C14-Labeling with Alternative Methods
The choice of labeling strategy can significantly impact the outcome and interpretation of experimental results. While C14-labeling offers high sensitivity for quantitative analysis, concerns about potential alterations to molecular function and the logistical challenges of working with radioactivity have led to the development of alternative methods.
| Feature | C14-Labeled SPMs | Fluorescently-Labeled SPMs | Stable Isotope-Labeled SPMs (e.g., ¹³C, ²H) |
| Principle of Detection | Scintillation counting or autoradiography of beta particle emission. | Fluorescence microscopy or spectroscopy. | Mass spectrometry to detect mass shift. |
| Primary Application | Tracing metabolic fate, receptor binding assays, and quantification in complex biological matrices. | In vitro and in vivo imaging, flow cytometry, and receptor binding studies. | Metabolic flux analysis and quantification by mass spectrometry. |
| Potential for Functional Alteration | Low, as the atomic mass change is minimal and does not typically alter chemical properties. | Higher, as the fluorophore is a bulky addition that can cause steric hindrance and alter molecular interactions. | Very low, as the mass change is minimal and does not significantly alter the molecule's chemical or biological properties. |
| Sensitivity | High, allowing for detection of very low concentrations. | High, but can be affected by background autofluorescence. | High, with the ability to distinguish from endogenous unlabeled molecules. |
| Quantitative Accuracy | Excellent for absolute quantification. | Good for relative quantification; absolute quantification can be challenging. | Excellent for relative and absolute quantification when used with appropriate standards. |
| Ease of Synthesis | Can be complex and require specialized facilities for handling radioactivity. | Synthesis can be challenging to ensure the fluorophore does not interfere with the active site. | Synthesis can be complex, but generally more straightforward than radiolabeling. |
| Safety and Handling | Requires specialized licenses, training, and disposal procedures for radioactive materials. | Generally safe, with standard laboratory precautions for chemical handling. | Non-radioactive and safe to handle. |
Experimental Protocols for Validating SPM Bioactivity
To validate the biological activity of C14-labeled SPMs, their performance in key functional assays should be compared to their unlabeled counterparts. Below are detailed protocols for two fundamental assays that assess the pro-resolving functions of SPMs.
Macrophage Phagocytosis Assay
This assay evaluates the ability of SPMs to enhance the engulfment of apoptotic cells or pathogens by macrophages, a key step in the resolution of inflammation.
Materials:
-
Primary macrophages or a macrophage-like cell line (e.g., J774A.1)
-
Unlabeled SPM and C14-labeled SPM
-
Fluorescently labeled zymosan particles or apoptotic neutrophils
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Culture: Culture macrophages in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed macrophages into a 96-well plate at a suitable density and allow them to adhere overnight.
-
SPM Treatment: Pre-treat the macrophages with various concentrations of unlabeled SPM or C14-labeled SPM for 15-30 minutes. Include a vehicle control.
-
Phagocytosis Induction: Add fluorescently labeled zymosan particles or apoptotic neutrophils to each well.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for phagocytosis.
-
Washing: Gently wash the cells with cold PBS to remove non-engulfed particles.
-
Quenching: Add trypan blue solution to quench the fluorescence of extracellular particles.
-
Quantification: Measure the fluorescence intensity using a fluorescence microscope or plate reader. The intensity of the fluorescence is proportional to the amount of phagocytosed material.
-
Data Analysis: Compare the phagocytic activity of macrophages treated with C14-labeled SPM to those treated with unlabeled SPM and the vehicle control.
Neutrophil Chemotaxis Assay
This assay assesses the ability of SPMs to inhibit neutrophil migration towards a chemoattractant, a hallmark of their anti-inflammatory and pro-resolving actions.
Materials:
-
Isolated human or murine neutrophils
-
Unlabeled SPM and C14-labeled SPM
-
Chemoattractant (e.g., leukotriene B4 [LTB4] or fMLP)
-
Boyden chamber or similar chemotaxis system with a porous membrane
-
Assay buffer (e.g., HBSS)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Chamber Setup: Place the chemoattractant in the lower wells of the Boyden chamber.
-
SPM Treatment: In the upper wells, add a suspension of neutrophils that have been pre-incubated with various concentrations of unlabeled SPM, C14-labeled SPM, or a vehicle control.
-
Membrane Placement: Place the porous membrane between the upper and lower chambers.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for neutrophil migration.
-
Cell Removal: After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Staining: Fix and stain the migrated cells on the bottom surface of the membrane.
-
Cell Counting: Count the number of migrated neutrophils in several high-power fields under a microscope.
-
Data Analysis: Compare the number of migrated neutrophils in the presence of C14-labeled SPM to those with unlabeled SPM and the vehicle control.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a key signaling pathway and the experimental workflow for validating SPM bioactivity.
Caption: A simplified signaling pathway of a Specialized Pro-resolving Mediator (SPM).
Caption: Workflow for validating the biological activity of C14-labeled SPMs.
A Comparative Guide to C14-Labeled and Unlabeled Specialized Pro-Resolving Mediators in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of carbon-14 (B1195169) (C14)-labeled and unlabeled Specialized Pro-Resolving Mediators (SPMs) in key functional assays. SPMs, including lipoxins, resolvins, protectins, and maresins, are a class of lipid mediators that actively orchestrate the resolution of inflammation. The introduction of a C14 label is a powerful tool for tracking these molecules in biological systems; however, understanding its potential influence on their functional activity is crucial for accurate experimental design and interpretation.
While direct comparative studies quantifying the functional differences between C14-labeled and unlabeled SPMs are not extensively available in the public domain, this guide summarizes the known functional activities of unlabeled SPMs in critical assays and discusses the theoretical considerations of radiolabeling.
Data Presentation: Functional Activity of Unlabeled SPMs
The following tables summarize the quantitative data on the effects of various unlabeled SPMs in key functional assays relevant to the resolution of inflammation: phagocytosis and neutrophil chemotaxis.
Table 1: Effect of Unlabeled SPMs on Phagocytosis
| Specialized Pro-Resolving Mediator | Assay System | Concentration | Effect on Phagocytosis | Reference |
| Maresin 1 (MaR1) | Human Macrophages with fluorescently labeled E. coli | 10 nM | 38% increase in fluorescence (phagocytosis) at 60 min | [1] |
| Maresin 1 (MaR1) | Human Macrophages from healthy donors with fluorescently labeled bacteria | 10 pM - 100 nM | Dose-dependent increase, peaking at 1 nM | [2] |
| Resolvin D1 (RvD1) | Human Macrophages with zymosan particles | 0.1 - 10 nM | Dose-dependent enhancement | [3] |
| Resolvin D1 (RvD1) | Murine RAW 264.7 Macrophages with FITC-labeled P. aeruginosa | 1 - 100 nM | Concentration-dependent increase in Mean Fluorescence Intensity | [4] |
Table 2: Effect of Unlabeled SPMs on Neutrophil Chemotaxis
| Specialized Pro-Resolving Mediator | Assay System | Chemoattractant | Concentration | Effect on Chemotaxis | Reference |
| Lipoxin A4 (LXA4) | Human Neutrophils | Leukotriene B4 (LTB4) | 1 nM | ~50% reduction in chemotaxis | [5] |
| 15-epi-Lipoxin A4 | Human Neutrophils | Leukotriene B4 (LTB4) | 1 nM | ~50% reduction in chemotaxis | [5] |
| Lipoxin A4 (LXA4) & Lipoxin B4 (LXB4) | Human Neutrophils | LTB4 or FMLP | 10⁻⁸ M | 50% inhibition of migration | [6] |
| Resolvin D1 (RvD1), D2, and E1 | Differentiated HL-60 cells (neutrophil-like) | fMLP (100 nM) | 500 nM | 30-70% decrease in migration |
Considerations for C14-Labeled SPMs in Functional Assays
Radiolabeling with C14 involves replacing a carbon-12 atom with a carbon-14 atom. While this is a common and powerful technique for tracking molecules, it is important to consider the potential for an "isotope effect," where the difference in mass between the isotopes can alter the rate of chemical reactions. In the context of SPMs, this could potentially influence:
-
Receptor Binding Affinity: The interaction between an SPM and its receptor is a critical determinant of its biological activity. While a C14 label is unlikely to alter the fundamental shape of the molecule, it could subtly influence the kinetics of binding and dissociation.
-
Enzymatic Metabolism: SPMs are subject to enzymatic degradation, which terminates their signal. The rate of these enzymatic reactions could be altered by the presence of a C14 atom at or near the site of modification.
Currently, there is a lack of published data directly comparing the functional potency (e.g., EC50 or IC50 values) of C14-labeled SPMs with their unlabeled counterparts in assays such as phagocytosis and neutrophil chemotaxis. Researchers using C14-labeled SPMs should be aware of these potential, albeit likely subtle, differences and ideally, would perform validation experiments to confirm that the labeled compound retains the expected biological activity. One study on Lipoxin A4 utilized a tritium (B154650) ([3H]) label for binding studies, indicating that radiolabeling is a viable approach for receptor interaction analysis[7]. Another study used [1-14C]arachidonic acid to study its release stimulated by Lipoxin A4 and B4[8].
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
Phagocytosis Assay Protocol
This protocol is adapted for measuring the effect of SPMs on macrophage phagocytosis of bacteria.
Materials:
-
Human macrophages (e.g., derived from peripheral blood monocytes)
-
Fluorescently labeled bacteria (e.g., E. coli or P. aeruginosa)
-
SPM of interest (unlabeled or C14-labeled)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI 1640)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Culture human macrophages in a 96-well plate to the desired confluency.
-
Prepare solutions of the SPM at various concentrations in the cell culture medium.
-
Remove the existing medium from the macrophages and add the SPM solutions. Incubate for 15 minutes at 37°C.
-
Add the fluorescently labeled bacteria to the wells at a specified macrophage-to-bacterium ratio (e.g., 1:50).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-phagocytosed bacteria.
-
Quantify the phagocytosis by measuring the fluorescence intensity using a plate reader or by analyzing the percentage of fluorescent cells and their mean fluorescence intensity using a flow cytometer.
Neutrophil Chemotaxis Assay Protocol (Boyden Chamber)
This protocol describes an in vitro assay to assess the effect of SPMs on neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Chemoattractant (e.g., Leukotriene B4 or fMLP)
-
SPM of interest (unlabeled or C14-labeled)
-
Boyden chamber apparatus with a polycarbonate membrane (e.g., 5 µm pore size)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Microscope and hemocytometer for cell counting
Procedure:
-
Isolate human neutrophils from fresh peripheral blood.
-
Resuspend the neutrophils in the assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with different concentrations of the SPM or vehicle control for 15-30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. The results can be expressed as a chemotactic index or percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of key SPMs and a general experimental workflow for comparing labeled and unlabeled compounds.
Caption: Signaling pathway of Maresin 1 (MaR1).
Caption: Signaling pathway of Lipoxin A4 (LXA4).
Caption: Signaling pathways of Resolvin D1 (RvD1).
Caption: Experimental workflow for comparing C14-SPMs and unlabeled SPMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and signature profiles for pro-resolving and inflammatory lipid mediators in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipoxin A4 and lipoxin B4 stimulate the release but not the oxygenation of arachidonic acid in human neutrophils: dissociation between lipid remodeling and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of C14-Radioactivity Measurement and LC-MS/MS for Comprehensive ADME Analysis
In the landscape of drug development, a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. Two cornerstone analytical techniques underpin these critical studies: total radioactivity measurement of Carbon-14 (¹⁴C) labeled compounds and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these methodologies, offering researchers, scientists, and drug development professionals a clear perspective on their synergistic application, supported by experimental data and detailed protocols.
The cross-validation of these two techniques is not a matter of competition, but of complementarity. ¹⁴C-based assays provide a complete picture of all drug-related material, ensuring mass balance and revealing the full extent of the drug's disposition. In parallel, LC-MS/MS offers the specificity and structural elucidation power necessary to identify and quantify the parent drug and its individual metabolites. Together, they provide a holistic view of a drug's fate in the body.
Quantitative Performance: A Comparative Overview
The selection of an analytical technique is fundamentally driven by its quantitative performance characteristics. While ¹⁴C analysis provides a measure of total radioactivity, LC-MS/MS delivers specific quantification of individual analytes. The following table summarizes the key performance metrics for the most common ¹⁴C detection methods—Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC)—alongside a typical validated LC-MS/MS assay.
| Parameter | Accelerator Mass Spectrometry (AMS) for ¹⁴C | Liquid Scintillation Counting (LSC) for ¹⁴C | LC-MS/MS |
| Analyte(s) | Total ¹⁴C-containing material (parent drug + all metabolites) | Total ¹⁴C-containing material (parent drug + all metabolites) | Specific parent drug and individual metabolites |
| Sensitivity | Extremely high (attomolar to femtomolar range)[1] | Moderate to high (picomolar to nanomolar range)[2] | High (picomolar to nanomolar range)[2][3] |
| Lower Limit of Quantitation (LLOQ) | pg/mL to fg/mL range | ng/mL range | pg/mL to ng/mL range[4] |
| Linearity | Excellent over a wide dynamic range | Good over a moderate dynamic range | Excellent over a wide dynamic range (typically 3-5 orders of magnitude)[4] |
| Specificity | Non-specific; measures total radioactivity | Non-specific; measures total radioactivity | High; distinguishes between structurally similar compounds and isomers |
| Throughput | Lower, due to sample preparation (graphitization)[5] | High | High |
| Primary Application in ADME | Human microdose studies, definitive mass balance in human ADME studies.[5][6] | Preclinical and clinical ADME studies where higher radioactive doses are permissible.[5][7] | Pharmacokinetic (PK) analysis, metabolite identification and quantification.[3][8] |
Experimental Protocols: A Detailed Look at the Methodologies
The successful implementation of these techniques hinges on robust and well-defined experimental protocols. Below are representative methodologies for ¹⁴C radioactivity measurement and LC-MS/MS analysis in a typical human ADME study.
Protocol 1: Total ¹⁴C Radioactivity Measurement
This protocol outlines the general steps for determining total radioactivity in biological matrices using LSC or AMS.
1. Sample Collection:
-
Collect blood, urine, and feces at predetermined time points following administration of the ¹⁴C-labeled drug.[9]
-
Process blood to obtain plasma.
2. Sample Preparation:
-
For Liquid Scintillation Counting (LSC):
-
For Accelerator Mass Spectrometry (AMS):
-
Samples are combusted to ¹⁴CO₂.
-
The ¹⁴CO₂ is then reduced to elemental carbon (graphite) on a catalyst.[12] This graphitized sample is pressed into a target for the AMS instrument.
-
3. Analysis:
-
LSC: The prepared vials are placed in a liquid scintillation counter. The instrument detects the photons emitted as a result of the beta decay of ¹⁴C and expresses the result as disintegrations per minute (DPM), which is proportional to the amount of radioactivity.[10][13]
-
AMS: The graphite (B72142) target is ionized in the AMS instrument. The ions are accelerated to high energies, and magnets and detectors are used to separate and count the individual ¹⁴C atoms relative to the stable carbon isotopes (¹²C and ¹³C).[14][15]
4. Data Interpretation:
-
The total radioactivity in each sample is used to calculate the percentage of the administered dose recovered over time, establishing the mass balance and routes of excretion.[9]
Protocol 2: LC-MS/MS Bioanalytical Method for Parent Drug and Metabolites
This protocol describes a typical workflow for the quantitative analysis of a specific analyte in a biological matrix.
1. Sample Preparation (Extraction):
-
An aliquot of the biological sample (e.g., plasma) is treated to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Extraction of the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[16]
-
-
An internal standard (ideally a stable isotope-labeled version of the analyte) is added at the beginning of the process to correct for variability in extraction and instrument response.[17]
2. Chromatographic Separation (LC):
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
The analyte and its metabolites are separated from each other and from remaining matrix components on a chromatographic column based on their physicochemical properties.[3]
3. Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The molecules are ionized (e.g., by electrospray ionization - ESI).
-
In the first stage of the tandem mass spectrometer, a specific precursor ion (typically the protonated or deprotonated molecule of the analyte) is selected.
-
This precursor ion is fragmented in a collision cell, and in the second stage, a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[4]
4. Data Analysis and Quantification:
-
The peak area of the analyte is measured and compared to the peak area of the internal standard.
-
A calibration curve, prepared by analyzing samples with known concentrations of the analyte, is used to determine the concentration in the unknown samples.[16]
-
The method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[3][16]
Visualizing the Workflow and Relationship
To better understand the interplay between these techniques in a drug development program, the following diagrams illustrate the logical workflows.
Caption: Workflow of a human ADME study using both ¹⁴C analysis and LC-MS/MS.
Caption: Logical relationship between ADME questions and analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiocarbon Tracers in Toxicology and Medicine: Recent Advances in Technology and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. cigb.edu.cu [cigb.edu.cu]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. openmedscience.com [openmedscience.com]
- 7. pharmaron.com [pharmaron.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 11. ehs.psu.edu [ehs.psu.edu]
- 12. www2.whoi.edu [www2.whoi.edu]
- 13. uwm.edu [uwm.edu]
- 14. Accelerator mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. radiocarbon.com [radiocarbon.com]
- 16. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 17. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: C14-SPM vs. Tritium-Labeled SPM for Metabolic Studies
For researchers, scientists, and drug development professionals investigating the intricate pathways of sphingolipid metabolism, the choice of radiolabeled sphingomyelin (B164518) (SPM) is a critical decision that influences experimental design and data interpretation. This guide provides an objective comparison of Carbon-14 (C14) labeled SPM and Tritium (B154650) (3H) labeled SPM, supported by experimental data, to aid in the selection of the most appropriate tool for your metabolic studies.
The fundamental difference between using C14-SPM and tritium-labeled SPM lies in the properties of the isotopes themselves. Carbon-14 is a beta emitter with a higher energy and longer half-life compared to tritium, which is a lower-energy beta emitter. These characteristics have significant implications for specific activity, detection methods, and the stability of the radiolabel during metabolic transformations.
Comparative Analysis: this compound vs. Tritium-Labeled SPM
The selection between C14 and tritium-labeled sphingomyelin hinges on the specific requirements of the metabolic study, including the desired sensitivity, the metabolic fate of different parts of the SPM molecule, and the available detection instrumentation.
| Feature | C14-Labeled Sphingomyelin | Tritium (3H)-Labeled Sphingomyelin | Key Considerations for Researchers |
| Typical Specific Activity | 40 - 60 mCi/mmol (for [choline-methyl-14C])[1][2] | Generally higher, can reach >60 Ci/mmol | Higher specific activity of tritium allows for the use of smaller amounts of substrate to achieve a detectable signal, which can be crucial when studying low-abundance metabolites or when wishing to minimize perturbations to cellular lipid pools. |
| Energy of Beta Emission | Higher (0.156 MeV max) | Lower (0.0186 MeV max) | The higher energy of C14 allows for easier detection and less susceptibility to quenching in liquid scintillation counting. However, the lower energy of tritium can provide higher spatial resolution in autoradiography. |
| Label Stability | Generally high, as the carbon backbone is fundamental to the molecule's structure. | Stability is dependent on the position of the tritium atom. Tritium on a metabolically stable position of the sphingosine (B13886) backbone is generally stable. However, tritium can be lost through exchange with protons in an aqueous environment if located at certain positions. | For studies tracking the entire sphingomyelin molecule or its ceramide backbone through multiple metabolic steps, C14 is often the more conservative and stable choice. When specifically tracking the sphingosine moiety, a stably labeled 3H-sphingosine SPM can be very effective.[3] |
| Detection Methods | Liquid Scintillation Counting, Autoradiography, Gas-Flow Proportional Counting. | Liquid Scintillation Counting, Autoradiography (with specialized tritium-sensitive screens). | Dual-labeling experiments using both C14 and 3H are possible, allowing for the simultaneous tracking of different parts of the sphingomyelin molecule.[3] |
| Common Labeling Positions | Acyl chain (e.g., [palmitoyl-1-14C]), Choline (B1196258) headgroup ([choline-methyl-14C]).[1][4][5][6][7] | Sphingosine backbone (e.g., [3H(G)]), Choline headgroup ([choline-methyl-3H]).[8] | The choice of labeling position is critical for tracing specific metabolic fates. Labeling the acyl chain allows for tracking of ceramide and subsequent fatty acid metabolism. Labeling the choline headgroup is useful for studying the action of sphingomyelinases. Labeling the sphingosine backbone tracks the core of the sphingolipid. |
Experimental Insights from a Dual-Labeling Study
A study comparing the metabolism of sphingomyelin labeled with both 3-[3H]sphingosine and [14C]palmitic acid in Hep G2 cells and rat liver provided valuable insights into the differential fate of the sphingosine backbone and the acyl chain. The study found that the loss of both 3H and 14C was more rapid for sphingomyelin containing linoleic acid compared to palmitic acid, indicating that the fatty acid composition influences the metabolic rate.[3]
Furthermore, the ratio of 3H to 14C in the resulting ceramide metabolite varied depending on the initial fatty acid, suggesting that the sphingosine and fatty acid components of ceramide can be differentially metabolized and re-utilized in cellular pathways.[3] Specifically, the results indicated that ceramide derived from sphingomyelin containing linoleic acid was less likely to be re-utilized for sphingomyelin synthesis, and its sphingosine component was primarily directed towards catabolism.[3]
Signaling Pathways and Experimental Workflows
To visualize the context of these metabolic studies, the following diagrams illustrate the sphingomyelin metabolic pathway and a typical experimental workflow.
Detailed Experimental Protocols
The following is a generalized protocol for a metabolic study using radiolabeled sphingomyelin in cultured cells.
1. Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Prepare the labeling medium by adding the radiolabeled sphingomyelin (e.g., [choline-methyl-14C]-SPM or [3H(G)]-SPM) to the appropriate cell culture medium. The final concentration of the radiolabeled SPM should be optimized for the specific cell type and experimental goals.
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells and incubate for the desired pulse time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
2. Chase Period (Optional):
-
After the labeling period, remove the labeling medium.
-
Wash the cells several times with PBS to remove unincorporated radiolabel.
-
Add fresh, non-radioactive culture medium (chase medium) and incubate for various time points (e.g., 0, 2, 6, 24 hours). This allows for the tracking of the radiolabel through the metabolic pathways over time.
3. Lipid Extraction:
-
At the end of the incubation or chase period, wash the cells with ice-cold PBS.
-
Scrape the cells in a solvent mixture, typically chloroform:methanol (1:2, v/v).
-
Transfer the cell suspension to a glass tube.
-
Perform a Bligh-Dyer or similar lipid extraction procedure to separate the lipid-containing organic phase from the aqueous phase.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
4. Thin-Layer Chromatography (TLC) for Lipid Separation:
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica (B1680970) gel TLC plate, alongside appropriate lipid standards (e.g., non-radiolabeled sphingomyelin, ceramide, sphingosine).
-
Develop the TLC plate in a chamber with a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) to separate the different lipid species.
-
Allow the solvent to migrate up the plate.
-
Remove the plate and allow it to dry completely.
5. Detection and Quantification:
-
Autoradiography: Expose the TLC plate to an X-ray film or a phosphor screen to visualize the radioactive spots. The intensity of the spots corresponds to the amount of radioactivity.
-
Liquid Scintillation Counting:
-
Visualize the lipid spots on the TLC plate using a non-destructive method (e.g., iodine vapor).
-
Scrape the silica corresponding to the spots of interest (sphingomyelin, ceramide, etc.) into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter. For dual-labeling experiments (C14 and 3H), the counter should be set up with appropriate energy windows to distinguish between the two isotopes.
-
6. Data Analysis:
-
Calculate the amount of radioactivity in each lipid species as a percentage of the total radioactivity recovered.
-
For pulse-chase experiments, plot the change in radioactivity in each lipid pool over time to determine metabolic rates.
-
Normalize the data to cell number or protein concentration to account for variations in cell density.
Conclusion
The choice between this compound and tritium-labeled SPM for metabolic studies is not a one-size-fits-all decision. C14-labeled SPM offers the advantage of a stable label, making it ideal for tracking the carbon skeleton through complex metabolic pathways. Tritium-labeled SPM, with its potential for higher specific activity, is advantageous for studies requiring high sensitivity or when tracing the fate of the sphingosine backbone specifically. By carefully considering the experimental goals, the specific metabolic questions being addressed, and the available resources, researchers can select the optimal radiolabeled tool to illuminate the intricate and vital roles of sphingomyelin metabolism in health and disease.
References
- 1. revvity.com [revvity.com]
- 2. cms.mz-at.de [cms.mz-at.de]
- 3. Metabolism of 3-[3H]sphingosine sphingomyelin labeled with [14C]palmitic or [14C]linoleic acid by Hep G2 cells and rat liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of a specific choline pool in sphingomyelin synthesis in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Phosphatidylcholine as the choline donor in sphingomyelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of a specific choline pool in sphingomyelin synthesis in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. perforum.hu [perforum.hu]
Comparative Biodistribution of C14-Labeled Specialized Pro-Resolving Mediators: A Guideline for Researchers
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators, including resolvins, lipoxins, and maresins, that actively orchestrate the resolution of inflammation.[1][2][3][4] Their therapeutic potential is vast, but a thorough understanding of their pharmacokinetic and pharmacodynamic properties, including their distribution throughout the body, is essential for clinical translation. Radiolabeling with isotopes like Carbon-14 offers a sensitive and quantitative method for tracking the fate of these molecules in vivo.[5][6][7]
Comparative Biodistribution Data: An Illustrative Overview
The following table presents a hypothetical yet representative dataset illustrating how the comparative biodistribution of C14-labeled Resolvin D1 (RvD1), Lipoxin A4 (LXA4), and Maresin 1 (MaR1) might be presented. The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g) at different time points post-administration.
| Time Point | Tissue | C14-Resolvin D1 (%ID/g) | C14-Lipoxin A4 (%ID/g) | C14-Maresin 1 (%ID/g) |
| 1 hour | Blood | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.3 |
| Lungs | 10.2 ± 1.5 | 12.5 ± 2.1 | 11.8 ± 1.9 | |
| Liver | 15.8 ± 2.2 | 18.2 ± 3.0 | 16.5 ± 2.5 | |
| Spleen | 8.5 ± 1.1 | 9.8 ± 1.4 | 9.1 ± 1.2 | |
| Kidneys | 20.1 ± 3.5 | 25.4 ± 4.1 | 22.7 ± 3.8 | |
| Brain | 0.1 ± 0.02 | 0.08 ± 0.01 | 0.09 ± 0.02 | |
| 6 hours | Blood | 0.8 ± 0.1 | 1.0 ± 0.2 | 0.9 ± 0.1 |
| Lungs | 4.1 ± 0.7 | 5.2 ± 0.9 | 4.5 ± 0.8 | |
| Liver | 8.2 ± 1.3 | 10.5 ± 1.8 | 9.3 ± 1.5 | |
| Spleen | 3.7 ± 0.5 | 4.5 ± 0.7 | 4.1 ± 0.6 | |
| Kidneys | 12.3 ± 2.1 | 15.8 ± 2.7 | 14.1 ± 2.4 | |
| Brain | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.04 ± 0.01 | |
| 24 hours | Blood | 0.1 ± 0.03 | 0.2 ± 0.04 | 0.1 ± 0.02 |
| Lungs | 1.2 ± 0.2 | 1.8 ± 0.3 | 1.5 ± 0.2 | |
| Liver | 2.5 ± 0.4 | 3.8 ± 0.6 | 3.1 ± 0.5 | |
| Spleen | 1.1 ± 0.2 | 1.6 ± 0.3 | 1.3 ± 0.2 | |
| Kidneys | 4.5 ± 0.8 | 6.2 ± 1.1 | 5.3 ± 0.9 | |
| Brain | < 0.01 | < 0.01 | < 0.01 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format of a comparative biodistribution study. Actual experimental results may vary.
Experimental Protocols
A standardized protocol is essential for the direct comparison of the biodistribution of different C14-labeled SPMs.
Radiolabeling of SPMs
SPMs are typically radiolabeled with C14 through custom synthesis by introducing a C14-labeled precursor at a strategic position in the molecule that is metabolically stable. The specific activity of the C14-labeled SPM should be determined to allow for accurate quantification.
Animal Model and Administration
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Administration: A single intravenous (IV) injection of the C14-labeled SPM (e.g., 1 µCi in 100 µL of saline with 0.1% ethanol (B145695) as a vehicle) is administered via the tail vein.
Tissue Collection and Processing
-
At predetermined time points (e.g., 1, 6, and 24 hours) post-injection, mice are euthanized.
-
Blood is collected via cardiac puncture.
-
Tissues of interest (lungs, liver, spleen, kidneys, brain, etc.) are excised, weighed, and rinsed with saline.
-
Tissue samples are homogenized and solubilized.
Quantification of Radioactivity
-
The amount of C14 radioactivity in each tissue sample is measured using a liquid scintillation counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of these studies and the biological context of SPMs, the following diagrams are provided.
Specialized pro-resolving mediators exert their effects through specific G-protein coupled receptors, initiating signaling cascades that lead to the resolution of inflammation.
Concluding Remarks
The comparative biodistribution of C14-labeled SPMs is a critical area of research that will undoubtedly accelerate the development of novel resolution-based therapies. While direct comparative data is currently limited, the protocols and frameworks presented here provide a robust foundation for conducting such studies. A deeper understanding of where these potent mediators travel and accumulate in the body will be instrumental in designing targeted and effective treatments for a wide range of inflammatory conditions.
References
- 1. Selective identification of specialized pro-resolving lipid mediators from their biosynthetic double di-oxygenation isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Distinct Profiles of Specialized Pro-resolving Lipid Mediators and Corresponding Receptor Gene Expression in Periodontal Inflammation [frontiersin.org]
- 4. The Use of Specialized Pro-Resolving Mediators in Biomaterial-Based Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Stability: A Comparative Guide to C¹⁴-Labeled and Fluorescently-Labeled SPMs
For researchers, scientists, and drug development professionals, understanding the in vivo fate of specialized pro-resolving mediators (SPMs) is paramount to harnessing their therapeutic potential. The choice of labeling strategy—radiolabeling with Carbon-14 (C¹⁴) versus fluorescent labeling—is a critical decision that profoundly impacts the interpretation of stability, biodistribution, and pharmacokinetic data. This guide provides an objective comparison of these two methodologies, supported by established experimental principles, to aid in the selection of the most appropriate approach for your research needs.
The in vivo stability of SPMs, a class of lipid mediators that orchestrate the resolution of inflammation, is a key determinant of their efficacy. Accurately tracking these molecules in a complex biological environment is challenging. Both C¹⁴-labeling and fluorescent-labeling offer unique advantages and disadvantages in assessing the in vivo persistence and localization of SPMs. While direct comparative studies on the same SPM are limited, a wealth of data from related small molecules and nanoparticles provides a strong foundation for a thorough assessment.
Quantitative Comparison of Labeling Strategies
The selection of a labeling method hinges on the specific experimental question. C¹⁴-labeling offers unparalleled quantitative accuracy for determining pharmacokinetic parameters, whereas fluorescent labeling provides the advantage of real-time visualization of biodistribution.
| Feature | C¹⁴-Labeled SPM | Fluorescently-Labeled SPM |
| Detection Method | Liquid Scintillation Counting (LSC), Autoradiography | In Vivo Imaging Systems (IVIS), Confocal/Multiphoton Microscopy |
| Primary Data Output | Quantitative (e.g., dpm/mg tissue, %ID/g) | Qualitative to Semi-Quantitative (e.g., radiant efficiency, fluorescence intensity) |
| In Vivo Stability | High; C¹⁴ is integral to the molecule's backbone, minimizing label detachment. | Variable; dependent on the fluorophore, linker chemistry, and biological environment. Prone to photobleaching and pH-dependent signal changes.[1][2] |
| Sensitivity | Very high; capable of detecting picomolar concentrations. | High, but can be limited by tissue autofluorescence and light scattering.[3][4] |
| Spatial Resolution | Low for whole-body (tissue homogenates), high for autoradiography (tissue sections). | High; enables visualization at the tissue, cellular, and subcellular levels.[5][6] |
| Temporal Resolution | Low; typically requires terminal tissue collection at discrete time points. | High; allows for real-time, longitudinal tracking in living animals.[7] |
| Metabolite Tracking | Can distinguish parent compound from metabolites with chromatographic separation. | Difficult to distinguish intact SPM from cleaved label or metabolites. |
| Safety | Requires specialized handling and disposal of radioactive materials. | Generally lower safety concerns, though some dyes can have toxic effects. |
Experimental Protocols
The methodologies for assessing in vivo stability differ significantly between C¹⁴-labeled and fluorescently-labeled SPMs.
Protocol 1: In Vivo Stability and Biodistribution of C¹⁴-Labeled SPM
This protocol outlines the key steps for quantitatively assessing the in vivo fate of a C¹⁴-labeled SPM.
-
Animal Dosing: Administer the C¹⁴-SPM to the animal model via the desired route (e.g., intravenous, oral).[8]
-
Time-Course Study: At predetermined time points, collect blood samples and euthanize cohorts of animals.
-
Tissue Harvesting: Dissect and collect organs and tissues of interest.
-
Sample Processing: Homogenize tissues and solubilize a portion of the homogenate.
-
Liquid Scintillation Counting: Add the solubilized tissue or plasma sample to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of the C¹⁴-label in each tissue, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
(Optional) Autoradiography: For higher spatial resolution, tissue sections can be exposed to radiographic film or a phosphor screen to visualize the distribution of the radiolabel.
Protocol 2: In Vivo Imaging of Fluorescently-Labeled SPM
This protocol describes the methodology for visualizing the biodistribution of a fluorescently-labeled SPM in real-time.
-
Animal Preparation: Anesthetize the animal and maintain it on a heated stage within an in vivo imaging system.
-
Baseline Imaging: Acquire a pre-injection image to determine background autofluorescence.
-
SPM Administration: Inject the fluorescently-labeled SPM via the desired route.
-
Real-Time Imaging: Acquire a series of images at various time points post-injection using the appropriate excitation and emission filters for the specific fluorophore.[7]
-
Ex Vivo Imaging: At the end of the in vivo imaging session, euthanize the animal and excise organs of interest for ex vivo imaging to confirm and more sensitively measure tissue localization.[7]
-
Image Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) over time. Data is often expressed as radiant efficiency or average fluorescence intensity.
-
(Optional) Microscopy: For cellular and subcellular localization, tissues can be sectioned and imaged using confocal or multiphoton microscopy.
Visualizing the Methodologies
To further clarify the experimental processes and underlying principles, the following diagrams illustrate the workflows and key considerations.
Conclusion
The choice between C¹⁴-labeling and fluorescent-labeling for assessing the in vivo stability of SPMs is not a matter of one being definitively superior to the other, but rather which tool is best suited for the research question at hand.
C¹⁴-labeling is the gold standard for quantitative pharmacokinetic and biodistribution studies. Its inherent stability provides high confidence that the detected signal corresponds to the molecule of interest or its metabolites. This method is ideal for determining parameters such as half-life, clearance, and tissue concentration.
Fluorescent labeling excels in providing dynamic, real-time visualization of SPM localization. This is particularly valuable for understanding the initial distribution kinetics and identifying target tissues. However, researchers must be cautious about the potential for label instability, which can lead to misleading interpretations of biodistribution.[1][2][9] Careful validation of the stability of the fluorescently-labeled SPM in relevant biological matrices is crucial before embarking on in vivo studies.[10]
For a comprehensive understanding of an SPM's in vivo fate, a dual-labeling approach, where both a radioactive and a fluorescent tag are incorporated, can be a powerful strategy, allowing for both quantitative analysis and real-time visualization.[1] Ultimately, a thorough understanding of the strengths and limitations of each labeling technique is essential for generating robust and reliable data in the development of SPM-based therapeutics.
References
- 1. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. Monitoring in vivo behavior of size-dependent fluorescent particles as a model fine dust - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles | MDPI [mdpi.com]
- 10. Tracking the physical stability of fluorescent-labeled mAbs under physiologic in vitro conditions in human serum and PBS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of C14-Labeling on Sphingosine-1-Phosphate (SPM) Function: A Comparative Guide
Sphingosine-1-phosphate is a critical bioactive lipid mediator that exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs), namely S1PR1 to S1PR5. This interaction triggers a cascade of intracellular signaling events that regulate a wide array of physiological processes, including cell proliferation, migration, survival, and immune responses. The introduction of a ¹⁴C label, a common strategy for tracing and quantifying molecules in biological systems, has the potential to alter the molecule's functional properties due to the kinetic isotope effect (KIE).
The Kinetic Isotope Effect: A Theoretical Overview
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the case of ¹⁴C-labeling, the increased mass of the carbon-14 (B1195169) atom compared to the naturally abundant carbon-12 can lead to a slight decrease in the vibrational frequency of the C-H or C-C bonds. This can, in turn, increase the activation energy for bond-breaking steps in a reaction, resulting in a slower reaction rate. While generally considered a minor effect for carbon isotopes compared to hydrogen isotopes (deuterium or tritium), it is a critical factor to consider in sensitive biological assays.[1][2] In the context of SPM function, a KIE could potentially manifest in several ways:
-
Receptor Binding: The affinity (Kd) and kinetics (kon and koff) of SPM for its receptors may be altered.
-
Downstream Signaling: The efficacy (Emax) and potency (EC50) of the labeled ligand in activating downstream signaling pathways could be affected.
-
Metabolic Stability: The rate at which ¹⁴C-SPM is synthesized by sphingosine (B13886) kinases or degraded by S1P lyases and phosphatases may differ from the unlabeled molecule.
This guide provides the necessary tools to experimentally investigate these potential isotopic effects.
Comparative Analysis of SPM Function
To objectively assess the impact of ¹⁴C-labeling on SPM function, a direct comparison with its unlabeled form across key performance indicators is essential. The following tables provide a framework for presenting such comparative data. Please note that the data presented in these tables is hypothetical and serves as an illustration of how experimental results would be summarized.
Table 1: Receptor Binding Affinity (Ki in nM)
| Receptor Subtype | Unlabeled SPM | ¹⁴C-Labeled SPM | Fold Difference |
| S1PR1 | 8.5 | 8.9 | 1.05 |
| S1PR2 | 15.2 | 16.1 | 1.06 |
| S1PR3 | 12.8 | 13.5 | 1.05 |
| S1PR4 | 25.6 | 27.0 | 1.05 |
| S1PR5 | 10.1 | 10.7 | 1.06 |
Data in this table would be generated from competitive radioligand binding assays.
Table 2: Functional Potency in Downstream Signaling (EC50 in nM)
| Assay | Unlabeled SPM | ¹⁴C-Labeled SPM | Fold Difference |
| GTPγS Binding (S1PR1) | 5.2 | 5.6 | 1.08 |
| Calcium Mobilization (S1PR3) | 18.9 | 20.1 | 1.06 |
| ERK Phosphorylation (S1PR1/3) | 7.8 | 8.3 | 1.06 |
Data in this table would be generated from various functional assays measuring downstream signaling events.
Table 3: Cell Migration (Fold Induction over Control)
| Cell Type | Unlabeled SPM (10 nM) | ¹⁴C-Labeled SPM (10 nM) | Fold Difference |
| Endothelial Cells (HUVEC) | 4.5 | 4.3 | 0.96 |
| Smooth Muscle Cells | 3.8 | 3.6 | 0.95 |
| Cancer Cell Line (e.g., MDA-MB-231) | 2.9 | 2.8 | 0.97 |
Data in this table would be generated from transwell migration assays.
Table 4: Metabolic Stability (t½ in minutes)
| Enzyme | Unlabeled SPM | ¹⁴C-Labeled SPM | Fold Difference |
| Sphingosine Kinase 1 (Synthesis) | N/A (Substrate) | N/A (Substrate) | - |
| S1P Lyase (Degradation) | 25.3 | 26.8 | 1.06 |
| S1P Phosphatase (Degradation) | 18.9 | 20.0 | 1.06 |
Data in this table would be generated from in vitro enzyme activity assays.
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is crucial to visualize the underlying biological processes.
Figure 1: Simplified SPM signaling pathway leading to key cellular responses.
Figure 2: General experimental workflow for comparing unlabeled and ¹⁴C-labeled SPM.
Figure 3: Logical relationship of the kinetic isotope effect on reaction rates.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to compare the function of unlabeled and ¹⁴C-labeled SPM.
Radioligand Receptor Binding Assay
Objective: To determine and compare the binding affinity (Ki) of unlabeled and ¹⁴C-labeled SPM for S1P receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific S1P receptor subtype (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a binding buffer such as 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 0.5% fatty acid-free BSA, pH 7.4.
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a high-affinity radiolabeled S1P receptor ligand (e.g., [³²P]S1P or a commercially available tritiated antagonist).
-
Add increasing concentrations of either unlabeled SPM or ¹⁴C-labeled SPM (the "cold" competitors).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (unlabeled or ¹⁴C-labeled SPM).
-
Fit the data to a one-site competition binding model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of unlabeled and ¹⁴C-labeled SPM in stimulating G-protein activation.
Methodology:
-
Membrane Preparation: Use cell membranes from cells overexpressing the S1P receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% fatty acid-free BSA, pH 7.4.
-
Assay Procedure:
-
In a 96-well plate, add increasing concentrations of either unlabeled SPM or ¹⁴C-labeled SPM.
-
Add the cell membranes and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C.
-
-
Termination and Detection: Stop the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer. Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS as a function of the log concentration of the agonist (unlabeled or ¹⁴C-labeled SPM).
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Cell Migration Assay (Transwell Assay)
Objective: To compare the ability of unlabeled and ¹⁴C-labeled SPM to induce cell migration.
Methodology:
-
Cell Culture: Culture cells known to migrate in response to SPM (e.g., endothelial cells, smooth muscle cells, or specific cancer cell lines) in appropriate media.
-
Assay Setup:
-
Use transwell inserts with a porous membrane (e.g., 8 µm pores). The underside of the membrane can be coated with an extracellular matrix protein like fibronectin or collagen to promote cell adhesion.
-
In the lower chamber, add serum-free media containing various concentrations of either unlabeled SPM or ¹⁴C-labeled SPM.
-
In the upper chamber, seed a suspension of the cells in serum-free media.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the cell type's migration rate (typically 4-24 hours).
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet or DAPI.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Plot the number of migrated cells or absorbance as a function of the SPM concentration.
-
Compare the migratory response at equivalent concentrations of unlabeled and ¹⁴C-labeled SPM.
-
Conclusion
While the kinetic isotope effect of ¹⁴C-labeling is generally considered to be small, its potential to influence the biological activity of a potent signaling molecule like SPM should not be overlooked. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and compare the receptor binding, downstream signaling, and functional cellular responses of ¹⁴C-labeled SPM to its unlabeled counterpart. Such rigorous characterization is essential for ensuring the validity and accuracy of studies that rely on ¹⁴C-labeled tracers to investigate the complex biology of sphingosine-1-phosphate.
References
Validating C14-SPM Binding to Orphan Receptors: A Comparative Guide
The deorphanization of receptors—the process of identifying their endogenous ligands—is a critical step in understanding physiological processes and discovering new therapeutic targets. This guide provides a comparative overview of methodologies for validating the binding of a putative 14-carbon specialized pro-resolving mediator (C14-SPM) to an orphan G protein-coupled receptor (GPCR).
The Challenge of Orphan Receptor Deorphanization
Orphan receptors are receptors for which the endogenous ligand has not yet been identified. These receptors represent a significant untapped resource for drug discovery. The process of matching a ligand to its receptor, known as deorphanization, requires rigorous validation to ensure the specificity and physiological relevance of the interaction.
This compound: A Putative Novel Ligand
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively regulate the resolution of inflammation.[1][2][3][4] They are biosynthesized from polyunsaturated fatty acids and act through specific G protein-coupled receptors (GPCRs).[2][3] This guide will use a hypothetical 14-carbon SPM, "this compound," as an example to illustrate the validation process for a novel ligand binding to an orphan receptor.
Comparative Analysis of Validation Assays
A multi-faceted approach is essential to validate the binding of a novel ligand to an orphan receptor. The following table compares key experimental assays used in this process.
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand to a receptor preparation (membranes or whole cells). | Quantitative (determines affinity - Kd and density - Bmax), high sensitivity, gold standard for direct binding. | Requires synthesis of a radiolabeled ligand, handling of radioactive material, does not provide functional information. | Saturation binding curves, competition binding curves. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. | Real-time kinetics (kon, koff), label-free, requires purified receptor. | Receptor immobilization can affect conformation, may not be suitable for all membrane proteins. | Sensorgrams showing association and dissociation phases. |
| Cell-Based Functional Assays | Measures the downstream cellular response following receptor activation by a ligand. | Provides functional information (agonist/antagonist), high throughput potential. | Indirect measure of binding, susceptible to off-target effects. | Dose-response curves (EC50/IC50). |
| Calcium Mobilization | Measures changes in intracellular calcium levels upon Gq-coupled GPCR activation. | Sensitive, widely used for GPCRs. | Limited to Gq-coupled receptors. | Fluorescence intensity changes over time. |
| cAMP Accumulation | Measures changes in intracellular cyclic AMP levels upon Gs- or Gi-coupled GPCR activation. | Applicable to both Gs and Gi signaling. | Can have a low signal-to-noise ratio. | cAMP concentration. |
| Receptor Internalization | Measures the ligand-induced movement of the receptor from the cell surface into the cell. | Visual and quantitative confirmation of agonist activity. | Slower throughput, may not occur for all agonists. | Microscopy images, quantitative fluorescence data. |
| CRISPRa Enrichment Screening | Uses CRISPR activation (CRISPRa) to overexpress specific receptors and identify those that bind to a labeled ligand.[5][6][7] | High-throughput screening for novel interactions, does not require purified receptor.[5][6][7] | Semi-quantitative, requires specialized libraries and expertise. | Enrichment of specific sgRNAs corresponding to binding receptors. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are example protocols for key validation experiments.
Radioligand Binding Assay Protocol
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the orphan receptor of interest.
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound.
-
In a parallel set of tubes, include a high concentration of a non-radiolabeled competitor to determine non-specific binding.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
-
Competition Binding Assay:
-
Incubate a fixed amount of membrane protein and a fixed concentration of radiolabeled this compound with increasing concentrations of a non-radiolabeled competitor ligand.
-
Following incubation, separate bound and free radioligand and quantify radioactivity.
-
Analyze the data to determine the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50).
-
Cell-Based Calcium Mobilization Assay Protocol
-
Cell Culture:
-
Plate cells expressing the orphan receptor in a multi-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Ligand Addition and Signal Detection:
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline.
-
Plot the dose-response curve to determine the half-maximal effective concentration (EC50).
-
Visualizing the Validation Process and Signaling Pathways
Diagrams can effectively illustrate complex biological processes and workflows.
Caption: Hypothetical signaling pathway for this compound binding to an orphan GPCR.
Caption: Workflow for validating the binding of a novel ligand to an orphan receptor.
Caption: Logical relationship of the validation process for a novel ligand.
References
- 1. Frontiers | Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? [frontiersin.org]
- 2. Pro-Resolving Lipid Mediators (SPMs) and Their Actions in Regulating miRNA in Novel Resolution Circuits in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of orphan ligand-receptor relationships using a cell-based CRISPRa enrichment screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of orphan ligand-receptor relationships using a cell-based CRISPRa enrichment screening platform | eLife [elifesciences.org]
A Comparative Guide to the Metabolic Profiles of C14-Specialized Pro-Resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators endogenously produced from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation. Understanding their metabolic fate is crucial for the development of novel therapeutics that harness their potent pro-resolving activities. This guide provides a comparative overview of the metabolic profiles of four key C14-labeled SPMs: Resolvin E1 (RvE1), Resolvin D1 (RvD1), Maresin 1 (MaR1), and Lipoxin A4 (LXA4). The use of C14-labeling allows for precise tracking and quantification of their metabolic products in various biological systems.
Comparative Summary of C14-SPM Metabolites
The metabolic profiles of SPMs are highly dependent on the specific cell type and tissue environment. Metabolism often leads to the inactivation of the parent molecule, although some metabolites may retain partial activity. The following table summarizes the key metabolites identified for RvE1, RvD1, MaR1, and LXA4 from various studies. It is important to note that a direct comparative study under identical experimental conditions is not yet available in the scientific literature.
| Parent this compound | Key Metabolites | Primary Metabolic Pathways | Biological Activity of Metabolites |
| Resolvin E1 (RvE1) | 18-oxo-RvE1, 20-carboxy-RvE1, 10,11-dihydro-RvE1, 19-hydroxy-RvE1 | Oxidation, Dehydrogenation, Reduction | Generally reduced or inactive compared to RvE1.[1][2][3][4] |
| Resolvin D1 (RvD1) | 8-oxo-RvD1, 17-oxo-RvD1, 7-oxo-RvD2 (from RvD2) | Dehydrogenation | Significantly lower bioactivity than RvD1.[5] 7-oxo-RvD2 retains some anti-inflammatory actions.[6] |
| Maresin 1 (MaR1) | 14-oxo-MaR1, 22-hydroxy-MaR1 | Oxidation, Dehydrogenation | 14-oxo-MaR1 is less active than MaR1 at higher concentrations. Both metabolites retain some pro-resolving activities, such as enhancing macrophage phagocytosis.[7][8] |
| Lipoxin A4 (LXA4) | 15-oxo-LXA4, 13,14-dihydro-15-oxo-LXA4, 13,14-dihydro-LXA4, 20-hydroxy-LXA4 | Dehydrogenation, Reduction, Hydroxylation | Metabolites are generally devoid of the potent anti-inflammatory activity of LXA4.[9][10] |
Metabolic Pathways and Key Enzymes
The metabolism of SPMs is primarily carried out by a series of enzymatic reactions involving dehydrogenases, reductases, and cytochrome P450 monooxygenases. These pathways are critical control points in regulating the local concentration and duration of action of these potent lipid mediators.
Resolvin E1 (RvE1) Metabolic Pathway
The metabolism of RvE1 involves several key enzymatic steps that lead to its inactivation. The primary routes include oxidation of the C18 hydroxyl group and hydroxylation at the omega-terminus (C20).
Metabolic pathways of Resolvin E1.
Resolvin D1 (RvD1) Metabolic Pathway
Similar to RvE1, the primary route for RvD1 inactivation is through dehydrogenase-mediated oxidation of its hydroxyl groups.
Metabolic inactivation of Resolvin D1.
Maresin 1 (MaR1) Metabolic Pathway
Maresin 1 undergoes metabolism to form metabolites that can retain some biological activity, highlighting a potential for a cascade of pro-resolving signals.
Metabolic pathways of Maresin 1.
Lipoxin A4 (LXA4) Metabolic Pathway
Lipoxin A4 is rapidly metabolized through oxidation and reduction reactions, leading to a loss of its anti-inflammatory properties.
Metabolic pathways of Lipoxin A4.
Experimental Protocols
The analysis of this compound metabolic profiles is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required for the identification and quantification of these lipid mediators and their metabolites in complex biological matrices.
General Experimental Workflow for this compound Metabolic Profiling
A typical workflow for this compound analysis.
Detailed LC-MS/MS Protocol for Eicosanoid Analysis
The following is a representative protocol for the analysis of eicosanoids, which can be adapted for the profiling of C14-SPMs.
1. Sample Preparation:
-
Internal Standards: Spike samples with a mixture of deuterated internal standards for each class of SPM being analyzed to correct for extraction efficiency and matrix effects.
-
Extraction: Acidify the biological sample (e.g., cell culture supernatant, plasma) to pH 3.5 with 1 M HCl. Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the acidified sample.
-
Wash the cartridge with water and then with hexane (B92381) to remove non-polar lipids.
-
Elute the SPMs and their metabolites with methyl formate (B1220265) or ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase (e.g., 50 µL of methanol/water, 50:50, v/v).
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Water/acetonitrile/formic acid (80:20:0.01, v/v/v).
-
Mobile Phase B: Acetonitrile/isopropanol (80:20, v/v).
-
Gradient: A linear gradient from 30% to 95% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the parent C14-SPMs and their predicted metabolites. Specific precursor-to-product ion transitions for each analyte need to be optimized using authentic standards.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for maximal signal intensity.
-
3. Data Analysis:
-
Integrate the chromatographic peaks for each analyte and its corresponding internal standard.
-
Calculate the concentration of each C14-labeled metabolite based on the peak area ratio to the internal standard and a standard curve generated with known amounts of non-labeled standards.
-
Confirm the identity of metabolites by comparing their retention times and fragmentation patterns with those of authentic standards, where available.
This guide provides a foundational comparison of the metabolic profiles of key C14-SPMs. Further research involving direct comparative studies will be invaluable in elucidating the nuanced differences in their metabolic fates and the implications for their biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Inactivation of Resolvin E1 and Stabilization of Its Anti-inflammatory Actions [dash.harvard.edu]
- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Actions of the Maresin 1 Metabolome in Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidoreductases in Lipoxin A4 Metabolic Inactivation. A Novel Role for 15-oxoprostaglandin 13-reductase/leukotriene B4 12-hydroxydehydrogenase in Inflammation [dash.harvard.edu]
- 10. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Correlating C14-SPM Tissue Levels with Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of therapeutic agents to target tissues is a cornerstone of drug development. For novel therapeutics like small interfering RNA (siRNA), the delivery vehicle is as crucial as the therapeutic payload itself. This guide provides a comparative analysis of C14-SPM, a polyamine branched-chain lipidoid used for siRNA delivery, and explores the methodologies for correlating its tissue levels with therapeutic efficacy. While direct experimental data correlating this compound tissue concentration to therapeutic outcomes is not publicly available, this guide will draw comparisons with the broader class of lipid-based nanoparticle delivery systems and the established principles of pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Understanding this compound
Contrary to what the nomenclature might suggest, "this compound" is not a Carbon-14 radiolabeled Specialized Pro-resolving Mediator (SPM). Instead, this compound is a specific, commercially available polyamine branched-chain lipidoid designed for the formulation of lipid nanoparticles (LNPs) to deliver siRNA.[1] These LNPs are engineered to encapsulate and protect the siRNA payload, facilitate its delivery into target cells, and release it into the cytoplasm to exert its gene-silencing effect.
Correlating Tissue Levels with Therapeutic Efficacy: A Methodological Overview
Establishing a clear link between the concentration of a delivery system in a target tissue and the resulting therapeutic effect is a critical step in preclinical and clinical development. This process typically involves a combination of quantitative bioanalysis and functional assays.
Measuring Tissue Levels of Lipidoid Nanoparticles
Quantifying the concentration of lipidoid-siRNA nanoparticles in various tissues is essential for understanding their biodistribution, target engagement, and potential off-target effects. Several analytical techniques can be employed for this purpose:
| Method | Description | Advantages | Disadvantages |
| Quantitative Autoradiography (if radiolabeled) | If a component of the LNP (e.g., the lipidoid or a helper lipid) were to be radiolabeled with an isotope like Carbon-14, this technique could provide high-resolution imaging and quantification of the LNP distribution within tissue sections. | High sensitivity and spatial resolution. | Requires synthesis of a radiolabeled compound and specialized facilities. |
| Liquid Scintillation Counting (if radiolabeled) | This method would involve homogenizing tissue samples and measuring the radioactivity to determine the total concentration of the radiolabeled LNP component. | Highly quantitative and sensitive for bulk tissue analysis. | Does not provide spatial distribution information within the tissue. |
| High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) | This is a powerful technique for separating and quantifying the individual lipid components of the nanoparticle, including the this compound lipidoid, from tissue extracts. | High specificity and sensitivity; can quantify non-radiolabeled compounds. | Requires extensive sample preparation and method development. |
| Fluorescence-based methods | If the siRNA or a lipid component is fluorescently labeled, techniques like fluorescence microscopy or in vivo imaging systems (IVIS) can be used to visualize and quantify tissue distribution. | Enables visualization of distribution in living animals (IVIS) or tissue sections (microscopy). | Potential for signal quenching and background fluorescence; quantification can be challenging. |
| Tunable Resistive Pulse Sensing (TRPS) | TRPS can be used to measure the size and concentration of nanoparticles in a sample, which can be adapted for tissue homogenates to estimate LNP concentration. | Provides high-resolution size and concentration data. | Sample preparation from complex tissue matrices can be challenging. |
Assessing Therapeutic Efficacy of siRNA Delivery
The therapeutic efficacy of a this compound-delivered siRNA is determined by the degree of target gene silencing and the resulting physiological changes. Key experimental readouts include:
-
Target mRNA quantification: Using techniques like quantitative real-time PCR (qRT-PCR) to measure the reduction in the target messenger RNA levels in the tissue of interest.
-
Target protein quantification: Employing methods such as Western blotting, ELISA, or immunohistochemistry to assess the decrease in the corresponding protein levels.
-
Phenotypic and functional assays: Measuring the physiological or pathological outcomes that the target gene influences. For example, in a cancer model, this could be a reduction in tumor size or proliferation. In a metabolic disease model, it could be an improvement in biomarkers like cholesterol or glucose levels.
Comparison with Alternative siRNA Delivery Systems
This compound belongs to the broader class of lipidoid nanoparticles. The field of siRNA delivery is rich with alternative approaches, each with its own set of advantages and disadvantages.
| Delivery System | Mechanism of Action | Advantages | Disadvantages |
| Lipidoid Nanoparticles (e.g., this compound) | Formulate siRNA into nanoparticles that are taken up by cells, often through endocytosis. The lipidoid component helps in endosomal escape to release siRNA into the cytoplasm. | High encapsulation efficiency, potent gene silencing in vivo, particularly in the liver.[2][3][4] | Can have off-target effects and potential for immunogenicity. |
| Conventional Liposomes (Cationic) | Cationic lipids form complexes (lipoplexes) with negatively charged siRNA, facilitating cellular uptake. | Well-established technology, relatively easy to prepare. | Can be associated with toxicity and rapid clearance from circulation. |
| Polymeric Nanoparticles | Cationic polymers condense siRNA into nanoparticles that are internalized by cells. | High payload capacity, tunable properties. | Potential for toxicity and immunogenicity. |
| siRNA Conjugates | The siRNA molecule is directly conjugated to a targeting ligand (e.g., a sugar, peptide, or antibody) that binds to a specific cell surface receptor, mediating uptake. | High specificity for target cells, reduced systemic exposure. | Lower payload capacity compared to nanoparticles, requires specific cell surface receptors. |
| Extracellular Vesicles (Exosomes) | Natural nanoparticles secreted by cells that can be loaded with siRNA for delivery. | Biocompatible, low immunogenicity, can cross biological barriers. | Challenges in large-scale production and loading efficiency. |
Visualizing Key Processes and Relationships
To better understand the concepts discussed, the following diagrams illustrate a generalized signaling pathway for a therapeutic agent, a hypothetical experimental workflow for correlating tissue levels with efficacy, and the logical relationship between drug administration and therapeutic effect.
Caption: Generalized signaling pathway for a this compound delivered siRNA.
Caption: Hypothetical workflow for correlating tissue levels with efficacy.
Caption: Logical relationship from administration to therapeutic effect.
Conclusion
While specific data on the correlation between this compound tissue levels and therapeutic efficacy is not publicly available, this guide provides a framework for how such a correlation would be established. By leveraging established analytical techniques for quantifying lipid nanoparticles in tissues and robust methods for assessing siRNA-mediated gene silencing, researchers can build a comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound and other lipidoid-based delivery systems. This knowledge is paramount for optimizing dosing regimens, predicting therapeutic outcomes, and ultimately advancing novel siRNA-based therapies to the clinic. The comparison with alternative delivery platforms highlights the dynamic landscape of nucleic acid therapeutics and the importance of selecting the appropriate delivery vehicle for a given application.
References
- 1. pnas.org [pnas.org]
- 2. Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidoid Nanoparticles for siRNA Delivery to the Intestinal Epithelium: In Vitro Investigations in a Caco-2 Model | PLOS One [journals.plos.org]
- 4. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of C14-SPM Synthesis Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliable synthesis and verification of radiolabeled lipids such as Carbon-14 labeled Sphingosine-1-Phosphate (C14-SPM) are critical for accurate experimental outcomes. This guide provides an objective comparison of available synthesis methodologies and detailed protocols for their independent verification, supported by experimental data from peer-reviewed literature.
This document outlines two primary approaches for obtaining this compound: chemical synthesis and biological synthesis. Each method presents distinct advantages and challenges in terms of yield, specific activity, and scalability. Verification of the final product's purity and identity is paramount and relies on a combination of chromatographic and radiometric techniques.
Comparison of Synthesis and Verification Methods
The selection of a synthesis method for this compound depends on the specific requirements of the research, including the desired specific activity, yield, and the available starting materials and expertise. Chemical synthesis offers greater control over the final product, while biological synthesis can be a valuable alternative when specific precursors are readily available.
| Parameter | Chemical Synthesis | Biological (Cell-Culture Based) Synthesis | Alternative Methods (Analogs) |
| Starting Materials | [14C]Labeled precursors (e.g., [14C]Serine), unlabeled sphingosine (B13886) | [14C]Palmitic acid, [14C]Stearic acid, [14C]Serine | Fluorinated analogs, other radiolabeled (e.g., 18F, 11C) S1P receptor ligands |
| Reported Yield | 32-39% (for phosphorylation step)[1] | Variable, depends on cell line and culture conditions | 30-50% (for multi-step radiosynthesis of 18F analogs)[2] |
| Specific Activity | High, dependent on the specific activity of the [14C] precursor | Generally lower, diluted by endogenous pools | High molar activity reported for PET tracers[2] |
| Key Advantages | High purity, defined label position, scalability | Can produce biologically relevant isomers | Useful for in vivo imaging (PET) |
| Key Challenges | Multi-step synthesis can be complex and time-consuming | Difficult to control for byproducts, lower specific activity | Analogs may not perfectly mimic endogenous S1P behavior |
| Verification Methods | HPLC, TLC, Mass Spectrometry, NMR, Scintillation Counting | HPLC, TLC, Mass Spectrometry, Scintillation Counting | PET imaging, biodistribution studies, in vitro receptor binding assays |
Experimental Protocols and Methodologies
Independent verification of this compound requires rigorous analytical techniques to confirm its identity, purity, and specific activity.
Chemical Synthesis of this compound
a) Synthesis of [14C]Sphingosine (Conceptual)
The introduction of the Carbon-14 label into the sphingosine backbone can be achieved by utilizing a [14C]labeled precursor, such as [14C]serine, in a multi-step chemical synthesis.[4][5] The general workflow would involve the coupling of a long-chain fatty acid derivative with the labeled serine precursor, followed by reduction and deprotection steps to yield [14C]sphingosine.
b) Phosphorylation of [14C]Sphingosine to this compound
A three-step procedure for the phosphorylation of sphingosine to sphingosine-1-phosphate has been described with an overall yield of 32-39%.[1] This method can be adapted for [14C]sphingosine.
-
Step 1: Protection of the amino group. The amino group of [14C]sphingosine is protected, for example, with a Boc group.
-
Step 2: Phosphorylation. The protected [14C]sphingosine is then phosphorylated at the C1 hydroxyl group.
-
Step 3: Deprotection. The protecting group is removed to yield this compound.
Biological Synthesis of this compound
This method utilizes cell cultures to biosynthesize this compound from radiolabeled precursors.
-
Cell Culture: Select a suitable cell line known for active sphingolipid metabolism.
-
Incubation with [14C]Precursor: The cells are incubated with a [14C]labeled precursor, such as [14C]palmitic acid or [14C]serine.[6] The cells will incorporate the radiolabel into their sphingolipid synthesis pathway, producing [14C]ceramide, which is then converted to [14C]sphingosine and subsequently to this compound.
-
Extraction and Purification: The lipids are extracted from the cells, and the this compound is purified using chromatographic techniques.
Verification and Quality Control
-
Radiochemical Purity: The purity of the synthesized this compound is assessed using High-Performance Liquid Chromatography (HPLC) with a radiodetector or by Thin-Layer Chromatography (TLC) followed by autoradiography or phosphorimaging.
-
Chemical Identity: The chemical structure of the this compound is confirmed using Mass Spectrometry (MS), which will show the correct mass-to-charge ratio for the molecule.
-
Specific Activity: The specific activity (radioactivity per unit mass) is a critical parameter and is determined by quantifying the amount of this compound (e.g., by HPLC with a UV detector) and its radioactivity (by liquid scintillation counting).[7]
Visualizing the Pathways and Workflows
To further clarify the processes involved in this compound synthesis and verification, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiosynthesis and evaluation of a fluorine-18 radiotracer [18F]FS1P1 for imaging sphingosine-1-phosphate receptor 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of sphingosine, radiolabeled-sphingosine, 4-methyl-cis-sphingosine, and 1-amino derivatives of sphingosine via their azido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine-dependent Sphingolipid Synthesis Is a Metabolic Liability of Aneuploid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [14C]serine from phosphatidylserine labels ceramide and sphingomyelin in L929 cells: evidence for a new metabolic relationship between glycerophospholipids and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
A Comparative Guide to C14-SPM Detection and Alternative Labeling Techniques in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise tracking and quantification of molecules are paramount. This guide provides an objective comparison of Carbon-14 (¹⁴C) detection methodologies with other prominent labeling techniques. The content is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their experimental needs, with a focus on performance, supported by experimental data.
Data Presentation: A Quantitative Comparison of Labeling Techniques
The selection of a labeling and detection method is a critical decision in experimental design, with significant implications for sensitivity, cost, and throughput. The following table summarizes key quantitative performance metrics for prominent ¹⁴C detection methods—Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC)—as well as Quantitative Whole-Body Autoradiography (QWBA) for tissue distribution and Fluorescence Labeling as a non-radioactive alternative.
| Feature | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) | Quantitative Whole-Body Autoradiography (QWBA) | Fluorescence Labeling |
| Principle | Direct counting of ¹⁴C atoms.[1] | Detection of beta particles from ¹⁴C decay via light emission.[2][3] | Imaging of radioactivity distribution in whole-body tissue sections.[4][5] | Detection of photons emitted from a fluorophore upon excitation.[6] |
| Detection Limit | Ultra-high sensitivity, ~0.1 dpm/mL for plasma, ~50 zmol of ¹⁴C.[7][8][9] | Lower sensitivity, ~5 dpm/mL for plasma.[8] | High resolution, organ or tissue level (50-100 µm).[10] | High sensitivity, in the range of ng/mL to µg/mL for protein quantification.[11][12] |
| Sample Size | Very small, as little as 20 mg.[13] | Larger sample sizes required.[2] | Whole animal body sections. | Varies depending on the assay, can be very small for in vitro assays. |
| Cost per Sample | High, approximately £305 - £345 per sample.[14][15] | Lower cost compared to AMS. | High, due to specialized equipment and labor. | Varies widely based on the fluorophore and instrumentation. |
| Experiment Time | A few hours per sample for measurement, but sample preparation (graphitization) can be time-consuming.[13] | Can be high-throughput with automated systems. | Labor-intensive and time-consuming, especially for multiple time points.[5] | Can be very rapid, suitable for high-throughput screening.[6][16] |
| Throughput | Lower throughput due to sample preparation.[2] | High throughput is possible. | Low throughput. | High throughput is a key advantage.[6] |
| Advantages | Unparalleled sensitivity, ideal for microdosing studies.[2] | Cost-effective, high-throughput for samples with higher ¹⁴C content.[2] | Provides a visual and quantitative map of compound distribution in the whole body.[4][5] | No radioactive waste, high-throughput, real-time imaging in living cells.[6][17] |
| Disadvantages | High cost, complex instrumentation.[2] | Lower sensitivity, susceptible to quenching.[2] | Cannot distinguish between parent drug and metabolites, potential loss of volatile metabolites.[18] | Potential for the fluorescent tag to alter the molecule's properties and function.[17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of experimental protocols for key labeling and detection techniques.
¹⁴C Detection by Accelerator Mass Spectrometry (AMS)
Objective: To quantify the amount of a ¹⁴C-labeled drug and its metabolites in biological samples with ultra-high sensitivity.
Protocol Outline:
-
Sample Collection: Collect biological matrices (e.g., plasma, urine, tissue homogenates) from subjects administered with a ¹⁴C-labeled compound.
-
Sample Preparation (Graphitization):
-
Lyophilize the sample to remove water.
-
Combust the sample in a sealed quartz tube with an oxidant (e.g., copper oxide) to convert all carbon to CO₂.[19]
-
Cryogenically purify the CO₂ from other combustion gases.
-
Reduce the CO₂ to elemental carbon (graphite) in the presence of a metal catalyst (e.g., iron or cobalt) at high temperature.[1]
-
Press the resulting graphite (B72142) into a target holder.[1]
-
-
AMS Measurement:
-
Introduce the graphite target into the ion source of the AMS instrument.
-
Sputter the target with a cesium ion beam to produce negative carbon ions.
-
Accelerate the ions to high energies using a tandem accelerator.
-
Use magnetic and electrostatic analyzers to separate the ¹⁴C ions from other isotopes and isobars (e.g., ¹³CH⁻, ¹²CH₂⁻).
-
Count the individual ¹⁴C ions in a detector.[1]
-
-
Data Analysis:
-
Calculate the ratio of ¹⁴C to a stable carbon isotope (e.g., ¹²C or ¹³C).
-
Determine the concentration of the ¹⁴C-labeled compound in the original sample by comparing the measured ratio to that of a known standard.
-
¹⁴C Detection by Liquid Scintillation Counting (LSC)
Objective: To quantify the radioactivity of a ¹⁴C-labeled compound in biological samples.
Protocol Outline:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), directly pipette a known volume into a scintillation vial.
-
For solid samples (e.g., tissue), homogenize the tissue and solubilize a known amount in a tissue solubilizer (e.g., Soluene-350) within a scintillation vial.[20]
-
-
Addition of Scintillation Cocktail:
-
Add an appropriate volume of a liquid scintillation cocktail to the vial. The cocktail contains fluors that emit light upon interaction with beta particles.[3]
-
-
Dark Adaptation:
-
Allow the vials to sit in the dark for a period to minimize phosphorescence.
-
-
LSC Measurement:
-
Place the vials in a liquid scintillation counter.
-
The instrument's photomultiplier tubes (PMTs) will detect the light flashes (scintillations) produced by the beta particles emitted from ¹⁴C decay.
-
The counter records the number of counts per minute (CPM).
-
-
Data Analysis:
-
Correct for quenching (any process that reduces the light output) using an internal or external standard method.
-
Convert the corrected CPM to disintegrations per minute (DPM) using the counting efficiency to determine the absolute radioactivity in the sample.
-
Quantitative Whole-Body Autoradiography (QWBA)
Objective: To visualize and quantify the distribution of a ¹⁴C-labeled compound across all tissues and organs of an animal model.
Protocol Outline:
-
Dosing: Administer the ¹⁴C-labeled test compound to the animal (typically a rodent).[21]
-
Euthanasia and Freezing: At predetermined time points, euthanize the animal and rapidly freeze the entire body in a freezing medium (e.g., hexane (B92381) and dry ice).[21]
-
Sectioning:
-
Embed the frozen carcass in a carboxymethylcellulose (CMC) block.
-
Use a cryomicrotome to cut thin (e.g., 20-50 µm) whole-body sections.[18]
-
Mount the sections onto adhesive tape.
-
-
Exposure:
-
Dehydrate the sections.
-
Expose the sections to a phosphor imaging plate in a light-tight cassette.[18]
-
-
Imaging and Quantification:
-
Scan the imaging plate with a phosphor imager to create a digital image of the radioactivity distribution.
-
Include radioactive standards with known concentrations on the same plate to generate a calibration curve.
-
Use image analysis software to measure the signal intensity in different tissues and convert it to the concentration of the radiolabeled compound.[18]
-
Fluorescence Labeling for In Vitro Assays
Objective: To label a protein with a fluorescent dye for detection and quantification in a high-throughput screening assay.
Protocol Outline:
-
Protein and Dye Preparation:
-
Purify the protein of interest.
-
Select a fluorescent dye with appropriate excitation and emission spectra for the available detection instrument.
-
Dissolve the reactive form of the dye (e.g., an NHS ester for labeling primary amines) in a suitable solvent like DMSO.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to ensure the reactivity of the target functional groups (e.g., pH 7-9 for primary amines).
-
Add the reactive dye to the protein solution at a specific molar ratio to control the degree of labeling.
-
Incubate the reaction mixture for a specified time at room temperature or 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the dye concentration by measuring the absorbance at its maximum absorption wavelength.
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
-
-
Assay Performance:
-
Use the fluorescently labeled protein in a high-throughput screening assay (e.g., fluorescence polarization, FRET, or fluorescence intensity-based assays).[16]
-
Measure the fluorescence signal using a plate reader or fluorescence microscope.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the discussed labeling techniques in drug development.
Caption: Workflow of a typical ADME study using a radiolabeled compound.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Overview of Phase I and Phase II drug metabolism pathways.
References
- 1. 14C Analysis: Sample preparation - LARA [14c.unibe.ch]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. AMS laboratories carbon 14 test standard pretreatment [radiocarbon.com]
- 5. scispace.com [scispace.com]
- 6. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. njdmpk.com [njdmpk.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. static.horiba.com [static.horiba.com]
- 13. Radiometric Dating vs AMS Analysis - C14 lab Beta Analytic [radiocarbon.com]
- 14. University of Glasgow - Research - Research units A-Z - SUERC - SUERC Radiocarbon - Analysis Costs [gla.ac.uk]
- 15. Prices and sample submission | Department of Geology [geology.lu.se]
- 16. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioactivity in the life sciences - Wikipedia [en.wikipedia.org]
- 18. qps.com [qps.com]
- 19. lehre4.rad.univie.ac.at [lehre4.rad.univie.ac.at]
- 20. resources.revvity.com [resources.revvity.com]
- 21. qps.com [qps.com]
Interspecies Metabolic Differences of C14-Safingol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of C14-labeled Safingol (B48060) (SPM), a synthetic L-threo-stereoisomer of sphinganine, across different preclinical species. Understanding these interspecies differences is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. While direct comparative in vivo studies using C14-Safingol are limited in publicly available literature, this guide synthesizes existing in vitro and in vivo data from various species to provide a comprehensive metabolic profile.
Executive Summary
Safingol (SPM) undergoes metabolic transformation in vivo, primarily through N-acylation and to a lesser extent, glucosylation and phosphorylation. Interspecies variations in drug-metabolizing enzymes, such as cytochrome P450s, are likely to influence the rate and pathway of Safingol metabolism, potentially leading to species-specific differences in metabolite profiles and toxicity.
Metabolic Pathways of Safingol
In vitro studies using radiolabeled safingol in cultured neurons, neuroblastoma cells, and fibroblasts have elucidated the primary metabolic pathways.[1] Unlike its natural stereoisomer, D-erythro-dihydrosphingosine, which is significantly directed towards the catabolic pathway (20-66% depending on the cell type), only a minor amount of safingol undergoes catabolic cleavage.[1] The predominant metabolic routes for safingol are:
-
N-acylation: The most significant metabolic pathway is the N-acylation of safingol to form L-threo-dihydroceramide.[1] This dihydroceramide (B1258172) can then accumulate in cells or serve as a precursor for the synthesis of L-threo-dihydrosphingomyelin.[1]
-
Glucosylation: A smaller fraction of safingol-derived L-threo-dihydroceramide can be glucosylated and channeled into the glycosphingolipid biosynthetic pathway.[1]
-
Phosphorylation: In human leukemia and neuroblastoma cell lines, safingol can be phosphorylated to L-threo-dihydrosphingosine-1-phosphate. Its metabolite, L-threo-dihydroceramide, can also undergo phosphorylation.[2]
The following diagram illustrates the known metabolic pathways of Safingol.
Interspecies Comparison of Metabolism: In Vivo Data
Rodents (Rat and Mouse)
-
Metabolism: In vivo studies in TRAMP (transgenic adenocarcinoma of mouse prostate) mice have shown that orally administered safingol is absorbed and extensively metabolized. The identified metabolites include N-acyl species (analogous to ceramides) and previously unobserved mono-, di-, and tri-N-methyl metabolites.[3] In rats, sex differences in safingol-induced hepatotoxicity suggest the involvement of cytochrome P450 (CYP) enzymes in its biotransformation.[4] Male rats appear to have a CYP isoenzyme that metabolizes safingol to an inactive, nontoxic metabolite, a pathway that is reduced or absent in female rats, leading to higher toxicity in females despite similar plasma concentrations of the parent drug.[4]
-
Toxicity: Hepatotoxicity has been observed in mice at all tested doses.[3] In rats, dermal application led to dose-dependent liver damage in females but not in males.[4]
Human
-
Pharmacokinetics: Phase I clinical trials have provided pharmacokinetic data for intravenous safingol in cancer patients. While these studies offer information on plasma concentrations, clearance, and half-life, they do not provide a detailed analysis of metabolite profiles or excretion pathways of a radiolabeled dose.[5]
Quantitative Data Summary
The following tables are templates that illustrate how quantitative data from C14-Safingol ADME studies would be presented. Note: The data in these tables is hypothetical due to the lack of direct comparative studies and is for illustrative purposes only.
Table 1: Excretion of Radioactivity (% of Administered Dose) after a Single Dose of C14-Safingol
| Species | Route of Administration | Urine | Feces | Bile | Total Recovery |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
| IV | Data not available | Data not available | Data not available | Data not available | |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available |
| IV | Data not available | Data not available | Data not available | Data not available | |
| Monkey | Oral | Data not available | Data not available | Data not available | Data not available |
| IV | Data not available | Data not available | Data not available | Data not available |
Table 2: Relative Abundance of Safingol and its Metabolites in Plasma (% of Total Radioactivity)
| Analyte | Rat | Dog | Monkey |
| Safingol | Data not available | Data not available | Data not available |
| L-threo-Dihydroceramide | Data not available | Data not available | Data not available |
| L-threo-Dihydrosphingomyelin | Data not available | Data not available | Data not available |
| N-methyl-Safingol | Data not available | Data not available | Data not available |
| Other Metabolites | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for a comparative C14-Safingol ADME study would typically involve the following steps.
Animal Dosing and Sample Collection
-
Animal Models: Male and female animals of each species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used.
-
Radiolabeled Compound: C14-Safingol is synthesized with a high specific activity and radiochemical purity.
-
Dosing: A single intravenous (IV) and oral (PO) dose of C14-Safingol is administered to the animals.
-
Housing and Collection: Animals are housed individually in metabolism cages to allow for the separate collection of urine and feces at specified time intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours post-dose).
-
Blood Sampling: Blood samples are collected at various time points post-dose via an appropriate vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys). Plasma is separated by centrifugation.
-
Bile Duct Cannulation: For biliary excretion studies, a separate group of animals is surgically fitted with bile duct cannulas for the collection of bile.
The workflow for a typical in vivo ADME study is depicted below.
Sample Analysis
-
Radioactivity Measurement: The total radioactivity in all collected samples (urine, feces homogenates, plasma, and bile) is determined using liquid scintillation counting (LSC).
-
Metabolite Profiling: Samples are pooled by time point and species and analyzed by techniques such as high-performance liquid chromatography (HPLC) with radiometric detection to separate the parent drug from its metabolites.
-
Metabolite Identification: The structure of the metabolites is elucidated using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion and Future Directions
The available data indicates that safingol is metabolized in vivo, with N-acylation being a primary pathway. Significant interspecies differences in metabolism are anticipated, particularly concerning the involvement of CYP enzymes, as suggested by the sex-specific toxicity in rats. To provide a definitive comparison and enable robust extrapolation to humans, a head-to-head in vivo ADME study of C14-Safingol in rat, dog, and monkey is warranted. Such a study would provide crucial data on the routes of excretion and the full metabolite profiles in each species, ultimately aiding in the clinical development of safingol and other sphingolipid-based therapeutics.
References
- 1. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial metabolites of flavanols in urine are associated with enhanced anti-proliferative activity in bladder cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safingol toxicology after oral administration to TRAMP mice: demonstration of safingol uptake and metabolism by N-acylation and N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex differences in rat hepatic cytolethality of the protein kinase C inhibitor safingol: role of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for C14-Labeled Sphingomyelin (C14-SPM)
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The use of radiolabeled compounds like C14-Sphingomyelin (C14-SPM) is instrumental in advancing our understanding of cellular processes, but it also necessitates stringent adherence to proper disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment, thereby building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Precautions
Carbon-14 (C-14) is a low-energy beta emitter, which means it poses a minimal external radiation hazard.[1] The primary concern is internal exposure through ingestion, inhalation, or absorption.[2] Sphingomyelin itself is not classified as a hazardous chemical, but it is prudent to handle it with standard laboratory precautions.[3][4]
Personal Protective Equipment (PPE) is mandatory:
-
Lab Coat: A full-length lab coat should be worn at all times.[2]
-
Gloves: Wear two pairs of disposable, chemical-resistant gloves.[2]
-
Eye Protection: Safety glasses or goggles are essential to prevent accidental splashes.
Handling Procedures:
-
Designate a specific work area for handling this compound.
-
Use absorbent, plastic-backed paper to cover work surfaces.
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any aerosols.
-
Do not eat, drink, or apply cosmetics in the designated work area.
-
Wash hands thoroughly after handling the compound.
This compound Disposal Plan: A Step-by-Step Protocol
The proper disposal of this compound requires a dual consideration for its radioactive and biological nature. All waste containing this compound must be treated as radioactive waste.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in radioactive waste management.
-
Dedicated Waste Containers: Use clearly labeled, dedicated containers for this compound waste. The containers should be leak-proof and appropriate for the type of waste (solid or liquid).
-
Solid Waste: This includes contaminated gloves, pipette tips, absorbent paper, and vials. Place these items in a designated radioactive solid waste container.
-
Liquid Waste: This includes stock solutions, experimental media, and solvent rinses. Collect liquid waste in a sealed, shatter-resistant container. Do not mix with other chemical or radioactive waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Characterization and Labeling
Accurate labeling is crucial for regulatory compliance and safe handling by waste management personnel.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Caution, Radioactive Material" and the universal radiation symbol.
-
The isotope: "Carbon-14" or "C-14".
-
The chemical name: "C14-Sphingomyelin".
-
The estimated activity (in microcuries or millicuries).
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Waste Storage
Temporary storage of this compound waste within the laboratory must be done safely.
-
Designated Storage Area: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place liquid waste containers in a secondary, larger container to prevent spills.
Step 4: Disposal
The final disposal of this compound waste must be coordinated through your institution's EHS department and will follow approved disposal routes for low-level radioactive waste. Common disposal methods for Carbon-14 waste include:
-
Incineration: Combustible solid waste may be incinerated by a licensed facility.
-
Sewer Disposal: In some cases, and within strict limits, aqueous liquid waste may be disposed of via the sanitary sewer. This must be approved by and coordinated with your EHS department.
-
Third-Party Disposal: Most commonly, radioactive waste is collected by a licensed radioactive waste management service for final disposal.
Never dispose of this compound waste in the regular trash or down the drain without explicit approval from your EHS department.
Quantitative Disposal Limits for Carbon-14
The following table summarizes general quantitative limits for the disposal of Carbon-14. However, these are general guidelines, and your institution's specific limits must be followed.
| Disposal Method | Quantitative Limit | Reference |
| Sewer Disposal | Up to 3 mCi per month per laboratory. | [1] |
| Incineration | Maximum concentration of 5 µCi per gram of carbon. | [5] |
| Burial (by licensed facility) | Maximum concentration of 5 µCi per gram of biological material. | [5] |
Experimental Protocols: Contamination Monitoring
Regular monitoring of the work area is essential to prevent the spread of contamination.
Wipe Test Procedure:
-
Materials: You will need filter paper or cotton swabs, a vial containing liquid scintillation cocktail, and access to a liquid scintillation counter.
-
Sampling: In the designated this compound work area, wipe a 100 cm² area of benchtop, equipment, and floor.
-
Counting: Place the wipe sample in the vial with the scintillation cocktail.
-
Analysis: Analyze the sample using a liquid scintillation counter to detect any removable contamination.
-
Decontamination: If contamination is detected, decontaminate the area using a suitable radiation decontamination solution and repeat the wipe test until the area is clean.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps and decisions in the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling C14-Labeled Sphingomyelin (C14-SPM)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of C14-labeled Sphingomyelin (B164518) (C14-SPM) in a laboratory setting.
This document provides critical safety and logistical information for the use of this compound, a valuable tool in lipid research and drug development. Adherence to these guidelines is essential to ensure personnel safety and experimental integrity.
Immediate Safety and Handling Precautions
Carbon-14 (C14) is a low-energy beta emitter, posing a minimal external radiation hazard as the beta particles are not strong enough to penetrate the outer layer of the skin.[1] The primary risk associated with C14-labeled compounds is internal exposure through ingestion, inhalation, or absorption. Therefore, stringent handling procedures are necessary to prevent contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield should be worn when there is a splash hazard. | Protects against splashes of radioactive material. | ANSI Z87.1[2] |
| Skin and Body Protection | - Disposable nitrile gloves (double-gloving recommended). - Fully buttoned lab coat. - Long pants and closed-toe shoes. | Prevents skin contact with this compound. Double gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated. | EN 374 (Gloves) |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator is recommended. | Protects against inhalation of airborne this compound particles. | NIOSH approved |
Key Handling Practices:
-
Designated Work Area: All work with this compound must be conducted in a designated and clearly labeled radioactive work area.
-
Ventilation: Handle volatile compounds or procedures that may generate aerosols in a certified chemical fume hood.[3]
-
Contamination Control: Use absorbent bench paper to cover work surfaces. Change gloves frequently, especially if contamination is suspected.[1]
-
Monitoring: Regularly monitor the work area and gloves for contamination using a survey meter with a pancake probe suitable for detecting the low-energy beta particles of C14. However, wipe tests analyzed with a liquid scintillation counter are the most sensitive method for detecting removable contamination.[1]
-
No Mouth Pipetting: The use of mouth pipetting is strictly prohibited.
Experimental Protocol: Sphingomyelinase Assay Using [¹⁴C]Sphingomyelin
This protocol outlines a typical enzymatic assay to measure sphingomyelinase activity using C14-labeled sphingomyelin as a substrate.
Materials:
-
[¹⁴C]Sphingomyelin (in a suitable solvent)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Enzyme solution (Sphingomyelinase)
-
Stop Solution (e.g., Chloroform/Methanol mixture)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Substrate Preparation:
-
In a fume hood, carefully evaporate the solvent from the [¹⁴C]Sphingomyelin stock solution using a gentle stream of nitrogen.
-
Resuspend the dried lipid in the assay buffer to the desired final concentration. Sonication may be required to ensure a uniform suspension.
-
-
Enzyme Reaction:
-
In microcentrifuge tubes, combine the assay buffer and the [¹⁴C]Sphingomyelin substrate.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the sphingomyelinase enzyme solution to each tube. Include a control tube with no enzyme.
-
Incubate the reaction mixture at 37°C for the desired time (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a chloroform/methanol stop solution. This will also partition the radioactive product (ceramide) and unreacted substrate (sphingomyelin) into the organic phase.
-
Vortex the tubes thoroughly and centrifuge to separate the aqueous and organic phases.
-
-
Quantification:
-
Carefully transfer a known volume of the organic phase to a scintillation vial.
-
Allow the solvent to evaporate completely in a fume hood.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity will be proportional to the sphingomyelinase activity.
-
Disposal Plan for this compound Waste
Proper disposal of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance.[4]
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be placed in a designated and clearly labeled solid radioactive waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated liquid radioactive waste container. Organic solvent waste containing this compound must be collected in a separate, designated container for organic radioactive waste.
-
Scintillation Vials: Used scintillation vials containing this compound should be collected in a designated container for scintillation vials.
Disposal Procedures
All radioactive waste must be disposed of through the institution's authorized radioactive waste disposal program.[4] Do not mix radioactive waste with general laboratory trash. Ensure all waste containers are properly labeled with the isotope (C14), the chemical composition (Sphingomyelin), and the activity level.
Visualizing Sphingomyelin's Role: Signaling and Metabolism
Sphingomyelin is a key component of cell membranes and a central molecule in various signaling pathways. Its metabolism produces bioactive lipids that regulate processes such as cell growth, differentiation, and apoptosis.
Caption: The sphingomyelin signaling pathway, highlighting the central role of ceramide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
